molecular formula C23H37Br2NO12 B1192080 3,4-Dibromo-Mal-PEG8-acid

3,4-Dibromo-Mal-PEG8-acid

Cat. No.: B1192080
M. Wt: 679.3 g/mol
InChI Key: LDHUQDLPYALMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-Mal-PEG8-acid is a versatile heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecules . This reagent features a dibromomaleimide (DBM) group at one terminus and a carboxylic acid on the other, connected by a hydrophilic PEG8 spacer . The unique value of this compound lies in the dibromomaleimide group, which allows for two points of site-selective conjugation with thiol groups (e.g., on cysteine residues) to form stable dual thioether bonds . This controlled dual attachment provides superior stability compared to single-link conjugates. The carboxylic acid functional group can be readily conjugated to primary amines in the presence of common coupling agents like EDC or HATU, forming a stable amide bond . The integrated PEG8 chain significantly enhances the water solubility of the resulting conjugates, which is a critical factor for bioavailability and performance in aqueous biological systems . It is important to note that the dibromomaleimide group is sensitive to high temperature and light, requiring handling and storage at -20°C . With a molecular weight of 679.35-679.4 g/mol and a chemical formula of C23H37Br2NO12, this non-cleavable linker is supplied with high purity (≥95%-98%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C23H37Br2NO12

Molecular Weight

679.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H37Br2NO12/c24-20-21(25)23(30)26(22(20)29)2-4-32-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-31-3-1-19(27)28/h1-18H2,(H,27,28)

InChI Key

LDHUQDLPYALMHW-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-Dibromo-Mal-PEG8-acid

Origin of Product

United States

Foundational & Exploratory

3,4-Dibromo-Mal-PEG8-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, and applications of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional linker critical in the advancement of bioconjugation and targeted therapeutics.

Introduction

This compound is a sophisticated chemical linker that plays a pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a dibromomaleimide moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking biomolecules to therapeutic agents or molecular probes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in the drug development sector.

The dibromomaleimide group provides a highly reactive site for conjugation with thiol-containing molecules, such as cysteine residues in proteins. A key feature of this group is its ability to react with two thiol groups, enabling the bridging of disulfide bonds within a protein structure. The PEG8 spacer, a hydrophilic chain of eight ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules through standard amide bond formation chemistries.

Structure and Physicochemical Properties

The chemical structure of this compound combines three key functional components: a dibromomaleimide headgroup, a PEG8 linker, and a carboxylic acid tail.

Chemical Structure:

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Formula C23H37Br2NO12[1]
Molecular Weight 679.35 g/mol [1][2]
Appearance Liquid[1]
Solubility Soluble in DMSO, DCM, DMF[3][4]
Purity Typically ≥95%[5]
Storage Conditions -20°C, protect from light[4]
Stability Sensitive to high temperature and light. Dibromomaleimide moiety is prone to rapid hydrolysis in aqueous solutions.[4]

Reactivity and Applications

The dual functionality of this compound dictates its primary applications in bioconjugation.

Thiol-Reactive Dibromomaleimide Moiety

The dibromomaleimide group is highly electrophilic and reacts readily with nucleophilic thiol groups, primarily from cysteine residues in proteins.[6] This reaction proceeds via a sequential substitution of the two bromine atoms, allowing for two points of attachment.[6] This unique reactivity is particularly advantageous for bridging disulfide bonds, a common structural feature in antibodies and other proteins. By first reducing a disulfide bond to yield two free thiols, the dibromomaleimide linker can react with both, effectively re-bridging the protein backbone with the PEG linker.[4] This site-specific conjugation method leads to homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[7]

It is important to note that the dibromomaleimide group is susceptible to hydrolysis, which can be rapid, with reported half-lives of less than a minute in some contexts.[3] This instability in aqueous environments necessitates careful planning of reaction conditions.

Amine-Reactive Carboxylic Acid Moiety

The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. This is typically achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows for the conjugation of amine-containing molecules, such as small molecule drugs, toxins, or fluorescent probes.

Applications in PROTACs and ADCs

The heterobifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. In a PROTAC molecule, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. The PEG8 spacer provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

In the context of ADCs, the dibromomaleimide group allows for site-specific conjugation to antibodies, often by targeting interchain disulfide bonds.[7] The carboxylic acid end can then be used to attach a cytotoxic payload. The hydrophilic PEG linker can improve the solubility and pharmacokinetic profile of the resulting ADC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DMSO. Add DIPEA (2-3 equivalents) to this solution.

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the product can be purified by preparative HPLC.

G cluster_activation Activation Step cluster_coupling Coupling Step Linker This compound in DMF/DMSO Activated_Linker NHS-activated Linker Linker->Activated_Linker 1-2h, RT Reagents EDC + NHS Reagents->Activated_Linker Final_Product Purified Conjugate Activated_Linker->Final_Product Overnight, RT Amine_Molecule Amine-containing molecule + DIPEA in DMF/DMSO Amine_Molecule->Final_Product

Caption: Workflow for amide bond formation.

Protocol for Site-Specific Antibody Conjugation via Disulfide Bridging

This protocol outlines the steps for conjugating this compound to an antibody by targeting its interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound conjugated to a payload (from protocol 4.1)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Size-exclusion chromatography (SEC) columns for purification

  • SDS-PAGE and mass spectrometry for analysis

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a molar excess of TCEP (typically 2-5 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation:

    • Immediately add the payload-conjugated this compound (typically 5-10 molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The reaction should be performed in a light-protected environment.

  • Purification and Analysis:

    • Purify the resulting ADC from excess unconjugated linker-payload by size-exclusion chromatography.

    • Analyze the purified ADC by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

G Antibody Intact Antibody (with disulfide bonds) Reduction Reduction with TCEP Antibody->Reduction Reduced_Antibody Reduced Antibody (free thiols) Reduction->Reduced_Antibody Conjugation Conjugation Reaction Reduced_Antibody->Conjugation Linker_Payload Payload-conjugated This compound Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Purified ADC Purification->ADC Analysis Analysis (SDS-PAGE, MS) ADC->Analysis

Caption: Workflow for antibody-drug conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. Its thiol-reactive dibromomaleimide group allows for site-specific conjugation and disulfide bridging, leading to more homogeneous and potentially more effective therapeutic agents like ADCs and PROTACs. The inclusion of a PEG8 spacer enhances the physicochemical properties of the final conjugate. While the reactivity and potential for hydrolysis of the dibromomaleimide moiety require careful consideration during experimental design, the protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this valuable chemical tool in their work.

References

what is 3,4-Dibromo-Mal-PEG8-acid used for

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of 3,4-Dibromo-Mal-PEG8-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has emerged as a pivotal tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a dibromomaleimide (DBM) moiety for thiol-reactivity and a terminal carboxylic acid for amine coupling, all connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages over traditional crosslinking agents. The DBM group enables the creation of highly stable, homogeneous conjugates by bridging disulfide bonds, while the hydrophilic PEG8 linker enhances the solubility and pharmacokinetic properties of the resulting biomolecule.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its application in ADC and PROTAC synthesis.

Core Properties and Mechanism of Action

The functionality of this compound is rooted in its two distinct reactive ends. The carboxylic acid group can be activated (e.g., with EDC/NHS) to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein or peptide.

The key feature is the dibromomaleimide (DBM) group, which undergoes a sequential nucleophilic substitution with two thiol (-SH) groups. This is particularly advantageous for conjugating to antibodies (IgG1, IgG2, IgG4), where the four interchain disulfide bonds in the hinge region can be selectively reduced to yield eight reactive cysteine residues. The DBM moiety re-bridges these pairs of cysteines, re-forming a covalent linkage that maintains the antibody's structural integrity.[1][2][3][4]

The reaction proceeds in two key stages:

  • Disulfide Bridging: The reduced thiols attack the DBM, displacing the two bromine atoms to form a dithiomaleimide conjugate. This reaction is rapid and highly efficient.[5][6]

  • Hydrolysis to Maleamic Acid: The resulting dithiomaleimide can undergo hydrolysis, particularly at a slightly basic pH (e.g., 8.5), which opens the maleimide (B117702) ring to form a highly stable dithiomaleamic acid.[6][7][8] This "locking" mechanism is crucial as it prevents the retro-Michael reactions that can lead to deconjugation and off-target effects, a known issue with traditional maleimide-thiol conjugates.[5][9]

Reaction_Mechanism ReducedAb Reduced Antibody (with two free thiols) sub Sequential Substitution DBMLinker This compound Dithiomaleimide Dithiomaleimide Conjugate (Bridged Intermediate) hydrolysis Hydrolysis ('Locking' Step) MaleamicAcid Dithiomaleamic Acid Conjugate (Stable Final Product) H2O H₂O (pH > 7.5) sub->Dithiomaleimide hydrolysis->MaleamicAcid

Caption: Reaction mechanism of dibromomaleimide with reduced antibody thiols.

Quantitative Data and Performance Characteristics

The use of dibromomaleimide-based linkers like this compound results in conjugates with superior homogeneity and stability. The data below, compiled from various studies on DBM linkers, highlights these advantages.

ParameterValue/ObservationSignificance
Drug-to-Antibody Ratio (DAR) Predominantly DAR = 4High homogeneity, which is critical for a consistent pharmacological profile. Avoids the heterogeneous mixtures (DAR 0-8) common with lysine conjugation.[5][6]
Conjugation Reaction Time 5 - 20 minutesThe thiol-DBM reaction is very rapid, allowing for efficient manufacturing processes.[10][11]
Hydrolysis Half-Life (Post-Conjugation) 16-19 minutes (at pH 8.5)Accelerated hydrolysis at mild basic pH ensures a rapid conversion to the stable maleamic acid form, completing the "locking" step in about an hour.[6][12]
Conjugate Stability High stability in human plasma and at physiological pH (7.4). Resistant to thiol exchange/retro-Michael reaction.Increased in-vivo stability leads to a wider therapeutic window and reduced off-target toxicity compared to conventional maleimide linkers.[6][9]
Reaction pH Thiol reaction: 6.5-7.5; Hydrolysis: >7.5 (optimally ~8.5)The reaction conditions are mild and biocompatible. pH can be tuned to control the reaction stages.[6][13]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug, activated via its amine group, to an antibody using this compound.

ADC_Workflow start Start: Antibody (IgG1) in Buffer reduction 1. Antibody Reduction - Add TCEP (e.g., 10 molar eq.) - Incubate at 37°C for 30-60 min start->reduction conjugation 3. Conjugation - Combine reduced antibody and activated linker-drug - React at pH 7.0-7.5 for 20-60 min reduction->conjugation linker_prep 2. Linker-Drug Preparation - Activate Drug-NH₂ with this compound - Use EDC/NHS chemistry linker_prep->conjugation hydrolysis 4. Hydrolysis (Locking) - Adjust pH to 8.5 - Incubate for ~1 hour conjugation->hydrolysis purification 5. Purification - HIC to separate DAR species - SEC for buffer exchange and aggregate removal hydrolysis->purification characterization 6. Characterization - HIC to determine average DAR - Mass Spectrometry for identity and DAR distribution purification->characterization end End: Purified, Homogeneous ADC characterization->end

Caption: General experimental workflow for ADC synthesis.

1. Antibody Disulfide Bond Reduction

  • Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.4, containing 5-10 mM EDTA to prevent re-oxidation of thiols by trace metals.[13]

  • Antibody Preparation: Exchange the antibody into the reaction buffer. The antibody concentration should typically be in the range of 1-10 mg/mL.

  • Reduction: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Add TCEP to the antibody solution to a final concentration of ~50 µM or a 5-10 fold molar excess.[14][15] Incubate at 37°C for 30-60 minutes.[14][16]

2. Conjugation Reaction

  • Linker-Payload Preparation: The payload containing a primary amine is pre-conjugated to the carboxylic acid of this compound using standard carbodiimide (B86325) chemistry (e.g., EDC, NHS).

  • Conjugation: Add the DBM-PEG8-Payload construct to the reduced antibody solution. A molar excess of 4-8 equivalents of the linker-payload per antibody is common.[10]

  • Incubation: Allow the reaction to proceed at room temperature for 20-60 minutes. The reaction is typically fast.[6]

3. Post-Conjugation Hydrolysis

  • To ensure the formation of the stable maleamic acid, adjust the pH of the reaction mixture to ~8.5.

  • Incubate for an additional hour at room temperature.[6]

4. Purification

  • Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different DAR values (DAR0, DAR2, DAR4, etc.).[17][18][19][20]

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[17]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[17]

    • The crude ADC is loaded under high salt conditions (e.g., adjusted to 0.5 M ammonium sulfate) and eluted with a decreasing salt gradient.[17]

  • Size-Exclusion Chromatography (SEC): SEC is used for buffer exchange into a formulation buffer and to remove any high molecular weight aggregates.

5. Characterization

  • HIC Analysis: Analytical HIC is used to determine the average DAR and the distribution of different drug-loaded species.[21]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information to confirm the identity of the conjugate and the DAR distribution.[7][10][22][23]

Protocol 2: PROTAC Synthesis

The bifunctional nature of this compound allows for the sequential synthesis of PROTACs. The strategy depends on the available functional groups on the target protein (POI) ligand and the E3 ligase ligand.

PROTAC_Workflow start Start: POI & E3 Ligase Ligands, This compound step1 Step 1: First Conjugation - React Linker-COOH with Ligand1-NH₂ (e.g., POI Ligand) - Use HATU/DIPEA in DMF start->step1 intermediate Intermediate: DBM-PEG8-Ligand1 step1->intermediate step2 Step 2: Second Conjugation - React Intermediate-DBM with Ligand2-SH (e.g., E3 Ligase Ligand) - React at pH 6.5-7.5 intermediate->step2 purification Step 3: Purification - Preparative HPLC step2->purification characterization Step 4: Characterization - NMR - High-Resolution Mass Spectrometry (HRMS) purification->characterization end End: Purified PROTAC characterization->end

Caption: Synthetic workflow for a PROTAC using the DBM-PEG-acid linker.

1. First Ligand Attachment (Amide Coupling)

  • Dissolve the ligand containing a primary amine (e.g., POI ligand) and this compound (1.1 equivalents) in an anhydrous solvent like DMF.

  • Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).[24]

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the resulting DBM-PEG8-Ligand1 intermediate by preparative HPLC.

2. Second Ligand Attachment (Thiol Reaction)

  • Dissolve the purified intermediate and the second ligand containing a thiol group (e.g., E3 Ligase Ligand, 1.0 equivalent) in a suitable buffer (pH 6.5-7.5).

  • Stir at room temperature for 1-2 hours. Note that the DBM can react with one or two thiol groups. If the ligand has only one thiol, the second bromine will likely be hydrolyzed or react with a quenching agent.

  • Quench the reaction with a thiol-containing reagent like N-acetylcysteine if necessary.

3. Final Purification and Characterization

  • Purify the final PROTAC product using preparative HPLC.

  • Characterize the structure and purity by NMR and High-Resolution Mass Spectrometry (HRMS).

Application in Therapeutics: Mechanism of Action of an ADC

ADCs constructed with stable linkers like this compound leverage the specificity of the antibody to deliver a potent cytotoxic payload directly to cancer cells.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC 1. ADC Circulates and Binds to Antigen Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis 2. Internalization (Receptor-Mediated Endocytosis) Antigen->Endocytosis Endosome 3. Trafficking in Endosome Endocytosis->Endosome Lysosome 4. Lysosomal Fusion & Linker/Ab Degradation Endosome->Lysosome Payload 5. Payload Release into Cytoplasm Lysosome->Payload Target 6. Payload Acts on Intracellular Target (e.g., Microtubules, DNA) Payload->Target Apoptosis 7. Apoptosis (Cell Death) Target->Apoptosis

Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate.

The process involves:

  • Binding: The ADC circulates in the bloodstream and the antibody portion selectively binds to a specific antigen on the surface of a tumor cell.

  • Internalization: The cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[25]

  • Trafficking: The complex is trafficked within the cell inside an endosome.

  • Degradation: The endosome fuses with a lysosome. The low pH and enzymatic environment of the lysosome lead to the degradation of the antibody.[25]

  • Payload Release: The degradation of the antibody releases the cytotoxic payload, which was attached via the linker, into the cytoplasm.

  • Action: The free payload engages its intracellular target (e.g., disrupting microtubule assembly or damaging DNA), leading to cell cycle arrest.

  • Apoptosis: The potent cytotoxic effect of the payload induces programmed cell death (apoptosis) in the cancer cell.

Conclusion

This compound is a highly effective and versatile crosslinking reagent for the construction of advanced bioconjugates. Its ability to facilitate stable, site-specific disulfide bridging makes it a superior alternative to traditional maleimide linkers, particularly for the development of homogeneous and robust ADCs. The detailed protocols and quantitative data provided in this guide demonstrate its practical utility for researchers and drug development professionals aiming to create next-generation targeted therapeutics with improved safety and efficacy profiles.

References

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG8-acid: Mechanism and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,4-Dibromo-Mal-PEG8-acid is not a therapeutic agent with a direct pharmacological mechanism of action, but rather a critical chemical tool used in modern drug discovery. It is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its "mechanism of action" lies in its specific chemical reactivity, which allows it to covalently connect two distinct molecules: a ligand that binds to a target protein (Protein of Interest, POI) and a ligand that recruits an E3 ubiquitin ligase. This guide details the chemical mechanisms of its reactive groups, its role in the broader context of the PROTAC mechanism, and provides generalized protocols for its application.

Core Chemical Moieties and Reaction Mechanisms

The functionality of this compound is defined by its three key components: a dibromomaleimide group, a terminal carboxylic acid, and a polyethylene (B3416737) glycol (PEG) spacer.

The Dibromomaleimide Group: A Thiol-Reactive Handle

The dibromomaleimide moiety is an electrophilic group that exhibits high reactivity and selectivity towards nucleophilic thiol groups, such as those found in the cysteine residues of proteins or in thiol-modified small molecules.[1][2] The reaction proceeds via a sequential Michael addition-elimination mechanism. The presence of two bromine atoms allows for two points of substitution, enabling stable, covalent cross-linking or dual conjugation.[3][4]

  • Single Thiol Conjugation: The first thiol attacks one of the bromine-substituted carbons on the maleimide (B117702) ring, leading to the elimination of a bromide ion and the formation of a stable monothioether-substituted maleimide.

  • Dual Thiol Conjugation: A second thiol can then react with the remaining bromo-substituted carbon, resulting in a dithioether linkage. This is particularly useful for bridging two cysteine residues, for example, after the reduction of a disulfide bond in an antibody.[1][3]

Caption: Reaction mechanism of the dibromomaleimide group with thiol-containing molecules.
The Carboxylic Acid Group: An Amine-Reactive Handle

The terminal carboxylic acid (-COOH) provides a versatile point of attachment for molecules containing a primary amine (-NH2). To form a stable amide bond, the carboxylic acid must first be "activated" using coupling reagents. Common reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or uronium salts like HATU.[5][6] The process involves the formation of a highly reactive ester intermediate, which is then readily attacked by the amine nucleophile to form the amide linkage.[7][8]

Caption: Amide bond formation using the carboxylic acid terminus of the linker.
The PEG8 Linker

The core of the molecule is an 8-unit polyethylene glycol (PEG) chain. This hydrophilic spacer serves several crucial functions:

  • Solubility: It significantly increases the aqueous solubility of the final PROTAC molecule.

  • Spatial Orientation: It provides the necessary length and flexibility to allow the two connected ligands to simultaneously bind their respective protein targets (the POI and the E3 ligase), enabling the formation of a productive ternary complex. The length of the linker is a critical parameter that must be optimized for each specific PROTAC system.

Application in PROTAC-Mediated Protein Degradation

PROTACs are a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[9][10]

The PROTAC Mechanism of Action

A PROTAC molecule, synthesized using a linker like this compound, acts as a bridge. Its mechanism is catalytic and can be broken down into the following steps:[11][12]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase enzyme, forming a POI-PROTAC-E3 ligase ternary complex.

  • Ubiquitination: By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-ubiquitin conjugate to the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged POI into small peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and is released after ubiquitination, allowing it to engage another POI and E3 ligase, thus acting catalytically.[9]

PROTAC_Cycle poi Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary Binds e3 E3 Ligase e3->ternary Binds protac PROTAC protac->ternary ternary->e3 ternary->protac Released poly_ub_poi Poly-ubiquitinated POI ternary->poly_ub_poi Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub_poi->proteasome Enters degraded Degraded Peptides proteasome->degraded Degrades

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C23H37Br2NO12
Molecular Weight 679.35 g/mol
Appearance Liquid or Solid
Purity Typically ≥95%
Reactive Group 1 3,4-Dibromomaleimide (Thiol-reactive)
Reactive Group 2 Carboxylic Acid (Amine-reactive)
Linker Type Hydrophilic PEG8
Storage Conditions -20°C, protect from light

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions, concentrations, and reaction times for their specific molecules of interest.

General Protocol for Two-Step PROTAC Synthesis

This protocol assumes the E3 ligase ligand contains a reactive amine and the target protein ligand contains a reactive thiol.

Step A: Amide Coupling to E3 Ligase Ligand

  • Dissolution: Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Workup & Purification: Upon completion, quench the reaction (e.g., with water) and extract the product. Purify the resulting intermediate (Ligand-Linker) using flash column chromatography or preparative HPLC.

Step B: Thiol Conjugation to Target Protein Ligand

  • Dissolution: Dissolve the purified Ligand-Linker intermediate (1.0 eq) and the thiol-containing target protein ligand (1.0-1.2 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5, which may contain an organic co-solvent like DMSO to aid solubility).[13]

  • Reaction: Stir the mixture at room temperature or 4°C for 2-24 hours. Protect the reaction from light. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity compound for biological evaluation.

General Protocol for Assessing Protein Degradation via Western Blot

This protocol outlines the essential steps to determine the efficacy of a newly synthesized PROTAC.

References

The Role of the Dibromomaleimide Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibromomaleimide (DBM) group has emerged as a powerful and versatile tool in the field of bioconjugation, offering a unique combination of reactivity, specificity, and the ability to form stable linkages to biomolecules. This technical guide provides an in-depth exploration of the core principles and applications of dibromomaleimide chemistry, with a focus on its utility in creating well-defined and robust bioconjugates for research, diagnostics, and therapeutic development.

Core Principles of Dibromomaleimide Bioconjugation

Dibromomaleimides are highly reactive Michael acceptors that exhibit exceptional specificity towards thiol groups, primarily found in the side chains of cysteine residues in proteins and peptides.[1][2] Unlike traditional maleimides which form a single thioether bond, the two bromine atoms on the maleimide (B117702) ring of DBMs act as leaving groups, allowing for the formation of two thioether bonds with two proximal thiols.[2] This unique reactivity makes DBMs particularly well-suited for bridging disulfide bonds that have been reduced to their constituent thiols.[3][4]

The primary reaction involves a rapid substitution of the two bromine atoms by two thiol groups, forming a dithiomaleimide adduct.[1][5] This initial conjugate can then undergo a crucial hydrolysis step, where the maleimide ring opens to form a highly stable maleamic acid.[1][2] This "locking" mechanism is a key advantage of DBM chemistry, as it prevents the retro-Michael reaction that can lead to the deconjugation of traditional maleimide-based bioconjugates, especially in the presence of endogenous thiols like glutathione.[1][5]

Reaction Mechanism and Stabilization

The bioconjugation process with dibromomaleimides can be summarized in a two-step sequence:

  • Thiol Addition: Two thiol groups, typically from the reduction of a disulfide bond, react with the dibromomaleimide in a rapid substitution reaction, displacing the two bromine atoms to form a dithiomaleimide bridge.[1][4]

  • Hydrolysis and Stabilization: The resulting dithiomaleimide conjugate undergoes hydrolysis under mild basic conditions to form a stable maleamic acid.[2][4] This ring-opening step is critical for the long-term stability of the conjugate in biological environments.[1][6]

G cluster_0 Bioconjugation Pathway Reduced Protein (with two free thiols) Reduced Protein (with two free thiols) Dibromomaleimide Reagent Dibromomaleimide Reagent Dithiomaleimide Conjugate (Intermediate) Dithiomaleimide Conjugate (Intermediate) Stable Maleamic Acid Conjugate (Locked) Stable Maleamic Acid Conjugate (Locked)

Quantitative Data on Dibromomaleimide Reactions

The efficiency and stability of dibromomaleimide bioconjugations have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Reaction Kinetics and Conditions
ParameterValueBiomoleculeConditionsReference(s)
Conjugation Time < 1 min - 20 minAntibodies, PeptidespH 6.2 - 8.5[2][4][5][7]
Hydrolysis Time (to stable maleamic acid) ~1 hourAntibody-DBM conjugate (with C-2 linker)pH 8.5[2][3]
Hydrolysis Half-life (DBM reagent) < 1 minute (for C-2 linker)DBM reagentpH 8.0[2][8]
Hydrolysis Half-life (Dithiomaleimide conjugate) 16-19 minutes (for C-2 and aryl linkers)Antibody-DBM conjugatepH 8.5[2]
Radiolabeling Yield >98%Trastuzumab-DBM conjugateRoom temperature, 5-10 min[1][6]
Table 2: Stability of Dibromomaleimide Conjugates
ConjugateConditionStabilityReference(s)
Maleamic Acid Antibody Conjugate pH 7.4 (10 days)Complete stability[2]
Maleamic Acid Antibody Conjugate pH 5.5 (24 hours)Stable (slight cleavage with N-aryl linker)[2]
Radiolabeled Antibody Conjugate Human serum (2 days)>99% intact[1][6]
Radiolabeled Antibody Conjugate Human serum (7 days)>99% intact[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dibromomaleimide bioconjugation.

General Protocol for Antibody Disulfide Bridging

This protocol describes the site-selective conjugation of a dibromomaleimide-functionalized payload to an antibody via disulfide bridging.

Materials:

  • Antibody (e.g., Trastuzumab)

  • Dibromomaleimide (DBM)-functionalized payload

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, pH 8.5

  • Quenching solution (e.g., N-ethylmaleimide)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in BBS buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Prepare a stock solution of the DBM-functionalized payload in an organic solvent (e.g., DMSO).

    • Add a 5-10 fold molar excess of the DBM payload to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 5-15 minutes.[2][7]

  • Hydrolysis:

    • Allow the reaction to proceed for an additional 1-2 hours at room temperature in the same buffer (pH 8.5) to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[2]

  • Quenching (Optional):

    • To quench any unreacted thiols, add a 2-fold molar excess of N-ethylmaleimide relative to the initial TCEP concentration.

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).[6][9]

G cluster_1 Antibody Conjugation Workflow Antibody Antibody Reduction (TCEP) Reduction (TCEP) Reduced Antibody Reduced Antibody DBM-Payload DBM-Payload Conjugation Conjugation Hydrolysis Hydrolysis Purification (SEC) Purification (SEC) Characterization (SDS-PAGE, MS) Characterization (SDS-PAGE, MS) Final Conjugate Final Conjugate

Protocol for Peptide Disulfide Bridging

This protocol outlines the procedure for bridging a disulfide bond in a peptide, such as somatostatin.[10][11]

Materials:

  • Peptide containing a disulfide bond (e.g., Somatostatin)

  • Dibromomaleimide

  • TCEP solution

  • Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (B52724) and 2.5% DMF

  • LC-MS system for analysis

Procedure:

  • Peptide Solubilization and Reduction:

    • Dissolve the lyophilized peptide in the reaction buffer to a concentration of approximately 0.25 mg/mL (e.g., 152.6 µM for somatostatin).[10]

    • Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[10]

    • Confirm complete reduction by LC-MS analysis.

  • Conjugation:

    • Add 1.1 equivalents of dibromomaleimide to the reduced peptide solution.[10]

    • Allow the reaction to proceed for 10-60 minutes at 20°C.[10]

  • Analysis:

    • Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the conjugate will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms.[10]

Synthesis of N-Functionalized Dibromomaleimides

For many applications, it is necessary to synthesize dibromomaleimides functionalized with a linker or payload. A common and mild synthetic route is described below.

General Synthesis via N-Methoxycarbonyl Activation

This method avoids the harsh conditions of traditional syntheses that involve refluxing in acetic acid.[12]

Procedure:

  • Activation of Dibromomaleimide:

    • Treat dibromomaleimide with methyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM) to form the N-methoxycarbonyl activated species.[12]

  • Coupling with Amine:

    • React the activated dibromomaleimide with the desired amine-containing linker or payload. This reaction typically proceeds under mild conditions (e.g., room temperature).[12]

An alternative coupling strategy for attaching carboxylic acid-containing linkers to an amine-functionalized DBM core involves the use of a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[2][6]

Applications in Drug Development and Research

The unique properties of dibromomaleimides have led to their widespread adoption in various bioconjugation applications.

  • Antibody-Drug Conjugates (ADCs): DBMs are extensively used to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR=4 by targeting the four interchain disulfide bonds in IgG1 antibodies.[2][7] The resulting ADCs exhibit improved stability and pharmacological properties.

  • Peptide and Protein Modification: DBMs are used to modify peptides and proteins for various purposes, including the introduction of fluorescent labels, PEGylation to extend half-life, and the creation of protein-protein conjugates.[4][10][13]

  • Radiolabeling: DBM-functionalized chelators are employed for the site-specific attachment of radioisotopes to antibodies for applications in positron emission tomography (PET) imaging.[1][6] The high stability of the resulting radiolabeled antibodies is crucial for accurate in vivo imaging.[6]

  • Fluorescent Probes: The conjugation of fluorophores to biomolecules via DBM linkers enables the creation of probes for cellular imaging and tracking.[10][14]

Conclusion

Dibromomaleimide chemistry offers a robust and reliable platform for the site-selective modification of biomolecules. Its ability to form stable, bridged linkages to reduced disulfide bonds, coupled with the "locking" mechanism provided by hydrolysis, addresses the stability limitations of traditional maleimide-based bioconjugation. The mild reaction conditions and high efficiency make DBMs an invaluable tool for researchers and drug developers in the creation of next-generation bioconjugates with enhanced homogeneity and in vivo performance.

References

The Role of PEG8 Linkers in Enhancing Solubility and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in modern drug development for improving the physicochemical and pharmacokinetic properties of biotherapeutics. Among the various lengths of PEG linkers utilized, the eight-unit ethylene (B1197577) glycol chain (PEG8) has emerged as a particularly valuable tool. This technical guide provides an in-depth analysis of the function of PEG8 linkers in enhancing the solubility and stability of conjugated molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes.

Enhancing Solubility through Hydrophilicity

The primary mechanism by which PEG8 linkers enhance solubility is by imparting a hydrophilic character to the conjugated molecule.[1] Many potent therapeutic agents, particularly small molecules and certain peptides, are hydrophobic and thus exhibit poor solubility in aqueous environments, which can severely limit their bioavailability and clinical utility.[2]

A PEG8 linker consists of repeating ethylene glycol units, which are highly hydrophilic due to the presence of ether oxygen atoms that can form hydrogen bonds with water molecules. When a hydrophobic molecule is conjugated with a PEG8 linker, the PEG chain effectively creates a hydrophilic shell around the molecule, increasing its affinity for aqueous solutions and thereby enhancing its solubility.[2][] This "shielding" effect is crucial for preventing the aggregation of hydrophobic drug payloads, especially in the context of antibody-drug conjugates (ADCs) where multiple drug molecules are attached to a single antibody.[2]

Quantitative Impact on Solubility

The inclusion of a PEG8 linker can lead to a significant, quantifiable increase in the solubility of a conjugated molecule. The following table summarizes representative data on the impact of PEGylation on solubility.

Molecule TypeLinker ModificationFold Increase in SolubilityReference
Antibody-Drug Conjugate (ADC)Replacement of a non-PEG linker with Mal-PEG8-COOH10-fold[4]
Small Molecule (Camptothecin)Conjugation with a multi-armed PEG systemEnables sufficient solubility for conjugation of multiple molecules[5]
Poorly Soluble Drug (Loratadine)Solid dispersion with a natural gum polymer51-fold (illustrative of solubility enhancement principles)[6]

Improving Stability and Pharmacokinetics

Beyond enhancing solubility, PEG8 linkers play a critical role in improving the stability of conjugated molecules through several mechanisms. This enhanced stability often translates to an improved pharmacokinetic profile, including a longer plasma half-life.[1]

The flexible and hydrophilic nature of the PEG8 chain creates a hydrodynamic shield around the conjugated molecule. This steric hindrance can protect the molecule from proteolytic degradation by enzymes, a common challenge for protein and peptide therapeutics.[7] By reducing the accessibility of proteases to the protein backbone, PEGylation can significantly extend the molecule's circulation time in the body.[2]

Furthermore, the increased hydrodynamic radius of a PEGylated molecule can reduce its renal clearance rate, contributing to a longer plasma half-life.[1] In the context of ADCs, the use of hydrophilic linkers like PEG8 can prevent aggregation, which is a major concern for the stability and safety of these complex biotherapeutics.[8]

Quantitative Impact on Stability

The stabilizing effect of PEG8 linkers can be observed through various metrics, including reduction in aggregation and extension of plasma half-life.

Molecule TypeLinkerKey Stability FindingReference
Antibody-Drug Conjugate (ADC)Mal-PEG8-COOH6-fold reduction in aggregation after seven days in serum[4]
Antibody-Drug Conjugate (ADC)PEG8Better pharmacokinetic profile compared to PEG4 and non-PEGylated ADCs[9]
Affibody-Drug Conjugate4 kDa and 10 kDa PEG2.5-fold and 11.2-fold half-life extension, respectively[10]
alpha-1 antitrypsin2-armed 40 kDa PEGGreatly improved proteolytic resistance[7]

Visualizing the Function and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of PEG8 Linker Function cluster_0 Hydrophobic Drug cluster_1 PEG8 Linker cluster_2 Conjugated Molecule cluster_3 Aqueous Environment Drug Poorly Soluble Hydrophobic Drug Conjugate PEGylated Drug Drug->Conjugate Conjugation PEG8 PEG8 Linker (Hydrophilic) PEG8->Conjugate Water Water Molecules Conjugate->Water Forms Hydrogen Bonds (Increased Solubility) Protease Proteolytic Enzymes Conjugate->Protease Steric Hindrance (Increased Stability) G Workflow for Development and Analysis of a PEGylated Bioconjugate start Start: Design of PEG8-conjugated molecule synthesis Synthesis and Purification of the Conjugate start->synthesis solubility_assessment Solubility Assessment (PEG Precipitation Assay) synthesis->solubility_assessment stability_assessment Stability Assessment synthesis->stability_assessment pharmacokinetics In Vivo Pharmacokinetic Studies solubility_assessment->pharmacokinetics dsc Thermal Stability (DSC) stability_assessment->dsc sec Aggregation Analysis (SEC) stability_assessment->sec proteolytic_stability Proteolytic Stability Assay stability_assessment->proteolytic_stability dsc->pharmacokinetics sec->pharmacokinetics proteolytic_stability->pharmacokinetics end End: Optimized PEGylated Therapeutic pharmacokinetics->end

References

3,4-Dibromo-Mal-PEG8-acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG8-acid, a commercially available linker with potential applications in the development of covalent PROTACs.

Core Concepts of this compound as a PROTAC Linker

This compound is a bifunctional molecule featuring a dibromomaleimide group and a carboxylic acid, connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts specific functionalities relevant to PROTAC design:

  • Dibromomaleimide Moiety: This group acts as a cysteine-reactive warhead. The two bromine atoms on the maleimide (B117702) ring are susceptible to nucleophilic attack by the thiol group of cysteine residues on a target protein. This reaction can form a stable, covalent bond, leading to the irreversible binding of the PROTAC to its target. This is a key feature for designing covalent PROTACs, which can offer advantages in terms of potency and duration of action.

  • PEG8 Linker: The polyethylene glycol chain serves as a flexible and hydrophilic spacer. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can improve the solubility of the overall PROTAC molecule, a common challenge in PROTAC development.

  • Carboxylic Acid Terminus: The terminal carboxylic acid provides a convenient handle for conjugation to an E3 ligase ligand. Standard amide coupling chemistries can be employed to attach the linker to an amine-containing E3 ligase ligand, such as derivatives of thalidomide (B1683933) (for Cereblon) or VHL ligands.

Physicochemical Properties

PropertyDescription
Molecular Formula C23H37Br2NO12
Molecular Weight 679.35 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF
Reactivity The dibromomaleimide group reacts with thiols (cysteine). The carboxylic acid reacts with amines.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC utilizing a this compound linker to target a protein for degradation is depicted below. This covalent mechanism of action can lead to sustained target engagement and degradation.

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Covalent Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Covalent bonding Target Target Protein (with Cysteine residue) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling (less efficient for covalent) Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action for a covalent PROTAC.

Experimental Protocols

While specific protocols for a PROTAC using this compound are not available, the following are generalized methodologies for the synthesis and evaluation of such a molecule.

Protocol 1: Synthesis of a Covalent PROTAC

This protocol outlines a general two-step synthesis for conjugating the this compound linker to a target protein ligand and an E3 ligase ligand.

Step 1: Amide Coupling of Linker to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Conjugation to the Target Protein Ligand

This step assumes the target protein ligand has a suitable nucleophile for reaction with the dibromomaleimide. For cysteine-reactive PROTACs, this would be a thiol group.

  • Dissolve the purified linker-E3 ligase ligand conjugate and the thiol-containing target protein ligand (1.0 equivalent) in a suitable solvent (e.g., a mixture of DMSO and aqueous buffer at pH 7.4).

  • Stir the reaction at room temperature, monitoring progress by LC-MS. The reaction time can vary from 1 to 24 hours.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining compared to the vehicle control.

Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 1-4 hours) to allow ubiquitinated protein to accumulate. Lyse the cells as described above.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described above, but probe the membrane with an antibody against ubiquitin.

    • A smear of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Data Presentation

As no specific data for PROTACs using this compound is available, the following table presents hypothetical data to illustrate how quantitative results for a covalent PROTAC might be presented.

PROTAC IDTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
CovalentPROTAC-1Protein XCereblonThis compound5.295
CovalentPROTAC-2Protein YVHLThis compound12.892
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Cell_Treatment Cell Treatment Characterization->Cell_Treatment Western_Blot Western Blot (Degradation) Cell_Treatment->Western_Blot Ubiquitination_Assay Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax PK_Studies Pharmacokinetics DC50_Dmax->PK_Studies Efficacy_Studies In Vivo Efficacy PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Efficacy_Studies->Toxicity_Studies

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound represents a promising linker for the development of covalent PROTACs. Its dibromomaleimide moiety allows for the targeting of cysteine residues on proteins of interest, potentially leading to highly potent and durable protein degradation. The PEG8 chain provides the necessary spacing and hydrophilicity to facilitate the formation of a productive ternary complex. While specific examples of its application are yet to be widely published, the general principles of covalent PROTAC design and evaluation outlined in this guide provide a solid framework for researchers to explore the potential of this and similar linkers in their drug discovery efforts. Further research is warranted to fully characterize the performance of PROTACs incorporating this linker and to understand the nuances of its application in targeting specific proteins and signaling pathways.

The Architect's Toolkit: An In-Depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological chemistry and therapeutic development, the ability to specifically and covalently link distinct molecular entities is paramount. Heterobifunctional crosslinkers serve as the molecular architects' essential toolkit, enabling the precise construction of complex bioconjugates. These reagents, possessing two different reactive moieties, allow for controlled, sequential reactions that are fundamental to a myriad of applications, from elucidating protein-protein interactions to designing next-generation targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their chemical diversity, and their practical applications. We will delve into the quantitative properties of common crosslinkers, provide detailed experimental protocols for their use, and visualize key mechanisms and workflows to empower researchers in their scientific endeavors.

Core Principles and Advantages

Heterobifunctional crosslinkers are distinguished by their possession of two different reactive groups at either end of a spacer arm.[1] This design allows for a two-step conjugation strategy, which significantly minimizes the undesirable formation of homodimers and polymers that can occur with homobifunctional crosslinkers (reagents with two identical reactive groups).[2][3] The sequential nature of the reaction allows for the specific and controlled linkage of two different molecules, for example, a protein and a small molecule drug.[4]

The general workflow involves reacting the first, more labile reactive group of the crosslinker with the first molecule.[2] After purification to remove excess crosslinker, the modified first molecule is then introduced to the second molecule, which reacts with the second, more stable reactive group of the crosslinker.[2]

A Comparative Overview of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment and depends on several factors, including the functional groups available on the molecules to be linked, the desired distance between the molecules (determined by the spacer arm length), and the required solubility and cleavability of the linker. The following table summarizes the properties of a selection of commonly used heterobifunctional crosslinkers.

CrosslinkerAbbreviationReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water Soluble?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate SMCCNHS-ester (Amine)Maleimide (B117702) (Sulfhydryl)8.3334.32NoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate Sulfo-SMCCSulfo-NHS-ester (Amine)Maleimide (Sulfhydryl)8.3436.37NoYes
m-Maleimidobenzoyl-N-hydroxysuccinimide ester MBSNHS-ester (Amine)Maleimide (Sulfhydryl)9.9314.25NoNo
N-γ-Maleimidobutyryloxy-succinimide ester GMBSNHS-ester (Amine)Maleimide (Sulfhydryl)6.8280.23NoNo
N-(ε-Maleimidocaproyloxy)succinimide ester EMCSNHS-ester (Amine)Maleimide (Sulfhydryl)9.4308.29NoNo
N-Succinimidyl(4-iodoacetyl)aminobenzoate SIABNHS-ester (Amine)Iodoacetyl (Sulfhydryl)10.6402.14NoNo
N-Hydroxysuccinimidyl-4-azidosalicylic acid NHS-ASANHS-ester (Amine)Photoreactive Aryl Azide8.0276.21NoNo
ρ-Azidobenzoyl Hydrazide ABHHydrazide (Carbonyl)Photoreactive Aryl Azide11.9177.19NoNo
N-(ρ-Maleimidophenyl) isocyanate PMPIIsocyanate (Hydroxyl)Maleimide (Sulfhydryl)8.7214.18NoNo

Visualizing the Mechanism: The NHS-Maleimide Reaction

The most common class of heterobifunctional crosslinkers utilize an N-hydroxysuccinimide (NHS) ester and a maleimide group to link molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) and sulfhydryl groups (e.g., cysteine residues), respectively.[5][6] The following diagram illustrates the two-step reaction mechanism.

NHS_Maleimide_Reaction cluster_step1 Step 1: Amine Reaction (pH 7.2-8.5) cluster_step2 Step 2: Sulfhydryl Reaction (pH 6.5-7.5) Protein1 Protein 1 (with Primary Amine) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 + Crosslinker Crosslinker NHS-Maleimide Crosslinker Crosslinker->Activated_Protein1 NHS_leaving NHS (leaving group) Activated_Protein1->NHS_leaving releases Conjugate Stable Protein 1-Protein 2 Conjugate Activated_Protein1->Conjugate Protein2 Protein 2 (with Sulfhydryl) Protein2->Conjugate + Activated Protein 1 ADC_Workflow start Start antibody_prep Antibody Preparation (5-10 mg/mL in amine-free buffer) start->antibody_prep activation Antibody Activation (Add Sulfo-SMCC, RT, 30-60 min) antibody_prep->activation desalting1 Purification 1 (Remove excess Sulfo-SMCC via desalting) activation->desalting1 conjugation Drug Conjugation (Add thiol-drug, RT, 2-4 hr) desalting1->conjugation quenching Quenching (Add L-cysteine) conjugation->quenching purification2 Purification 2 (SEC to remove aggregates and free drug) quenching->purification2 characterization ADC Characterization (DAR, purity, aggregation) purification2->characterization end End characterization->end

References

An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG8-acid for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) technology. We will delve into its core functionalities, synthesis protocols, and the significant advantages it offers in creating next-generation targeted therapeutics.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker molecule, which connects these two components, is a pivotal element that dictates the ADC's stability, pharmacokinetics, and efficacy.

This compound is a state-of-the-art linker that addresses several challenges in ADC development. It is comprised of three key functional units:

  • A 3,4-Dibromomaleimide Group: This moiety serves as a thiol-reactive handle for site-specific conjugation to the antibody. It reacts with the sulfhydryl groups of cysteine residues, which are typically made available by the reduction of interchain disulfide bonds in the antibody's hinge region. The bifunctional nature of the dibromomaleimide allows for the re-bridging of these disulfide bonds, resulting in a more homogeneous and stable ADC.[1][2]

  • A Carboxylic Acid Group: This terminal functional group provides a reactive site for the attachment of a cytotoxic payload. The carboxylic acid can be activated to form a stable amide bond with an amine-containing drug molecule.[3][4]

  • A Polyethylene Glycol (PEG8) Spacer: This hydrophilic eight-unit PEG chain enhances the overall properties of the resulting ADC. PEGylation is known to improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] The PEG8 spacer provides a balance between these benefits and the overall size of the linker.

The strategic combination of these components in this compound allows for the production of ADCs with a precisely controlled drug-to-antibody ratio (DAR), improved homogeneity, and enhanced stability compared to conventional linkers.

Mechanism of Action and Advantages

The primary mechanism of this compound in ADC synthesis is the site-specific conjugation to cysteine residues. The process begins with the partial reduction of the antibody's interchain disulfide bonds, which exposes free thiol groups. The dibromomaleimide moiety of the linker then reacts with two of these thiol groups, forming a stable thioether linkage that re-bridges the original disulfide bond. This "disulfide re-bridging" strategy is a key advantage, as it leads to the formation of ADCs with a more defined and homogeneous structure, typically achieving a DAR of 4.[1]

The use of this compound offers several advantages over traditional maleimide-based linkers:

  • Enhanced Homogeneity: By re-bridging disulfide bonds, this linker produces ADCs with a predominant DAR of 4, in contrast to the heterogeneous mixtures (DAR 0-8) often obtained with conventional maleimide (B117702) chemistry.[1]

  • Improved Stability: The resulting thioether bonds are more stable than the thiosuccinimide linkage formed with traditional maleimides, which can be prone to retro-Michael reactions and premature drug release.[1]

  • Favorable Pharmacokinetics: The hydrophilic PEG8 spacer helps to mitigate the hydrophobicity of the payload, reducing the likelihood of aggregation and leading to improved pharmacokinetic properties, including a longer plasma half-life.

  • Reduced Aggregation: The PEG spacer increases the overall hydrophilicity of the ADC, which can prevent the formation of aggregates that can lead to immunogenicity and reduced efficacy.

The general workflow for synthesizing an ADC using this compound is depicted in the following diagram:

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Conjugation & Purification A This compound C Activated Drug-Linker A->C EDC/NHS Activation B Payload (with Amine Group) B->C Amide Coupling F ADC Conjugation C->F D Monoclonal Antibody (mAb) E Reduced mAb D->E Reduction (e.g., TCEP) E->F G Purified ADC F->G Purification (e.g., SEC)

Caption: General workflow for ADC synthesis.

Data Presentation

The following tables summarize key quantitative data for ADCs synthesized using dibromomaleimide and PEGylated linkers. While specific data for the this compound linker is limited in publicly available literature, the presented data from analogous linkers provides a strong indication of expected performance.

Table 1: Physicochemical Properties of ADCs

PropertyNon-PEGylated Dibromomaleimide ADCPEGylated Dibromomaleimide ADC (e.g., with PEG8)
Drug-to-Antibody Ratio (DAR) ~4 (High Homogeneity)~4 (High Homogeneity)
Aggregation Higher propensity, especially with hydrophobic payloadsReduced aggregation
Solubility Lower, dependent on payload hydrophobicityIncreased

Table 2: Pharmacokinetic Parameters of a Dibromomaleimide-Linked ADC

ParameterValue
Half-life (t1/2) in rats Approximately 7 days
Data derived from studies with a dibromomaleimide-MMAF ADC.

Table 3: In Vitro Cytotoxicity of a Representative PEGylated ADC

Cell LineTarget AntigenIC50 (nM)
HER2+ Cell Line HER2In the nanomolar range
Data is representative of a Trastuzumab ADC with a cleavable PEG8 linker and MMAE payload.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and characterization of an ADC using a this compound linker.

Synthesis of the Drug-Linker Moiety

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

  • In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF or DCM.

  • Add the payload solution to the activated linker solution.

  • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting drug-linker conjugate by reverse-phase HPLC.

Antibody Reduction and ADC Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the pre-formed drug-linker moiety.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker conjugate from section 4.1

  • Phosphate-buffered saline (PBS)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution.

  • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Cool the reduced antibody solution to room temperature.

  • Dissolve the drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add a 5-fold molar excess of the drug-linker solution to the reduced antibody solution.

  • Allow the conjugation reaction to proceed at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using a SEC column equilibrated with PBS to remove unreacted drug-linker and other small molecules.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). HIC separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR from the peak areas. LC-MS provides the mass of the different ADC species, from which the DAR can be precisely calculated.

Aggregation Analysis:

Size-Exclusion Chromatography (SEC) is used to assess the level of aggregation in the final ADC product. The percentage of high molecular weight species (aggregates) is determined by analyzing the chromatogram.

In Vitro Cytotoxicity Assay:

The potency of the ADC is evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo). Target-expressing cancer cells are incubated with serial dilutions of the ADC, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The primary role of the this compound linker is to ensure the stable and specific delivery of the cytotoxic payload to the target cancer cell. The subsequent biological effects are dictated by the mechanism of action of the payload. The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Antibody Degradation Payload_Action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Payload_Action Apoptosis Apoptosis (Cell Death) Payload_Action->Apoptosis

Caption: General mechanism of action for an ADC.

This guide provides a foundational understanding of this compound and its application in the synthesis of advanced antibody-drug conjugates. For further details on specific applications and troubleshooting, consulting the primary literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of 3,4-Dibromo-Mal-PEG8-acid with Thiols

This technical guide provides a comprehensive overview of the chemical reactivity of this compound with thiol-containing molecules. This heterobifunctional crosslinker is of significant interest in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Core Chemical Structure and Functionality

This compound is a molecule comprised of three distinct functional components:

  • A 3,4-dibromomaleimide group: This moiety serves as the primary reactive site for thiol-containing molecules. The two bromine atoms are excellent leaving groups, facilitating sequential substitution by nucleophilic thiols.

  • A Polyethylene Glycol (PEG) spacer (PEG8): This hydrophilic chain of eight ethylene (B1197577) glycol units enhances the aqueous solubility of both the linker and the resulting bioconjugate. The PEG spacer can also contribute to reduced immunogenicity and improved pharmacokinetics of the final product.

  • A terminal carboxylic acid: This functional group provides a second, orthogonal site for conjugation. It can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction with Thiols: Mechanism and High Selectivity

The principal reaction between this compound and thiols follows a nucleophilic substitution pathway. The electron-withdrawing character of the maleimide (B117702) ring renders the carbon-bromine bonds susceptible to attack by a thiolate anion (R-S⁻).

The reaction proceeds in a stepwise manner:

  • First Thiol Addition: A thiol molecule attacks one of the bromine-substituted carbons on the maleimide ring, displacing the first bromide ion and forming a monobromo-monothio-maleimide intermediate.

  • Second Thiol Addition: A second thiol molecule then reacts with the remaining carbon-bromine bond, leading to the displacement of the second bromide ion and the formation of a dithio-maleimide adduct.[1]

This reaction demonstrates high selectivity for thiol groups, particularly within a pH range of 6.5 to 7.5.[2]

Key Factors Influencing the Conjugation Reaction

The efficiency and rate of the thiol conjugation reaction can be modulated by several experimental parameters:

  • pH: The reaction rate is significantly influenced by the pH of the medium. More basic conditions favor the deprotonation of thiols to the more nucleophilic thiolate form, thereby accelerating the reaction. However, at pH values exceeding 7.5, the maleimide ring becomes more prone to hydrolysis and potential side reactions with primary amines.[3]

  • Solvent: Aqueous buffers are the standard medium for these reactions. For reactants with limited aqueous solubility, organic co-solvents such as DMSO or DMF can be incorporated.

  • Temperature: The conjugation typically proceeds efficiently at ambient temperature or at 4°C, the latter being preferable for sensitive proteins to minimize degradation.[2][4]

  • Stoichiometry: The molar ratio of the this compound linker to the thiol-containing molecule is a critical parameter that can be adjusted to control the degree of conjugation and the final product distribution.

Conjugate Stability and Hydrolysis

The initially formed dithio-maleimide adduct can undergo hydrolysis of the maleimide ring to yield a highly stable dithiomaleamic acid.[5] This ring-opening is often a desired outcome as it effectively "locks" the conjugate, rendering it resistant to retro-Michael reactions and exchange with other thiols, such as the abundant intracellular antioxidant glutathione.[5][6] The rate of this stabilizing hydrolysis can be enhanced by performing the reaction at a slightly basic pH, for instance, pH 8.5.[7]

Reversibility and Cleavage of the Conjugate

While the hydrolyzed dithiomaleamic acid form is highly stable, the dithio-maleimide linkage prior to hydrolysis can be cleaved under reducing conditions. This can be achieved by introducing an excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8] This characteristic allows for the potential design of bioconjugates that can release their payload in the reducing environment of the cell cytoplasm.[9]

Quantitative Reaction Parameters

ParameterValue/Range
Reaction Time Minutes to a few hours[2][10]
Optimal pH Range 6.5 - 8.5[2][7]
Reaction Temperature 4°C to 37°C[2][4]
Hydrolysis Half-life of Dithiomaleimide Dependent on pH and substituents (minutes to hours)[11][12]
Stability of Hydrolyzed Adduct High; resistant to thiol exchange[5][6]

Experimental Protocols

Protocol 1: Conjugation to a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Organic co-solvent (e.g., DMSO or DMF), if required

  • Quenching reagent (e.g., L-cysteine)

  • Analytical instrumentation (e.g., LC-MS, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the phosphate buffer. If the peptide contains disulfide bonds, add a 1.1 to 2-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure complete reduction.

  • Linker Preparation: Dissolve the this compound in a minimal volume of DMSO or DMF before diluting with the reaction buffer.

  • Conjugation: Add a 1.1 to 5-fold molar excess of the linker solution to the reduced peptide solution. Mix gently and allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Monitoring: Track the progress of the conjugation by LC-MS to confirm the formation of the desired product.

  • Quenching: Add a slight excess of L-cysteine to quench any unreacted dibromomaleimide.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • (Optional) Stabilization: To enhance the stability of the linkage, the pH of the purified conjugate solution can be adjusted to 8.5 and incubated for 1-2 hours to facilitate the hydrolysis of the maleimide ring to the maleamic acid form.

Protocol 2: Disulfide Bridging of an Antibody

Materials:

  • Antibody (e.g., IgG1)

  • This compound

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding a controlled molar excess of TCEP (e.g., 2-4 equivalents) to the antibody in the reaction buffer. Incubate at 37°C for 1-2 hours.

  • Conjugation: Add a molar excess (e.g., 5-10 equivalents) of this compound to the reduced antibody. Incubate at room temperature for 1-2 hours.

  • Hydrolysis for Stability: Adjust the reaction mixture's pH to 8.5 and incubate for an additional 1-2 hours to ensure complete conversion to the stable maleamic acid form.

  • Purification: Remove excess linker and reducing agent by purifying the antibody conjugate using SEC.

  • Analysis: Characterize the purified conjugate using SDS-PAGE (under both reducing and non-reducing conditions) and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Visualizations of Reaction Pathways and Workflows

Reaction_Mechanism Thiol1 Thiol (R-SH) Intermediate Monobromo-monothio- maleimide Intermediate Thiol1->Intermediate + R-S⁻ - Br⁻ DibromoMal This compound DibromoMal->Intermediate DithioMal Dithio-maleimide Adduct Intermediate->DithioMal + R'-S⁻ - Br⁻ Thiol2 Thiol (R'-SH) Thiol2->DithioMal MaleamicAcid Dithio-maleamic Acid Adduct (Stable) DithioMal->MaleamicAcid Ring Opening Hydrolysis Hydrolysis (H₂O) Hydrolysis->MaleamicAcid

Caption: Reaction of this compound with thiols.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Thiol_Molecule Thiol-containing Molecule (e.g., Protein, Peptide) Reduction Reduction of Disulfides (if necessary, with TCEP) Thiol_Molecule->Reduction Conjugation Mix and React (pH 6.5-7.5, RT) Reduction->Conjugation Linker_Prep Prepare Linker Solution (this compound) Linker_Prep->Conjugation Monitoring Monitor Reaction (e.g., LC-MS) Conjugation->Monitoring Quenching Quench Excess Linker (e.g., L-cysteine) Monitoring->Quenching Stabilization Optional: Hydrolysis (pH 8.5) Quenching->Stabilization Purification Purify Conjugate (e.g., SEC, HPLC) Stabilization->Purification Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for thiol conjugation.

Conclusion

This compound stands out as a highly effective and versatile crosslinker for the site-specific modification of biomolecules containing thiol groups. The reactivity of this linker can be finely tuned by adjusting the reaction conditions. The resulting conjugate can be rendered highly stable through a subsequent hydrolysis step. Furthermore, the potential for cleavage under reducing conditions introduces an additional layer of functionality, positioning it as an invaluable tool in the creation of advanced bioconjugates for both research and therapeutic applications.

References

An In-depth Technical Guide to Carboxylic Acid Functional Group Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical strategies for bioconjugation involving carboxylic acid functional groups. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the principles, applications, and practical considerations of these essential bioconjugation techniques. Particular focus is given to the widely employed carbodiimide-mediated coupling chemistry, providing a foundation for the design and execution of robust bioconjugation protocols.

Introduction to Carboxylic Acid Bioconjugation

Carboxylic acid groups (-COOH) are abundant in biomolecules, present at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues.[1] Their location on the surface of protein structures makes them readily accessible for chemical modification.[1] Carboxylic acid-based bioconjugation is a cornerstone of creating advanced biomolecular tools, including antibody-drug conjugates (ADCs), immobilized enzymes, and targeted drug delivery systems. The primary strategy for activating these groups is through the use of "zero-length" crosslinkers, which facilitate the formation of a stable amide bond with an amine-containing molecule without introducing a spacer arm.[2][3]

Core Chemistry: Carbodiimide-Mediated Amide Bond Formation

The most prevalent method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and dicyclohexylcarbodiimide (B1669883) (DCC).[1][4] EDC is water-soluble and the preferred reagent for most aqueous bioconjugation reactions, while DCC is used in non-aqueous organic synthesis.[4]

The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[3][4][5]

  • Nucleophilic Attack by an Amine: This intermediate readily reacts with a primary amine (-NH2) to form a stable amide bond, with the EDC being released as a soluble urea (B33335) byproduct.[4]

A significant challenge with this process is the instability of the O-acylisourea intermediate in aqueous solutions, which can hydrolyze and regenerate the original carboxylic acid.[4] To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often included.[4]

The addition of NHS or sulfo-NHS creates a more stable, semi-stable amine-reactive NHS ester intermediate.[4][6] This intermediate is less susceptible to hydrolysis and can be reacted with an amine-containing molecule in a subsequent step, often at a different pH, to yield the final amide bond.[7][8] This two-step approach also prevents unwanted intra- and intermolecular crosslinking when conjugating biomolecules that contain both carboxyl and amine groups.[9]

Reaction Mechanism Visualization

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-7.2) cluster_coupling Coupling Step (pH 7-8) Carboxyl R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxyl Hydrolysis NHS_Ester NHS Ester Intermediate (semi-stable) O_acylisourea->NHS_Ester + NHS / Sulfo-NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) O_acylisourea->Amide_Bond + R'-NH2 (direct coupling) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Primary Amine)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

The efficiency of carboxylic acid bioconjugation is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative data for EDC/NHS-mediated coupling reactions.

Table 1: Optimal pH Conditions for EDC/NHS Coupling
Reaction StepReagent(s)Optimal pH RangeReference(s)
Carboxyl ActivationEDC4.5 - 6.0[10][11]
Carboxyl Activation with NHS/Sulfo-NHSEDC, NHS/Sulfo-NHS4.5 - 7.2[7][10]
Amine Coupling (to NHS Ester)NHS/Sulfo-NHS Ester7.0 - 8.5[10][12][13]
Table 2: Typical Reagent Concentrations and Ratios
ReagentTypical Concentration / Molar RatioNotesReference(s)
EDC~2-4 mM / 10-fold molar excess over carboxylsHigher concentrations can compensate for lower efficiency at neutral pH.[4][10][14]
NHS/Sulfo-NHS~5-10 mM / 2.5-fold molar excess over EDCStabilizes the activated intermediate.[10][14]
Protein #1 (Carboxyl-containing)~1-10 mg/mLConcentration is application-dependent.[14]
Protein #2 (Amine-containing)Equimolar to Protein #1Starting point for optimization.[10]
Table 3: Reaction Times and Quenching
Reaction StepTypical DurationQuenching ReagentQuenching ConcentrationReference(s)
Activation15 minutes2-Mercaptoethanol (B42355) (for EDC)20 mM[10]
Coupling2 hours - overnightHydroxylamine (B1172632), Glycine, Tris, or Ethanolamine10-100 mM[9][10][14]

Detailed Experimental Protocols

The following are generalized protocols for one-step and two-step EDC/NHS-mediated protein-protein conjugation. Optimization is often necessary for specific applications.[9]

One-Step Protein Conjugation Protocol

This method is suitable when one of the proteins lacks the functional group being targeted on the other (e.g., conjugating a carboxyl-rich protein to an amine-rich molecule that lacks carboxyls).

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with amine groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Conjugation Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) or Phosphate-Buffered Saline (PBS), pH 7.2[10]

  • Desalting Column

Procedure:

  • Equilibrate EDC to room temperature.

  • Dissolve Protein #1 and Protein #2 in Conjugation Buffer to the desired concentrations.

  • Prepare a fresh solution of EDC in ultrapure water (e.g., 10 mg/mL).

  • Add the EDC solution to the protein mixture. The final concentration of EDC may need to be optimized.

  • Allow the reaction to proceed for 2 hours at room temperature.[10]

  • Purify the conjugate using a desalting column to remove excess EDC and byproducts.[10]

One_Step_Protocol Start Start Prepare_Proteins Dissolve Protein #1 and Protein #2 in Conjugation Buffer Start->Prepare_Proteins Add_EDC Add freshly prepared EDC solution Prepare_Proteins->Add_EDC React Incubate for 2 hours at room temperature Add_EDC->React Purify Purify conjugate using a desalting column React->Purify End End Purify->End

Caption: Workflow for one-step EDC-mediated protein conjugation.

Two-Step Protein Conjugation Protocol using EDC and Sulfo-NHS

This is the preferred method for conjugating two proteins to minimize polymerization.[9]

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with amine groups)

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10]

  • Quenching Solution: 2-Mercaptoethanol

  • Desalting Column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to a final concentration of 5 mM).[10]

    • Incubate for 15 minutes at room temperature.[10]

    • (Optional but recommended) Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[10]

    • Remove excess reagents and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.[10]

  • Coupling to Protein #2:

    • Immediately add Protein #2 (dissolved in Coupling Buffer) to the activated Protein #1 solution. An equimolar ratio is a good starting point.[10]

    • Allow the reaction to proceed for 2 hours at room temperature.[10]

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[10]

    • Purify the final conjugate using a desalting column.

Two_Step_Protocol cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Start Start Prepare_P1 Dissolve Protein #1 in Activation Buffer (pH 6.0) Start->Prepare_P1 Add_Reagents Add EDC and Sulfo-NHS Prepare_P1->Add_Reagents Activate Incubate for 15 minutes at room temperature Add_Reagents->Activate Quench_EDC Optional: Quench EDC with 2-Mercaptoethanol Activate->Quench_EDC Desalt_1 Remove excess reagents via desalting column (equilibrated in Coupling Buffer) Quench_EDC->Desalt_1 Add_P2 Add Protein #2 (in Coupling Buffer, pH 7.2-7.5) Desalt_1->Add_P2 Couple Incubate for 2 hours at room temperature Add_P2->Couple Quench_Reaction Quench reaction with Hydroxylamine Couple->Quench_Reaction Desalt_2 Purify final conjugate via desalting column Quench_Reaction->Desalt_2 End End Desalt_2->End

Caption: Workflow for two-step EDC/Sulfo-NHS protein conjugation.

Conclusion

Carboxylic acid functional groups offer a versatile handle for a wide range of bioconjugation applications. The EDC/NHS-mediated coupling chemistry is a robust and well-established method for forming stable amide bonds. By carefully controlling reaction conditions, particularly pH, and following a systematic protocol, researchers can achieve efficient and specific bioconjugation. The choice between a one-step and a two-step protocol depends on the nature of the biomolecules being conjugated. This guide provides the foundational knowledge and practical protocols to successfully implement these powerful techniques in research and development.

References

A Technical Guide to Site-Specific Protein Modification: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and therapeutic development, the ability to precisely manipulate proteins is paramount. Site-specific protein modification has emerged as a powerful toolkit, enabling the introduction of non-native functionalities into a protein's structure with unparalleled accuracy. This guide provides an in-depth exploration of the core methodologies in site-specific protein modification, offering detailed experimental protocols, quantitative comparisons of various techniques, and a look into their applications in dissecting complex biological processes and engineering next-generation therapeutics.

Introduction to Site-Specific Protein Modification

The precise chemical modification of proteins at specific sites is a significant challenge due to the presence of numerous reactive functional groups within a single polypeptide chain.[1] Traditional methods often target naturally abundant amino acids like lysine (B10760008) or cysteine, but these approaches typically result in heterogeneous mixtures of modified proteins, which can compromise functional studies and the therapeutic efficacy of protein-based drugs.[2] Site-specific modification techniques overcome this limitation by introducing unique chemical handles or recognition motifs into the target protein, allowing for controlled and selective conjugation.[3][4] These advanced methods are indispensable for a wide range of applications, including the oriented immobilization of proteins, the study of post-translational modifications (PTMs), the creation of antibody-drug conjugates (ADCs), and the introduction of fluorescent probes for imaging and tracking.[1][5]

Core Methodologies for Site-Specific Protein Modification

The field of site-specific protein modification is dominated by three primary approaches: Genetic Code Expansion, Chemoenzymatic Ligation, and advanced Chemical Conjugation strategies. Each of these methodologies offers unique advantages and is suited for different applications.

Genetic Code Expansion: Reprogramming the Ribosome

Genetic code expansion is a revolutionary technique that enables the site-specific incorporation of unnatural amino acids (UAAs) with diverse functionalities directly into the polypeptide chain during protein synthesis.[6][7] This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode a UAA.[8][9] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and its corresponding codon without cross-reacting with the host cell's native translational machinery.[6][9]

The incorporated UAA can harbor a variety of bioorthogonal functional groups, such as azides, alkynes, or ketones, which can then be selectively reacted with a probe or drug molecule through "click chemistry" or other specific ligation reactions.[10][11] This methodology has been successfully applied in both prokaryotic and eukaryotic expression systems to produce complex proteins like full-length antibodies with site-specifically incorporated UAAs.[7]

The general workflow for incorporating a UAA into a target protein involves site-directed mutagenesis to introduce an amber codon at the desired location, followed by co-transformation of the host cells with plasmids encoding the orthogonal aaRS/tRNA pair and the target protein. The cells are then cultured in the presence of the UAA, which is subsequently incorporated at the specified site during protein expression.[12]

GCE_Workflow cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_ligation Bioorthogonal Ligation Mutagenesis Site-Directed Mutagenesis (TAG) Plasmids Orthogonal aaRS/tRNA & Target Protein Plasmids Transformation Co-transformation of Host Cells Plasmids->Transformation Culture Cell Culture with UAA Transformation->Culture Expression Protein Expression & UAA Incorporation Culture->Expression Purification Protein Purification Expression->Purification Ligation Click Chemistry/ Bioorthogonal Reaction Purification->Ligation Final_Product Site-Specifically Modified Protein Ligation->Final_Product

Caption: Workflow for site-specific protein modification via genetic code expansion.

Chemoenzymatic Ligation: Harnessing Nature's Catalysts

Chemoenzymatic methods leverage the high specificity of enzymes to introduce modifications at defined locations on a protein.[3][13] These techniques typically involve the genetic fusion of a short peptide recognition tag to the protein of interest. An enzyme specific to this tag then catalyzes the covalent attachment of a small molecule substrate, which can be chemically pre-functionalized with a desired moiety.[13]

The formylglycine-generating enzyme (FGE) recognizes a short consensus sequence (CXPXR) and oxidizes the cysteine residue within this tag to a formylglycine (fGly).[14][15] The resulting aldehyde group serves as a unique and bioorthogonal chemical handle that can be selectively targeted with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively.[1][16] This "aldehyde tag" technology is particularly useful for the production of site-specific antibody-drug conjugates.[15][17]

FGE_Mechanism Protein_Tag Protein with CXPXR Tag Aldehyde_Protein Protein with Formylglycine (Aldehyde) Protein_Tag->Aldehyde_Protein FGE Modified_Protein Site-Specifically Modified Protein Aldehyde_Protein->Modified_Protein Oxime/Hydrazone Ligation Probe Hydrazide/Aminooxy -Probe Probe->Modified_Protein

Caption: Mechanism of FGE-mediated site-specific protein modification.

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) at the C-terminus of a protein.[18][19] SrtA cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates a new substrate containing an N-terminal glycine nucleophile.[20] This method allows for the site-specific modification of either the N- or C-terminus of a protein with a wide range of molecules, including peptides, DNA, and polymers.[18][21]

SML_Mechanism Protein_LPXTG Protein-LPXTG Acyl_Intermediate Protein-LPXT-SrtA Acyl Intermediate Protein_LPXTG->Acyl_Intermediate SrtA Ligated_Product Protein-LPXTG-Probe Acyl_Intermediate->Ligated_Product + GGG-Probe Gly_Nucleophile GGG-Probe Gly_Nucleophile->Ligated_Product

Caption: Mechanism of Sortase-mediated ligation for protein modification.

Chemical Conjugation Strategies

While traditional chemical modifications of native amino acids often lack specificity, recent advancements have led to more selective methods.

The thiol group of cysteine and the amine group of lysine are common targets for chemical modification.[2] While random labeling of these residues is common, site-directed mutagenesis can be used to introduce a single, reactive cysteine at a specific location for selective conjugation with maleimide- or haloacetyl-containing reagents.[2] Similarly, strategies for preferential N-terminal labeling or kinetically controlled lysine modification have been developed to improve specificity, though often with tradeoffs in yield.[2]

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction.[22][23] This reaction is very selective, occurring only between an azide (B81097) and an alkyne, and is biocompatible, functioning well in aqueous environments across a wide pH range.[22][23] To utilize click chemistry for protein modification, an azide or alkyne functionality must first be introduced into the protein, often through the incorporation of a UAA or by modifying a native amino acid.[10][22]

Quantitative Comparison of Site-Specific Modification Methods

The choice of a site-specific modification method depends on various factors, including the desired location of the modification, the nature of the protein, and the intended application. The following table provides a summary of key quantitative parameters for the discussed techniques.

MethodTypical YieldReaction TimeSpecificityKey AdvantagesLimitations
Genetic Code Expansion Variable (often lower than wild-type expression)N/A (co-translational)High (codon-specific)Precise control over modification site; wide range of functionalities can be incorporated.Can have lower protein expression yields; requires optimization for each UAA and protein.[9]
Formylglycine-Generating Enzyme (FGE) >90% conversion1-4 hoursHigh (sequence-specific)Highly efficient enzymatic conversion; bioorthogonal aldehyde handle.Requires genetic encoding of the recognition tag; potential for immunogenicity of the tag.[24]
Sortase-Mediated Ligation (SML) 50-90%1-8 hoursHigh (sequence-specific)Versatile for N- and C-terminal modifications; can ligate large molecules.Reversible reaction can limit yield; requires accessible termini.[18][25]
Site-Directed Cysteine Conjugation >90%<1 hourModerate to HighFast reaction kinetics; well-established chemistry.Potential for disulfide bond disruption and protein misfolding; maleimide (B117702) adducts can have limited in vivo stability.[2]
Click Chemistry (CuAAC) >95%<1 hourHigh (bioorthogonal)Very high efficiency and specificity; rapid reaction kinetics.Requires prior introduction of an azide or alkyne; copper catalyst can be toxic to cells.[22]

Applications in Drug Development and Research

Site-specific protein modification has revolutionized various areas of biological research and is a cornerstone of modern drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[26][27] Site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to an improved therapeutic window, better pharmacokinetics, and reduced toxicity compared to randomly conjugated ADCs.[][29] Methods like FGE-mediated modification and the incorporation of UAAs are increasingly being used to manufacture next-generation, site-specific ADCs.[17][27]

ADC_Signaling cluster_targeting Targeting & Internalization cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Studying Post-Translational Modifications (PTMs)

PTMs such as phosphorylation, acetylation, and ubiquitination play critical roles in regulating virtually all cellular processes.[6][30] However, studying the effects of a specific PTM at a particular site can be challenging due to the dynamic and often substoichiometric nature of these modifications in vivo.[6] Genetic code expansion allows for the production of homogeneously modified proteins containing mimics of PTMs, enabling detailed biochemical and structural studies to decipher their precise functions.[6][30]

Detailed Experimental Protocols

Protocol: Sortase-Mediated Ligation of a Protein

This protocol describes the general steps for ligating a protein containing a C-terminal LPETG recognition motif with a fluorescent probe functionalized with an N-terminal triglycine (B1329560) (GGG) motif.

Materials:

  • Purified protein of interest with a C-terminal LPETG tag.

  • GGG-fluorescent probe.

  • Purified Sortase A enzyme.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

  • Quenching buffer (e.g., 1 M glycine).

  • SDS-PAGE analysis reagents.

  • Purification column (e.g., size-exclusion or affinity chromatography).

Procedure:

  • Set up the ligation reaction in a microcentrifuge tube by combining the LPETG-tagged protein (e.g., to a final concentration of 50 µM), the GGG-probe (e.g., 5-fold molar excess), and Sortase A (e.g., 10 µM) in the sortase reaction buffer.

  • Incubate the reaction at the optimal temperature for the specific Sortase A variant (e.g., 37°C) for 1-4 hours.[20]

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by SDS-PAGE. The ligated product will have a higher molecular weight than the starting protein.

  • Once the reaction is complete, quench it by adding quenching buffer.

  • Purify the ligated protein from the unreacted components and Sortase A using an appropriate chromatography method.

  • Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol outlines the general procedure for labeling a protein containing a UAA with an alkyne group using an azide-functionalized fluorescent dye.

Materials:

  • Purified protein containing an alkyne-functionalized UAA.

  • Azide-functionalized fluorescent dye.

  • Copper(II) sulfate (B86663) (CuSO4).

  • A reducing agent, such as sodium ascorbate (B8700270).

  • A copper-chelating ligand, such as THPTA or TBTA.[22]

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column.

Procedure:

  • Prepare fresh stock solutions of the reaction components. Dissolve the azide-dye in DMSO. Prepare aqueous solutions of CuSO4, sodium ascorbate, and the copper ligand.

  • In a microcentrifuge tube, combine the alkyne-protein (e.g., to a final concentration of 10-50 µM) and the azide-dye (e.g., 5-10 fold molar excess) in the reaction buffer.

  • Add the copper ligand to the reaction mixture (e.g., to a final concentration of 100-500 µM).

  • Initiate the click reaction by adding CuSO4 (e.g., to a final concentration of 50-200 µM) followed immediately by sodium ascorbate (e.g., 1-5 mM).[31]

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.

  • Analyze the labeled protein by SDS-PAGE with fluorescence imaging to confirm successful conjugation.

Conclusion

Site-specific protein modification techniques have matured into a robust and versatile set of tools for both fundamental research and therapeutic development. The ability to introduce a wide array of chemical functionalities into proteins with high precision has opened up new avenues for understanding complex biological systems and for designing novel protein-based drugs with enhanced properties. As these technologies continue to evolve, they will undoubtedly play an even more critical role in advancing our knowledge of biology and in the creation of next-generation medicines.

References

3,4-Dibromo-Mal-PEG8-acid: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3,4-Dibromo-Mal-PEG8-acid, a hetero-bifunctional PEG-based PROTAC linker. Due to the limited availability of specific safety data for this compound, this document incorporates information on its constituent chemical moieties—dibromomaleimide and polyethylene (B3416737) glycol (PEG)—along with general principles for handling hazardous, air-sensitive, and light-sensitive materials.

Compound Identification and Properties

This compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which leverage the intracellular ubiquitin-proteasome system to degrade specific target proteins.[1][2] The dibromomaleimide group provides a reactive handle for conjugation, while the polyethylene glycol (PEG) linker enhances solubility and influences the pharmacokinetic properties of the final PROTAC molecule.

PropertyValueSource
Molecular Weight ~679.35 g/mol [2][3]
Solubility Soluble in DMSO, DCM, and DMF. A solubility of 10 mM in DMSO has been reported.[2][4]
Reactivity The dibromomaleimide group reacts with thiols, and the carboxylic acid can be conjugated with primary amines.[4][5]

Hazard Assessment

The primary hazard is associated with the dibromomaleimide moiety. The related compound, maleimide, is classified as fatal if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.[6] It is prudent to assume that this compound possesses similar toxicological properties.

The PEG8 component is generally considered to be of low toxicity. Polyethylene glycol 8000 has a high LD50 in animal studies and is not classified as hazardous, though it may cause slight irritation.[1][2][3][5][7]

A Safety Data Sheet for a related compound, 3,4-Dibromo-Mal-PEG8-t-butyl ester, indicates acute oral toxicity (Category 4) and high toxicity to aquatic life.[7]

Summary of Potential Hazards:

HazardDescription
Acute Toxicity Potentially harmful or fatal if swallowed.
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns.
Eye Damage/Irritation Expected to cause serious eye irritation or damage.
Sensitization May cause an allergic skin reaction.
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended when handling this compound:

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for tears before use and change them immediately if contaminated.[8]
Eye and Face Protection Safety glasses/goggles and face shieldANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, chemical splash goggles should be worn. A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[8]
Body Protection Laboratory coatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.[8]
Respiratory Protection RespiratorUse only under a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent degradation.

ConditionRecommendationSource
Temperature Store at -20°C for long-term stability.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen, especially if the container will be opened multiple times.[10][11]
Light Protect from light, as the dibromomaleimide group is light-sensitive.[12] Store in an amber vial or a light-blocking container.[12]
Container Keep the vial tightly sealed to prevent moisture ingress.[3]
Shelf Life If stored correctly, the product can be stable for up to 24 months.[3]
Incompatibilities Avoid contact with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7]

Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound, from receipt to disposal. This workflow is designed for handling a light- and air-sensitive, hazardous compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Post-Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_inert Set up Inert Atmosphere (Glovebox/Schlenk Line) prep_hood->prep_inert prep_glassware Ensure Glassware is Clean and Dry prep_inert->prep_glassware receive Receive and Inspect Container prep_glassware->receive storage Store at -20°C, Protected from Light receive->storage Upon Receipt transfer Transfer to Inert Atmosphere storage->transfer For Use weigh Weigh Compound transfer->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction Appropriately reaction->quench workup Perform Aqueous Workup in Hood quench->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_liquid Dispose of Liquid Waste as Hazardous workup->dispose_liquid dispose_solid Dispose of Solid Waste as Hazardous decontaminate->dispose_solid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Safe handling workflow for this compound.

Experimental Protocols: General Procedures

Detailed experimental protocols should be developed and reviewed as part of a formal risk assessment before any work begins. The following are general procedural guidelines.

Weighing and Aliquoting (Air- and Light-Sensitive Protocol)
  • Preparation : Transfer the sealed vial of this compound, a balance, and necessary labware (spatula, weighing paper, new vials) into a glovebox with an inert atmosphere (<1 ppm O₂ and H₂O).

  • Equilibration : Allow the compound vial to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing : Carefully weigh the desired amount of the compound onto weighing paper or directly into a pre-tared vial.

  • Storage of Aliquots : Seal the new vials containing the aliquots tightly.

  • Resealing : Tightly reseal the main stock vial.

  • Documentation : Record the amount taken and the date on the vial and in the lab notebook.

  • Removal from Glovebox : If removing from the glovebox, ensure vials are sealed and consider placing them inside a secondary sealed container.

Preparation of Stock Solutions
  • Solvent Preparation : Use anhydrous solvent (e.g., DMSO, DMF) to prepare solutions. Ensure the solvent has been properly dried and degassed.

  • Dissolution : In an inert atmosphere, add the anhydrous solvent to the vial containing the weighed this compound.

  • Mixing : Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Storage : Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. It is recommended to prepare and use solutions on the same day whenever possible.[3]

Spill and Exposure Procedures

Spill Management
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect : Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated labware, and solutions, should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any new or modified procedure is undertaken. Always consult the most up-to-date safety information and adhere to your institution's safety policies.

References

Technical Guide: 3,4-Dibromo-Mal-PEG8-acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional crosslinker designed for advanced applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the core chemistry, provides detailed experimental protocols, and presents key quantitative data to inform its use in research and drug development.

Core Concepts and Chemical Properties

This compound is a versatile linker featuring two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The key functional groups are:

  • 3,4-Dibromomaleimide (DBM) Group: This group enables the site-specific and stable conjugation to proteins by bridging two thiol (-SH) groups. It is particularly effective for re-bridging the native interchain disulfide bonds of antibodies after mild reduction. This approach produces homogeneous conjugates with a drug-to-antibody ratio (DAR) of 4.

  • Carboxylic Acid (-COOH) Group: This terminal acid group allows for the attachment of amine-containing molecules, such as cytotoxic payloads, fluorescent dyes, or other functionalities, through the formation of a stable amide bond.

  • PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final bioconjugate.

A CAS Number for this specific compound is not currently available in common chemical databases.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number Not Available[1]
Chemical Formula C₂₃H₃₇Br₂NO₁₂[2]
Molecular Weight 679.35 g/mol [2]
Purity Typically ≥95% or ≥98%[2]
Appearance Liquid or Solid[1]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions Recommended at -20°C[2]

Mechanism of Action: Disulfide Bridging and Stabilization

The primary application of the dibromomaleimide group is the covalent bridging of disulfide bonds. The process involves two key steps:

  • Reduction: The target protein's disulfide bonds (e.g., the four interchain disulfides in an IgG1 antibody) are first mildly reduced to yield free thiol groups.

  • Conjugation and Bridging: The 3,4-dibromomaleimide moiety reacts with two proximal thiol groups. Each bromine atom is substituted by a thiol, forming two stable thioether bonds and re-bridging the original disulfide location. This creates a dithiomaleimide linkage.

  • Hydrolysis for Enhanced Stability: The resulting dithiomaleimide conjugate can undergo hydrolysis under mild basic conditions. This opens the maleimide (B117702) ring to form a dithiomaleamic acid structure, which is irreversibly "locked" and demonstrates superior stability, preventing retro-Michael reactions that can lead to deconjugation in vivo.

Chemical Reaction Pathway

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: DBM Conjugation cluster_2 Step 3: Hydrolysis (Stabilization) Protein_SS Protein-S-S-Protein Protein_SH Protein-SH + HS-Protein Protein_SS->Protein_SH + ReducingAgent Reducing Agent (e.g., TCEP) DBM_Linker This compound Dithiomaleimide Dithiomaleimide Conjugate DBM_Linker->Dithiomaleimide + 2 Protein-SH H2O H₂O (mild basic pH) MaleamicAcid Stable Dithiomaleamic Acid Conjugate

Caption: Reaction scheme for disulfide bridging and stabilization.

Experimental Protocols

This section provides a general methodology for the conjugation of a payload to an antibody using this compound. This protocol is synthesized from established methods for DBM-based conjugations.[3][4][5] Optimization may be required for specific antibodies and payloads.

Materials and Reagents
  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

  • This compound-Payload conjugate

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Borate (B1201080) or Phosphate buffer, pH 8.0-8.5

  • Quenching Reagent: N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC) or other suitable chromatography method

Experimental Workflow

G start Start: Antibody Solution reduction 1. Antibody Reduction - Add TCEP (4-8 eq.) - Incubate at 37°C for 1-2h start->reduction purification1 2. Buffer Exchange (Optional) - Remove excess TCEP - Exchange into conjugation buffer (pH 8.0-8.5) reduction->purification1 conjugation 3. Conjugation - Add DBM-PEG8-Payload (8-10 eq.) - Incubate at RT for 5-30 min purification1->conjugation hydrolysis 4. Hydrolysis - Maintain pH 8.0-8.5 - Incubate at RT for 1-2h conjugation->hydrolysis quenching 5. Quenching - Add N-acetylcysteine - Stop unreacted linker hydrolysis->quenching purification2 6. Purification - Size-Exclusion Chromatography (SEC) - Remove excess reagents quenching->purification2 analysis 7. Analysis - HIC, LC-MS for DAR - SDS-PAGE, SEC for aggregation purification2->analysis end End: Purified ADC analysis->end

Caption: General workflow for ADC synthesis using DBM linkers.

Detailed Method
  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of 4-8 equivalents per antibody is a typical starting point.

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • (Optional but recommended) Remove excess TCEP using a desalting column, exchanging the reduced antibody into the conjugation buffer (e.g., borate buffer, pH 8.0-8.5).

    • Dissolve the this compound-Payload conjugate in a suitable organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A molar excess of 8-10 equivalents is recommended.

    • Incubate at room temperature. The initial conjugation is rapid, often completing within 5 to 30 minutes.[4]

  • Hydrolysis:

    • Following the initial conjugation, maintain the reaction mixture at pH 8.0-8.5 and continue incubation at room temperature for 1-2 hours to ensure complete hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid form.[3][4]

  • Purification and Analysis:

    • Quench any unreacted linker by adding a small excess of N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload-linker and other small molecules.

    • Characterize the final conjugate. Determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or LC-MS.[6][7] Purity and aggregation can be assessed by SDS-PAGE and SEC.

Performance Data and Stability

The stability of the final conjugate is a critical parameter for in vivo applications. The hydrolysis of the dithiomaleimide to the maleamic acid is key to this stability.

Hydrolysis Kinetics

The rate of hydrolysis is influenced by the N-substituent on the maleimide ring and the pH. Electron-withdrawing groups accelerate this process.

Linker TypepHHydrolysis Half-lifeNoteSource(s)
DBM with C-2 Linker8.516-19 minutesC-2 linkers are electron-withdrawing, accelerating hydrolysis.[3][8]
DBM with C-6 Linker8.5~48 hoursLonger alkyl chains are less electron-withdrawing, slowing hydrolysis.[8]
Dibromomaleimide (general)7.4~17.9 minutesDemonstrates inherent reactivity towards hydrolysis at physiological pH.[9]
Conjugate Stability

Once hydrolyzed to the maleamic acid form, the conjugate linkage is robustly stable.

Conjugate FormConditionStability ObservationSource(s)
Maleamic AcidpH 7.4 (circulatory)Complete stability observed over 7-10 days.[3][10]
Maleamic AcidpH 5.5 (endosomal/lysosomal)Minimal to no cleavage observed.[3]
DithiomaleimideHuman SerumSusceptible to thiol exchange with serum albumin.[10]

Conclusion

This compound is a highly effective heterobifunctional linker for producing homogeneous and stable bioconjugates. Its capacity for site-specific disulfide bridging, coupled with the enhanced stability afforded by post-conjugation hydrolysis, makes it a superior alternative to traditional maleimide linkers. The hydrophilic PEG8 spacer further provides advantages in solubility and pharmacokinetics. This guide provides the foundational knowledge and protocols for researchers to successfully implement this technology in the development of next-generation antibody-drug conjugates and other targeted therapies.

References

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the molecular weight and structural formula of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional crosslinker commonly utilized by researchers, scientists, and drug development professionals in the field of bioconjugation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

PropertyValue
Molecular Weight 679.4 g/mol [1][2][3]
Molecular Formula C₂₃H₃₇Br₂NO₁₂[3][4][5]

Note: The molecular weight may be cited as 679.35 g/mol in some sources, representing a slightly more precise calculation.[4]

Chemical Structure and Functional Groups

This compound is a polyethylene (B3416737) glycol (PEG) linker containing three key functional components:

  • A Dibromomaleimide Group: This moiety is reactive towards thiol groups, such as those found in cysteine residues of proteins. The two bromine atoms allow for the potential of dual conjugation.

  • An Eight-Unit Polyethylene Glycol (PEG8) Chain: This hydrophilic spacer increases the solubility of the molecule and the resulting conjugate in aqueous media.

  • A Carboxylic Acid Group: This terminal acid group can be activated to react with primary amines, forming a stable amide bond.

Logical Relationship of Functional Groups

The arrangement of these functional groups allows for a versatile range of bioconjugation strategies. The logical relationship and reactivity of these groups are depicted in the diagram below.

G Functional Group Reactivity of this compound A 3,4-Dibromo-Maleimide (Thiol Reactive) B PEG8 Spacer (Hydrophilic Linker) A->B Covalent Bond C Carboxylic Acid (Amine Reactive) B->C Covalent Bond

Caption: Reactivity of this compound functional groups.

References

solubility of 3,4-Dibromo-Mal-PEG8-acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional linker commonly used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding the solubility of this reagent is critical for its effective handling, storage, and use in conjugation reactions.

Core Compound Characteristics

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a dibromomaleimide group and a terminal carboxylic acid.[1][2] The dibromomaleimide moiety allows for covalent attachment to thiol-containing molecules, such as cysteines in proteins, while the carboxylic acid can be conjugated to amine-containing molecules. The PEG8 spacer enhances the hydrophilic properties of the resulting conjugate, which can improve its solubility and pharmacokinetic profile.[1][3]

Solubility Profile

The solubility of this compound has been reported in several common laboratory solvents. The available data, both qualitative and quantitative, are summarized in the table below. While the PEG linker is designed to increase aqueous solubility, specific quantitative data for water and alcoholic solvents are not widely published.[1][2] A similar compound, 3,4-Dibromo-Mal-PEG8-Amine TFA salt, is reported to be soluble in water, suggesting that the acid form may also have some degree of aqueous solubility.[4]

SolventSolubilityData TypeSource
Dimethyl Sulfoxide (DMSO)SolubleQualitativeCreative Biolabs[5]
Dimethyl Sulfoxide (DMSO)10 mMQuantitativeImmunomart
Dichloromethane (DCM)SolubleQualitativeCreative Biolabs[5]
Dimethylformamide (DMF)SolubleQualitativeCreative Biolabs[5]
Aqueous MediaThe hydrophilic PEG linker is stated to increase water solubility.DescriptiveAxisPharm, BroadPharm[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for accurate solubility measurement.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Addition of Compound: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result can be expressed in mg/mL, µg/mL, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 3,4-Dibromo- Mal-PEG8-acid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Filter supernatant to remove undissolved solid C->D E Dilute filtered sample D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationship of Compound Properties and Application

The interplay between the structural components of this compound and its solubility is crucial for its successful application in bioconjugation.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_application Application Dibromo Dibromomaleimide Group ThiolReactivity Thiol Reactivity Dibromo->ThiolReactivity PEG PEG8 Spacer Hydrophilicity Hydrophilicity PEG->Hydrophilicity Acid Carboxylic Acid AmineReactivity Amine Reactivity Acid->AmineReactivity Bioconjugation Successful Bioconjugation ThiolReactivity->Bioconjugation Solubility Solubility Profile Hydrophilicity->Solubility AmineReactivity->Bioconjugation Solubility->Bioconjugation

Caption: Relationship between structure, properties, and application of the linker.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to improve solubility, enhance cell permeability, and provide the necessary flexibility for efficient ternary complex formation (POI-PROTAC-E3 ligase).[1][4][5][6]

This guide provides a comprehensive overview, quantitative data, and detailed protocols for the synthesis and evaluation of PROTACs incorporating PEG linkers.

Data Presentation

The length and composition of the PEG linker critically influence the physicochemical properties and biological activity of a PROTAC.[7] The following tables summarize representative data to illustrate these effects.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTAC Series Target Protein E3 Ligase Linker Composition (n PEG units) Calculated LogP (cLogP) Topological Polar Surface Area (TPSA) (Ų)
Illustrative BRD4 Degrader BRD4 VHL 2 3.5 180
4 3.1 200
6 2.7 220

This table presents illustrative data compiled from public research to show general trends. Actual values are PROTAC-specific.[4]

Table 2: Impact of PEG Linker Length on Biological Activity

PROTAC Series Target Protein Cell Line DC₅₀ (nM)¹ Dₘₐₓ (%)²
ERα-Targeting PROTACs ERα MCF-7 10 - 50 85 - >98
TBK1-Targeting PROTACs TBK1 MM.1S 50 - 100 70 - 85
CDK9-Targeting PROTACs CDK9 Malme-3M 75 - 200 60 - 90

Data is a summarized representation from comparative studies.[3] ¹DC₅₀: Concentration for 50% degradation. ²Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol outlines a modular and widely used approach for PROTAC synthesis, starting with the conjugation of an E3 ligase ligand to a bifunctional PEG linker, followed by a "click" reaction with the POI ligand.[4][8]

Step 1: Synthesis of E3 Ligase-Linker Intermediate (Amide Coupling)

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.0 equivalent) and a bifunctional PEG linker with a terminal carboxylic acid (e.g., HOOC-PEGn-Azide, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Coupling Agent Addition: Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Purification: Upon completion, purify the azide-functionalized E3 ligase-linker intermediate using preparative reverse-phase HPLC (RP-HPLC). Lyophilize the collected fractions to yield the pure product.

Step 2: Final PROTAC Synthesis (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • Reagent Preparation: Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and an alkyne-functionalized POI ligand (1.1 equivalents) in a solvent mixture, typically t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add copper(II) sulfate (B86663) (CuSO₄, 0.1 equivalents) followed by sodium ascorbate (B8700270) (0.2 equivalents) to generate the Cu(I) catalyst in situ.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Final Purification and Characterization: Purify the final PROTAC product by preparative RP-HPLC.[4] Confirm the identity, purity, and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of PEGylated PROTACs

The purification of PEGylated PROTACs can be challenging due to the properties conferred by the PEG chain.[9] A multi-step chromatographic approach is often most effective.

  • Initial Capture/Cleanup (Optional): For particularly complex crude reaction mixtures, an initial cleanup using Solid-Phase Extraction (SPE) can remove small-molecule impurities and unreacted reagents.

  • Size Exclusion Chromatography (SEC):

    • Objective: To perform a bulk separation of the higher molecular weight PEGylated PROTAC from smaller unreacted starting materials and reaction byproducts.[9][10]

    • Procedure: Dissolve the crude product in a suitable mobile phase and inject it onto an equilibrated SEC column. Collect fractions corresponding to the expected molecular size of the PROTAC.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Objective: To serve as a final "polishing" step to separate the target PROTAC from closely related impurities and achieve high purity.[9][]

    • Typical Conditions:

      • Column: C18, C8, or C4 analytical or semi-preparative column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Elute the sample collected from SEC using a linear gradient of Mobile Phase B. Collect the peak corresponding to the pure PROTAC and lyophilize to obtain the final product as a solid.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This biochemical assay is essential to confirm the biological activity of the synthesized PROTAC.[3]

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., MCF-7 for ERα, Malme-3M for CDK9) and grow to 70-80% confluency.[3] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 12-24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI. Simultaneously, probe with a loading control antibody (e.g., GAPDH, β-actin).

  • Visualization and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Start E3 Ligand & POI Ligand + Bifunctional PEG Linker Coupling1 Step 1: First Coupling (e.g., Amide Bond) Start->Coupling1 Purify1 Intermediate Purification (RP-HPLC) Coupling1->Purify1 Coupling2 Step 2: Second Coupling (e.g., Click Chemistry) Purify1->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC SEC Size Exclusion Chromatography (SEC) Crude_PROTAC->SEC RP_HPLC Final Polishing (RP-HPLC) SEC->RP_HPLC Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC Analysis Characterization (HRMS & NMR) Pure_PROTAC->Analysis

Caption: General experimental workflow for the synthesis and purification of a PEGylated PROTAC.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway from ternary complex formation to proteasomal degradation.

References

Application Notes and Protocols for Protein Conjugation with 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibromo-Mal-PEG8-acid is a heterobifunctional crosslinker used for the site-specific conjugation of molecules to proteins, particularly antibodies, through cysteine residues. This reagent is instrumental in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugate stability are critical for therapeutic efficacy and safety. The dibromomaleimide moiety reacts with thiol groups from cysteine residues, while the terminal carboxylic acid allows for the attachment of various payloads. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and can reduce steric hindrance.[1]

The dibromomaleimide platform offers a method for creating homogeneous and stable ADCs.[2] The two bromine atoms on the maleimide (B117702) ring are excellent leaving groups, enabling the formation of a stable thioether bond with cysteine residues.[3] This allows for the re-bridging of disulfide bonds that have been reduced to expose cysteine thiols, thereby maintaining the structural integrity of the protein.[3][4]

Reaction Mechanism

The reaction of this compound with cysteine residues proceeds via a Michael addition, where the thiol group of the cysteine acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide. This is followed by the elimination of the two bromine atoms, allowing for the attachment of two cysteine residues and the formation of a stable, re-bridged linkage.[3]

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_SH Protein with Cysteine Residues (-SH) Michael_Addition Michael Addition Protein_SH->Michael_Addition Nucleophilic Attack Dibromo_Mal This compound Dibromo_Mal->Michael_Addition Bromine_Elimination Bromine Elimination Michael_Addition->Bromine_Elimination Intermediate Conjugate Stable Protein Conjugate Bromine_Elimination->Conjugate Stable Thioether Bond Formation

Figure 1: Reaction mechanism of this compound with cysteine residues.

Experimental Protocols

Protein Preparation and Reduction

This protocol describes the preparation of a protein with accessible cysteine residues for conjugation. For antibodies, this typically involves the reduction of interchain disulfide bonds.

Materials:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)[5]

  • Desalting column or dialysis cassette

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS or HEPES at a pH of 7.0-7.5 using a desalting column or dialysis.[5] The protein concentration should be between 1-10 mg/mL.[6]

  • Reduction of Disulfide Bonds:

    • To the protein solution, add a 50-100 fold molar excess of TCEP.[5] TCEP is often preferred as it does not contain thiols that could react with the maleimide.[5]

    • If using DTT, a similar molar excess can be used, but it must be completely removed before the addition of the dibromomaleimide reagent, as it will compete for the reaction.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[5]

  • Removal of Reducing Agent (if necessary): If DTT was used, remove it completely by using a desalting column or dialysis against the degassed reaction buffer. This step is crucial to prevent interference with the conjugation reaction.

Conjugation of this compound to the Protein

This protocol outlines the conjugation reaction between the prepared protein and the dibromomaleimide reagent.

Materials:

  • Reduced protein solution from the previous step

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction vessels (e.g., microcentrifuge tubes)

Procedure:

  • Prepare Maleimide Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]

  • Optimize Molar Ratio: To determine the optimal molar ratio of the dibromomaleimide reagent to the protein, it is recommended to perform small-scale trial conjugations with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1).[5] For dibromomaleimide-based conjugations with antibodies, a molar excess of the linker is typically used to drive the reaction to completion.[8]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the reduced protein solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7] The optimal reaction time may need to be determined empirically. For some dibromomaleimide conjugations, the reaction can be complete in as little as 5 minutes, followed by a hydrolysis step at a slightly basic pH (e.g., 8.5) to stabilize the linkage.[9][10]

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetyl-cysteine, to react with any unreacted dibromomaleimide.

Purification of the Protein Conjugate

This protocol describes the purification of the newly formed protein conjugate from unreacted reagents and byproducts.

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., FPLC, HPLC)

  • Appropriate chromatography column (e.g., Size Exclusion, Ion Exchange, or Hydrophobic Interaction)

Procedure:

  • Choose a Purification Method: The choice of purification method depends on the properties of the protein and the conjugate.

    • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities like unreacted linker and quenching agents.[]

    • Ion Exchange Chromatography (IEX): Can separate proteins based on charge differences, which may be altered upon conjugation.[]

    • Hydrophobic Interaction Chromatography (HIC): A powerful method for separating ADC species with different drug-to-antibody ratios, as the hydrophobicity of the protein increases with the number of conjugated drug-linkers.[12][13]

  • Perform Chromatography:

    • Equilibrate the chosen column with a suitable buffer.

    • Load the reaction mixture onto the column.

    • Elute the conjugate using an appropriate gradient.

    • Collect fractions and analyze them for the presence of the desired conjugate.

  • Buffer Exchange and Concentration: Pool the fractions containing the purified conjugate and exchange into a suitable storage buffer using dialysis or a desalting column. Concentrate the protein conjugate to the desired concentration.

Characterization of the Protein Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. HIC and Mass Spectrometry are common methods for its determination.[14]

A. Hydrophobic Interaction Chromatography (HIC)

Protocol:

  • Column: Use a HIC column suitable for antibody separations (e.g., Butyl-NPR).[15]

  • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[15]

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.[16]

B. Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: The ADC sample may require desalting and reduction of interchain disulfide bonds (if not already performed for analysis of subunits) prior to MS analysis.[17]

  • LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a reverse-phase liquid chromatography (RP-LC) system.[17][18]

  • Data Acquisition: Acquire mass spectra of the intact ADC or its subunits (light and heavy chains).

  • Data Analysis: Deconvolute the mass spectra to determine the mass of each species. The number of conjugated drug-linkers can be calculated from the mass shift relative to the unconjugated protein. The average DAR is then calculated based on the relative abundance of each species.[18][19]

Serum Stability Assay

This assay evaluates the stability of the conjugate in a biological matrix.

Protocol:

  • Incubation: Incubate the ADC in serum (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[20]

  • Sample Collection: At each time point, take an aliquot of the serum-ADC mixture.

  • Purification: Purify the ADC from the serum using affinity chromatography (e.g., Protein A beads for antibodies).[21][22]

  • Analysis: Analyze the purified ADC by HIC or LC-MS to determine the average DAR at each time point.

  • Data Interpretation: A decrease in the average DAR over time indicates deconjugation of the drug-linker.

Quantitative Data

The following tables summarize typical quantitative data for dibromomaleimide-based conjugations.

Table 1: Drug-to-Antibody Ratio (DAR) of Dibromomaleimide Conjugates

AntibodyLinker-PayloadConjugation ConditionsAverage DARReference
TrastuzumabDBM-MMAFReduced interchain disulfides~4[2]
Anti-CD98DBM-MMAFReduced interchain disulfides~4[2]
TrastuzumabNGM-MMAETCEP (6 eq.), NGM-MMAE (5 eq.), pH 8.4 hydrolysis3.89[23]

Table 2: Stability of Dibromomaleimide Conjugates in Serum

ConjugateLinkage TypeIncubation ConditionsStabilityReference
NGM-TrastuzumabDithiomaleimideHuman Serum, 37°C, 7 daysProne to thiol exchange[23]
NGM-TrastuzumabMaleamic acid (hydrolyzed dithiomaleimide)Human Serum, 37°C, 7 daysCompletely stable[23]
Cysteine-linked ADCN-aryl maleimideSerum, 37°C, 7 days<20% deconjugation[19]
Cysteine-linked ADCN-alkyl maleimideSerum, 37°C, 7 days35-67% deconjugation[19]

Experimental Workflow and Logical Diagrams

cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Start Start: Antibody Solution Reduce Disulfide Bond Reduction (TCEP) Start->Reduce Purify_Reduce Removal of Reducing Agent (Optional) Reduce->Purify_Reduce Add_Linker Add this compound Purify_Reduce->Add_Linker Incubate Incubation Add_Linker->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify_Conj Purify Conjugate (HIC/SEC/IEX) Quench->Purify_Conj Analyze_DAR DAR Analysis (HIC/MS) Purify_Conj->Analyze_DAR Analyze_Stability Stability Assay Purify_Conj->Analyze_Stability End End: Characterized Conjugate Analyze_DAR->End Analyze_Stability->End

Figure 2: Experimental workflow for protein conjugation and characterization.

cluster_goal Goal cluster_approach Approach cluster_mechanism Mechanism cluster_outcomes Outcomes Goal Homogeneous and Stable ADC Dibromo_Linker Use of 3,4-Dibromomaleimide Linker Disulfide_Reduction Reduction of Interchain Disulfides Dibromo_Linker->Disulfide_Reduction Cys_Bridging Re-bridging of Cysteine Thiols Disulfide_Reduction->Cys_Bridging Hydrolysis Post-conjugation Hydrolysis to Maleamic Acid Cys_Bridging->Hydrolysis Homogeneity Controlled DAR (typically 4) Cys_Bridging->Homogeneity Integrity Maintained Protein Structure Cys_Bridging->Integrity Stability Increased Serum Stability Hydrolysis->Stability Homogeneity->Goal Stability->Goal Integrity->Goal

References

Application Notes and Protocols for EDC/HATU Coupling of 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of 3,4-Dibromo-Mal-PEG8-acid to molecules containing a primary amine functionality using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling agents. This method is widely applicable in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

The this compound linker possesses a terminal carboxylic acid for conjugation to amines and a dibromomaleimide moiety.[1][2] The dibromomaleimide group is a valuable functional group for site-specific conjugation, as it can react with two thiol groups, for instance, from the reduced disulfide bonds in an antibody, to form a stable thioether linkage.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

The EDC/HATU coupling method is a highly efficient procedure for amide bond formation between a carboxylic acid and a primary amine. EDC activates the carboxyl group to form a reactive O-acylisourea intermediate.[5] HATU, as an additive, enhances the coupling efficiency and reduces side reactions, leading to higher yields and purity of the final conjugate.[6] It is particularly useful for coupling sensitive or sterically hindered substrates.

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, MES buffer pH 6.0)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC))

  • Analytical instruments (e.g., LC-MS, NMR)

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the EDC/HATU coupling of this compound to an amine-containing molecule. These values may require optimization depending on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
Molar Ratios
This compound1 equivalentThe limiting reagent.
Amine-containing Molecule1 - 1.2 equivalentsA slight excess of the amine can drive the reaction to completion.
EDC-HCl1.2 - 2 equivalentsExcess EDC ensures efficient activation of the carboxylic acid.[4][7]
HATU1.2 - 2 equivalentsUsed in conjunction with EDC to improve coupling efficiency.
DIPEA/TEA2 - 5 equivalentsActs as a base to neutralize the reaction mixture.
Reaction Conditions
SolventAnhydrous DMF or DMSOEnsures solubility of all reactants and prevents hydrolysis of activated esters.[7]
TemperatureRoom Temperature (20-25°C)The dibromomaleimide group can be sensitive to high temperatures.[2][8]
Reaction Time2 - 24 hoursReaction progress should be monitored by TLC, LC-MS, or HPLC.[7]
pH (for aqueous reactions)6.0 - 7.5Optimal pH for amide bond formation.

Experimental Protocols

Protocol 1: Coupling in an Organic Solvent (for small molecules)

This protocol is suitable for the conjugation of this compound to small molecules soluble in organic solvents.

  • Reagent Preparation:

    • Dissolve this compound (1 eq.) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing small molecule (1-1.2 eq.) in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC-HCl (1.5 eq.) and HATU (1.5 eq.) in anhydrous DMF or DMSO.

    • Have DIPEA or TEA (3 eq.) ready for addition.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC-HCl and HATU stock solutions.

    • Add DIPEA or TEA to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Coupling Reaction:

    • Add the solution of the amine-containing small molecule to the activated this compound mixture.

    • Let the reaction proceed at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, quench any unreacted activated esters by adding a small amount of water or a quenching solution like hydroxylamine.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel chromatography or reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR.

Protocol 2: Coupling to a Protein in Aqueous Buffer

This two-step protocol is designed for conjugating this compound to proteins or other biomolecules in an aqueous environment.

  • Reagent Preparation:

    • Dissolve the protein to be conjugated in a suitable buffer (e.g., PBS pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

    • Dissolve this compound in a small amount of water-miscible organic solvent like DMF or DMSO.

    • Prepare fresh stock solutions of EDC-HCl and HATU in an activation buffer (e.g., MES buffer, pH 6.0).

  • Activation of this compound:

    • In a separate reaction vessel, combine the this compound solution with the EDC-HCl and HATU stock solutions in the activation buffer.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a non-amine base.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted activated linker.

    • Remove unreacted linker and coupling reagents using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[9]

Signaling Pathways, Experimental Workflows, or Logical Relationships

EDC_HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_analysis Analysis & Purification PEG_Acid This compound Activated_Ester Activated O-Acylisourea Ester PEG_Acid->Activated_Ester Activation EDC_HATU EDC / HATU DIPEA Conjugate Final Conjugate Activated_Ester->Conjugate Amide Bond Formation Amine_Molecule Amine-containing Molecule (R-NH2) Purification Purification (SEC / HPLC) Conjugate->Purification Post-Reaction Characterization Characterization (LC-MS / NMR) Purification->Characterization Quality Control

Caption: Workflow for EDC/HATU mediated coupling.

Important Considerations

  • Stability of Dibromomaleimide: The dibromomaleimide group is sensitive to high temperatures and prolonged exposure to light.[2][8] Store the this compound and its conjugates accordingly. During the coupling reaction, avoid excessive heat.

  • Moisture Sensitivity: EDC and HATU are moisture-sensitive.[10] Handle these reagents in a dry environment and use anhydrous solvents to prevent their inactivation.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal reaction time and to avoid potential side reactions. Techniques like TLC for small molecules and LC-MS for both small molecules and proteins are recommended.

  • Purification: Efficient purification is essential to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with downstream applications. SEC is generally effective for purifying protein conjugates, while flash chromatography or RP-HPLC is suitable for small molecule conjugates.

  • Optimization: The provided protocols offer a general guideline. The molar ratios of reagents, reaction time, and temperature may need to be optimized for specific applications to achieve the desired level of conjugation and yield.

References

Application Notes and Protocols for Developing ADCs with a 3,4-Dibromo-Mal-PEG8-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of antibody-drug conjugates (ADCs) utilizing the site-specific 3,4-Dibromo-Mal-PEG8-acid linker. This bifunctional linker enables the creation of highly homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately four, leading to an improved therapeutic window.[1] The dibromomaleimide moiety allows for covalent re-bridging of the interchain disulfide bonds of a monoclonal antibody (mAb), while the terminal carboxylic acid serves as an attachment point for a cytotoxic payload. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves the pharmacokinetic profile of the final ADC construct.[2][3][4][5]

Advantages of the this compound Linker Platform

  • Site-Specific Conjugation: Enables precise conjugation to the four interchain disulfide bonds of an IgG1 or IgG4 antibody, resulting in a homogeneous ADC population with a predominant DAR of 4.[1] This avoids the heterogeneous mixtures often seen with traditional lysine (B10760008) or cysteine conjugation methods.[][7]

  • Improved Homogeneity and Stability: The disulfide re-bridging creates a more stable and homogeneous product compared to conventional maleimide-based linkers, which can be prone to retro-Michael reactions and drug de-conjugation.[][7][8][9]

  • Enhanced Pharmacokinetics: The hydrophilic PEG8 spacer improves solubility, reduces aggregation, and can prolong the circulation half-life of the ADC.[2][3][4][5]

  • Broad Applicability: This method can be applied to most native antibodies without the need for antibody engineering.[1]

Experimental Workflow Overview

The development of an ADC using the this compound linker involves a multi-step process, beginning with the selective reduction of the antibody's interchain disulfide bonds. This is followed by conjugation with the dibromomaleimide end of the linker. Subsequently, the cytotoxic payload is attached to the carboxylic acid terminus of the linker. The resulting ADC is then rigorously characterized for its physicochemical properties, in vitro potency, and in vivo efficacy.

G cluster_0 ADC Synthesis cluster_1 ADC Characterization cluster_2 Preclinical Evaluation Antibody Reduction Antibody Reduction Linker Conjugation Linker Conjugation Antibody Reduction->Linker Conjugation Payload Conjugation Payload Conjugation Linker Conjugation->Payload Conjugation ADC Purification ADC Purification Payload Conjugation->ADC Purification DAR Determination DAR Determination ADC Purification->DAR Determination Stability Analysis Stability Analysis ADC Purification->Stability Analysis Aggregation Analysis Aggregation Analysis ADC Purification->Aggregation Analysis In Vitro Cytotoxicity In Vitro Cytotoxicity Aggregation Analysis->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy

Figure 1: General experimental workflow for ADC development.

Quantitative Data Summary

The following tables provide representative data that can be expected when developing an ADC with a dibromomaleimide-based linker. The data is compiled based on typical outcomes reported in the literature for similar site-specific ADC constructs.

Table 1: ADC Characterization

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.9Hydrophobic Interaction Chromatography (HIC)
% Monomer>98%Size Exclusion Chromatography (SEC)
Plasma Stability (% Intact ADC after 7 days)>95%LC-MS

Table 2: In Vitro Cytotoxicity of a Trastuzumab-Dibromo-Mal-PEG8-MMAE ADC

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3HER2+++15
BT-474HER2+++25
MDA-MB-231HER2->1000

Table 3: In Vivo Efficacy in a BT-474 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC10 mg/kg<10
Trastuzumab10 mg/kg45
Trastuzumab-Dibromo-Mal-PEG8-MMAE10 mg/kg>90

Detailed Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the selective reduction of interchain disulfide bonds of a monoclonal antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

  • TCEP stock solution (10 mM in Conjugation Buffer, freshly prepared)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Add a 10-20 molar excess of TCEP to the antibody solution.[4]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[10]

  • Immediately after incubation, remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.[10]

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the dibromomaleimide linker to the thiol groups of the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound linker

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (pH adjusted to 8.0-8.5 for this step)

Procedure:

  • Prepare a stock solution of the this compound linker in DMF or DMSO.

  • Adjust the pH of the reduced antibody solution to 8.0-8.5 with a suitable buffer (e.g., Tris-HCl).

  • Add an 8-10 molar excess of the linker solution to the reduced antibody solution.[8][11] The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[7][9]

  • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker.

Protocol 3: Conjugation of Cytotoxic Payload (e.g., MMAE) to the Antibody-Linker Conjugate

This protocol describes the attachment of an amine-containing payload to the carboxylic acid group of the linker via EDC/NHS chemistry.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Amine-containing payload (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., SEC)

Procedure:

  • Buffer exchange the antibody-linker conjugate into Activation Buffer.

  • Prepare a fresh solution of EDC and NHS in Activation Buffer. Add a 50-100 molar excess of EDC and NHS to the antibody-linker conjugate.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Immediately buffer exchange the activated antibody-linker conjugate into Coupling Buffer using a desalting column.

  • Dissolve the amine-containing payload in an appropriate solvent and add a 5-10 molar excess to the activated antibody-linker conjugate.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Purify the final ADC using size-exclusion chromatography to remove unconjugated payload and other reagents.

ADC Characterization Protocols

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of cysteine-linked ADCs.[12][13]

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

G cluster_0 HIC Separation cluster_1 Data Analysis ADC Sample ADC Sample HIC Column HIC Column ADC Sample->HIC Column HPLC Detector (280nm) HPLC Detector (280nm) HIC Column->HPLC Detector (280nm) Chromatogram Chromatogram HPLC Detector (280nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration DAR Calculation DAR Calculation Peak Integration->DAR Calculation

Figure 2: Workflow for DAR determination by HIC.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cells.[5][14][15][16]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody/ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the ADC and control samples in culture medium.

  • Replace the medium in the wells with the diluted ADC or control solutions and incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

Payload Mechanism of Action and Signaling Pathways

Common payloads for ADCs, such as auristatins (MMAE) and maytansinoids (DM1), are potent microtubule inhibitors.[17][18] They disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17][19]

G cluster_0 ADC Action cluster_1 Payload (MMAE/DM1) Action ADC ADC Antigen Binding Antigen Binding ADC->Antigen Binding Internalization (Endocytosis) Internalization (Endocytosis) Antigen Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Payload Release->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 3: Signaling pathway for ADCs with microtubule inhibitor payloads.

Protocol 6: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20][21][22][23][24]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation (e.g., BT-474)

  • ADC, vehicle control, and other control antibodies

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject tumor cells into the flank of the mice.

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, non-targeting ADC, unconjugated antibody, ADC).

  • Administer the treatments intravenously at the specified dose and schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

Site-Selective Conjugation of Proteins Using Dibromomaleimide Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-selective conjugation of proteins using dibromomaleimide (DBM) linkers. DBMs are versatile reagents that enable the stable and specific modification of cysteine residues, offering significant advantages in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced bioconjugates.[1][2] This technology allows for the creation of homogeneous products with controlled stoichiometry, a critical factor for therapeutic applications.[3][4]

Introduction to Dibromomaleimide Chemistry

Dibromomaleimides are electrophilic compounds that react selectively with thiol groups of cysteine residues in proteins.[1] Unlike traditional maleimides that form a single thioether bond, the two bromine atoms on the DBM scaffold can be substituted by two proximal thiols, such as those generated from the reduction of a disulfide bond. This unique reactivity allows DBM to act as a bridge, re-linking the two cysteine residues.[2][5]

The resulting dithiomaleimide conjugate can undergo hydrolysis under mild basic conditions to form a stable dithiomaleamic acid, which prevents retro-Michael reactions and enhances the in vivo stability of the conjugate.[3][6] Furthermore, the DBM platform offers the potential for up to three points of attachment for various functionalities, providing a versatile tool for constructing complex bioconjugates.[2][5]

Key Applications

The unique properties of dibromomaleimide linkers make them suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): DBMs enable the site-specific conjugation of cytotoxic drugs to antibodies by targeting the interchain disulfide bonds.[3][4][7] This approach results in homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, efficacy, and reduced toxicity compared to randomly conjugated ADCs.[4]

  • Fluorescent Labeling: Functionalized DBMs, for instance with a fluorophore, can be used to specifically label proteins for imaging and tracking applications.[1][5] The conjugation itself can even induce fluorescence in some DBM derivatives.[1][8]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to proteins can be achieved using DBM linkers to improve their solubility, stability, and pharmacokinetic profile.

  • Protein-Protein Conjugation: Bifunctional DBM linkers can be used to crosslink two different proteins in a site-specific manner, creating bispecific antibodies or other multi-protein complexes.[9]

  • Radiolabeling for PET Imaging: DBM technology can be used for the stable, site-specific attachment of radiolabeled chelators to antibodies, enabling in vivo tracking through Positron Emission Tomography (PET) imaging.[6][10]

Reaction Mechanisms and Workflows

Disulfide Bond Bridging

The primary application of DBM linkers is the re-bridging of native disulfide bonds in proteins, particularly in antibodies. The general workflow involves three key steps: selective reduction of the disulfide bond, conjugation with the DBM linker, and subsequent hydrolysis to stabilize the linkage.

Disulfide_Bridging_Workflow A Native Protein (e.g., Antibody) B Selective Reduction (e.g., TCEP) A->B Step 1 C Reduced Protein (Free Thiols) B->C E Conjugation (Thiol-Bromine Substitution) C->E Step 2 D Dibromomaleimide Linker-Payload D->E F Dithiomaleimide Conjugate E->F G Hydrolysis (Mildly Basic pH) F->G Step 3 H Stable Dithiomaleamic Acid Conjugate G->H

Caption: General workflow for disulfide bond bridging using a dibromomaleimide linker.

The reaction mechanism involves the nucleophilic attack of the thiolate anions on the electrophilic bromine-bearing carbons of the maleimide (B117702) ring, leading to the sequential substitution of both bromine atoms.

DBM_Reaction_Mechanism cluster_0 Protein Disulfide Bond cluster_1 Reduction cluster_2 Dibromomaleimide Linker cluster_3 Dithiomaleimide Conjugate P_SS_P P-S-S-P P_SH P-SH  HS-P P_SS_P->P_SH + TCEP Conjugate P-S-(C=C)-S-P    |   |  (C=O) (C=O)      |      N-R P_SH->Conjugate + DBM DBM Br-(C=C)-Br |   | (C=O) (C=O)   |   N-R DBM->Conjugate

Caption: Chemical reaction for disulfide bridging with a dibromomaleimide linker.

Experimental Protocols

Protocol for Disulfide Bridging of Somatostatin (B550006)

This protocol is adapted from the procedure described for the fluorescent labeling of somatostatin.[5]

Materials:

  • Somatostatin (lyophilized)

  • Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% MeCN and 2.5% DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dibromomaleimide-functionalized molecule (e.g., N-fluoresceindibromomaleimide)

  • LC-MS system for analysis

Procedure:

  • Protein Solubilization: Dissolve lyophilized somatostatin in the buffer to a final concentration of 152.6 µM (0.25 mg/mL).

  • Reduction: Add 1.1 equivalents of TCEP to the somatostatin solution. Incubate for 1 hour at 20 °C to ensure complete reduction of the disulfide bond.

  • Reduction Confirmation (Optional): Confirm the completeness of the reduction by LC-MS analysis. The mass of somatostatin should increase by 2 Da (from 1638 Da to 1640 Da).

  • Conjugation: Add 1.1 equivalents of the dibromomaleimide reagent to the reduced somatostatin solution.

  • Reaction: Maintain the reaction at 20 °C for 10-60 minutes. The reaction progress can be monitored by LC-MS.

  • Analysis: Confirm the formation of the bridged conjugate by LC-MS. For dibromomaleimide itself, the expected mass of the conjugate is 1734 Da.

General Protocol for Antibody Conjugation

This protocol provides a general framework for the conjugation of a dibromomaleimide linker to an antibody, such as trastuzumab.[3][6]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent: TCEP solution

  • Dibromomaleimide-functionalized payload

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Buffer for hydrolysis (e.g., pH 8.5 buffer)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL).

  • Reduction: Add a defined number of equivalents of TCEP to the antibody solution to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available cysteine pairs for conjugation. Incubate for 1-2 hours at 37 °C.

  • Conjugation: Add the dibromomaleimide-linker payload (typically in a slight excess) to the reduced antibody solution. The reaction is often performed at a slightly basic pH (e.g., pH 8.0-8.5) for a short duration (e.g., 5 minutes).[3]

  • Hydrolysis: To stabilize the conjugate, incubate the reaction mixture at a mildly basic pH (e.g., 8.5) for 1 hour or longer.[3] This step facilitates the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing molecule like N-acetylcysteine.

  • Purification: Purify the antibody conjugate from unreacted payload and other reagents using a suitable method such as SEC.

  • Characterization: Analyze the purified conjugate by methods such as LC-MS to determine the drug-to-antibody ratio (DAR) and confirm homogeneity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on dibromomaleimide conjugation.

Table 1: Reaction Conditions and Efficiency for DBM Conjugation

Protein/PeptideLinker/PayloadReductant (Equivalents)Reaction pHReaction TimeConversion/YieldReference
SomatostatinDibromomaleimideTCEP (1.1)6.21 hourQuantitative[5]
SomatostatinN-fluoresceindibromomaleimideTCEP (1)Not specified10 minutesQuantitative[5]
Trastuzumabsar-dbmTCEP8.55 minutes (conjugation)>98% (radiolabeling)[10]
Trastuzumabdfo-dbmTCEP8.55 minutes (conjugation)99% (radiolabeling)[10]
TrastuzumabDBM-C2-alkyneTCEP8.55 minutes (conjugation)High (DAR 4)[3][11]

Table 2: Stability of Dibromomaleimide Conjugates

Conjugate TypeConditionStability MetricObservationReference
Maleamic acid conjugates (C-2 and aryl linkers)pH 7.4Fluorescence SEC-HPLCComplete stability for up to 10 days[3]
Maleamic acid conjugates (N-aryl linker)pH 5.5Fluorescence SEC-HPLCHint of cleavage[3]
[64Cu]Cu-sar–dtm–trastuzumabIn vivo (PET imaging)BiodistributionHigh stability[6]
[89Zr]Zr-dfo–dtm–trastuzumabIn vivo (PET imaging)BiodistributionHigh stability[6]
DBM-based conjugatesSerumNot specifiedRobustly stable[12]

Conclusion

Dibromomaleimide linkers provide a powerful and versatile platform for the site-selective conjugation of proteins. The ability to efficiently bridge disulfide bonds, coupled with the formation of highly stable conjugates, makes this technology particularly valuable for the development of next-generation antibody-drug conjugates and other precisely engineered biotherapeutics. The detailed protocols and data presented here offer a comprehensive guide for researchers and scientists looking to implement this advanced bioconjugation strategy.

References

Application Notes and Protocols for the Characterization of 3,4-Dibromo-Maleimide-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of biomolecules conjugated with 3,4-Dibromo-Maleimide-PEG8-acid. This linker is a valuable tool in bioconjugation, enabling the site-specific attachment of molecules to proteins and other biologics through the reaction of the dibromomaleimide group with thiol functionalities, such as those from reduced disulfide bonds.[1][2] The incorporation of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The following sections detail the primary analytical methods for characterizing these conjugates, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity, heterogeneity, and stability of 3,4-Dibromo-Maleimide-PEG8-acid conjugates.[3][4] Different HPLC modes can be employed to separate the conjugate from unconjugated starting materials and to resolve different species of the final product.

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic volume in solution.[] It is particularly useful for separating the larger conjugate from the smaller, unconjugated PEG linker and other low molecular weight reagents.[][6][7]

Experimental Protocol: SEC-HPLC Analysis

Parameter Condition
Column Agilent AdvanceBio SEC, 130Å, 7.8 x 300 mm, 2.7 µm (or equivalent)[7]
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 280 nm (for protein conjugates) and 220 nm
Injection Volume 20 µL
Sample Preparation Dilute the conjugate sample to 1 mg/mL in the mobile phase.

Data Presentation: SEC-HPLC Quantitative Analysis

Analyte Retention Time (min) Peak Area (%) Molecular Weight (kDa, Estimated)
Aggregate~5.0< 1> 150
Main Conjugate~6.0> 95~150 (for an IgG conjugate)
Unconjugated Antibody~6.5< 4~150
Free Linker/Payload> 8.0< 1< 2
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the purity of the conjugate and can often resolve species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[8][9][10]

Experimental Protocol: RP-HPLC Analysis

Parameter Condition
Column Agilent ZORBAX 300SB-C8, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 60 °C
Detection UV at 280 nm and 220 nm
Injection Volume 20 µL
Sample Preparation Dilute the conjugate sample to 1 mg/mL in Mobile Phase A.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the precise mass determination of the conjugate, confirming the covalent attachment of the linker and any associated payload.[11][12][13][14] Both MALDI-TOF and ESI-MS can be utilized.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly well-suited for analyzing large biomolecules like antibody conjugates.[12][15] It provides high mass accuracy and can resolve different drug-loaded species in a heterogeneous mixture.[15]

Experimental Protocol: ESI-MS Analysis

Parameter Condition
Mass Spectrometer Agilent 6520 Accurate-Mass Q-TOF LC/MS System (or equivalent)[14]
Ionization Mode Positive Electrospray Ionization
Capillary Voltage 4000 V
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
LC System Coupled with an RP-HPLC system as described in section 1.2.
Data Analysis Deconvolution of the resulting mass spectrum is required to determine the masses of the different species.

Data Presentation: ESI-MS Deconvoluted Mass Data

Species Observed Mass (Da) Expected Mass (Da) Mass Difference (Da)
Unconjugated Antibody148,000148,0000
Antibody + 1 Linker148,679148,679.35-0.35
Antibody + 2 Linkers149,358149,358.7-0.7

Note: Expected masses are hypothetical and will depend on the specific antibody and any attached payload.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural characterization of the 3,4-Dibromo-Maleimide-PEG8-acid linker itself and can be used to confirm its successful conjugation to a biomolecule, particularly for smaller protein or peptide conjugates where the signals from the PEG linker are more readily observable.[16][17][18][19]

Experimental Protocol: ¹H NMR Spectroscopy

Parameter Condition
Spectrometer Bruker Avance 400 MHz (or equivalent)
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D2O)
Reference Tetramethylsilane (TMS) at 0 ppm
Temperature 25 °C
Sample Preparation Dissolve 5-10 mg of the sample in 0.5 mL of the deuterated solvent.

Data Presentation: Expected ¹H NMR Chemical Shifts for the Linker

Protons Expected Chemical Shift (ppm) Multiplicity
PEG backbone (-CH₂CH₂O-)~3.5-3.7singlet (broad)
Protons adjacent to acid~2.4triplet
Protons adjacent to maleimide (B117702)~3.8triplet

Note: The maleimide protons will shift upon conjugation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical techniques described above.

Experimental_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker 3,4-Dibromo-Maleimide-PEG8-acid Linker->Conjugation Crude_Conjugate Crude Conjugate Mixture Conjugation->Crude_Conjugate Purification Purification (e.g., SEC) Crude_Conjugate->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate HPLC HPLC Analysis (SEC, RP-HPLC) Pure_Conjugate->HPLC MS Mass Spectrometry (ESI-MS) Pure_Conjugate->MS NMR NMR Spectroscopy (¹H NMR) Pure_Conjugate->NMR

Caption: Overall workflow from conjugation to characterization.

HPLC_Analysis_Logic cluster_sec Size-Exclusion Chromatography cluster_rp Reversed-Phase Chromatography Start Purified Conjugate Sample SEC_Analysis SEC-HPLC Start->SEC_Analysis RP_Analysis RP-HPLC Start->RP_Analysis SEC_Results Purity Assessment Aggregate & Fragment Analysis SEC_Analysis->SEC_Results RP_Results Purity & Heterogeneity (e.g., DAR) RP_Analysis->RP_Results

Caption: Logic of HPLC-based characterization methods.

MS_Characterization_Pathway Sample Purified Conjugate LC_Separation LC Separation (RP-HPLC) Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (Q-TOF) Ionization->Mass_Analysis Data_Acquisition Raw Mass Spectrum Mass_Analysis->Data_Acquisition Deconvolution Deconvolution Data_Acquisition->Deconvolution Final_Mass Accurate Mass of Conjugate Species Deconvolution->Final_Mass

Caption: Workflow for mass spectrometry analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3,4-Dibromo-Mal-PEG8-acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides modified with the bifunctional linker, 3,4-Dibromo-Mal-PEG8-acid. This linker is a valuable tool in bioconjugation, enabling the site-specific attachment of molecules to cysteine-containing peptides, which is of significant interest in the development of therapeutics such as antibody-drug conjugates (ADCs). The protocols outlined below cover peptide modification, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for the characterization and quantification of these modified peptides.

Introduction

The 3,4-dibromomaleimide (DBM) moiety of the this compound linker reacts specifically with thiol groups of cysteine residues. This reaction forms a stable thioether bond, effectively cross-linking cysteine residues or attaching the PEGylated linker to a single cysteine. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and can reduce the immunogenicity of the conjugated peptide. Accurate characterization of these modifications by mass spectrometry is crucial for confirming successful conjugation, determining the site of modification, and ensuring the homogeneity and stability of the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the LC-MS analysis of peptides modified with dibromomaleimide-based linkers. This data highlights the high efficiency of the conjugation reaction and the mass accuracy achievable with modern mass spectrometers.

Peptide SequenceModificationTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Reference
Somatostatin (reduced)Unmodified16401640-[1]
Somatostatin (reduced)Bridged with Dibromomaleimide17341734-[1]
Somatostatin (reduced)Bridged with N-fluoresceindibromomaleimide20662066-[1]
Trastuzumab half antibody + 1 sar–dtmsar–dtm73116731250.12[2]
Trastuzumab half antibody + 2 sar–dtmsar–dtm73639736470.11[2]

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Peptide with this compound

This protocol describes the modification of a peptide containing one or more cysteine residues. For peptides with a disulfide bond, a reduction step is necessary prior to modification.

Materials:

  • Cysteine-containing peptide

  • This compound (MW: 679.35 g/mol )

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Peptide Reduction (if necessary):

    • Dissolve the peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Peptide Modification:

    • Dissolve this compound in a minimal amount of ACN or DMF and then dilute with 50 mM ammonium bicarbonate buffer.

    • Add a 1.1 to 5-fold molar excess of the this compound solution to the reduced peptide solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Reaction Quenching and Desalting:

    • Quench the reaction by adding a 10-fold molar excess of a free thiol-containing compound like N-acetyl-cysteine over the initial amount of the linker.

    • Desalt the modified peptide solution using a C18 solid-phase extraction (SPE) cartridge or a suitable spin column to remove excess reagents.

    • Lyophilize the purified, modified peptide for storage.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol details the preparation of the modified peptide for LC-MS/MS analysis, including enzymatic digestion to generate smaller peptide fragments suitable for tandem mass spectrometry.

Materials:

  • Lyophilized this compound modified peptide

  • Ammonium bicarbonate buffer (50 mM, pH 8.2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

Procedure:

  • Resuspension and Denaturation:

    • Resuspend the lyophilized modified peptide in 50 mM ammonium bicarbonate buffer.

    • For larger peptides or proteins, denaturation can be achieved by heating at 95°C for 5 minutes or by the addition of urea (B33335) to a final concentration of 8 M.

  • Reduction and Alkylation (for unmodified cysteines):

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M if used.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 0.1% (v/v).

    • Clean up the peptide digest using a C18 ZipTip or similar SPE method to remove salts and detergents.

    • Elute the peptides in a solution of 50% ACN, 0.1% FA.

    • Dry the sample in a vacuum centrifuge and resuspend in 0.1% FA for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of the digested, modified peptides using a high-resolution mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive

  • MS1 Scan Range: m/z 350-2000

  • Resolution (MS1): 60,000

  • Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for MS/MS.

  • Fragmentation Method: Higher-energy C-trap Dissociation (HCD)

  • Collision Energy: Normalized collision energy (NCE) of 28-32%

  • Resolution (MS2): 15,000

  • Dynamic Exclusion: 30 seconds

Data Analysis and Expected Fragmentation

Data Analysis Software:

  • Utilize software such as Proteome Discoverer, MaxQuant, or similar platforms for peptide identification and modification analysis.

  • Configure the search parameters to include the mass of the this compound modification on cysteine residues. The monoisotopic mass of the hydrolyzed dibromomaleimide-PEG8-acid linker attached to a single cysteine is approximately 697.16 Da.

Expected Fragmentation Patterns:

  • Peptide Backbone Fragmentation: Expect to observe standard b- and y-type fragment ions from the peptide backbone, which will allow for sequence confirmation.

  • Modification-Specific Fragmentation:

    • The thioether bond between the cysteine and the maleimide (B117702) is generally stable under HCD fragmentation.

    • Fragmentation of the PEG8 linker is expected, resulting in neutral losses of ethylene (B1197577) glycol units (44.026 Da). A series of ions separated by this mass difference can be a characteristic signature of the modification.

    • Cleavage at the maleimide ring itself may also occur, although this is less common with HCD.

Visualizations

experimental_workflow cluster_modification Peptide Modification cluster_sample_prep Sample Preparation for MS cluster_analysis Mass Spectrometry Analysis peptide Cysteine-Containing Peptide reduction Reduction (TCEP) peptide->reduction modification Modification with This compound reduction->modification purification1 Desalting (SPE) modification->purification1 digestion Enzymatic Digestion (Trypsin) purification1->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis and Characterization lcms->data_analysis

Caption: Experimental workflow for the analysis of modified peptides.

fragmentation_pathway cluster_fragments Fragment Ions precursor Modified Peptide Precursor Ion hcd HCD Fragmentation precursor->hcd b_y_ions b- and y-type ions (Peptide Backbone) hcd->b_y_ions Sequence Info peg_loss Neutral Loss of PEG units (-44 Da) hcd->peg_loss Modification Signature linker_frag Linker-specific Fragment Ions hcd->linker_frag Modification Signature

Caption: Expected fragmentation pathways in tandem mass spectrometry.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug is attached to the antibody via a chemical linker, and the number of drug molecules conjugated to a single antibody is referred to as the Drug-to-Antibody Ratio (DAR). The DAR is a critical quality attribute (CQA) of an ADC as it significantly influences the therapeutic efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics, stability, and toxicity.[1]

Linkers containing polyethylene (B3416737) glycol (PEG) moieties, such as PEG8, are often employed in ADC design to enhance hydrophilicity. This can improve solubility, reduce aggregation, and prolong the circulation half-life of the ADC.[2][3] The presence of a hydrophilic PEG8 linker can influence the overall physicochemical properties of the ADC, making accurate and robust analytical methods for DAR determination essential.

This application note details protocols for determining the DAR of ADCs containing PEG8 linkers using two common and orthogonal chromatographic techniques: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC), along with insights into the utility of Mass Spectrometry (MS).

Methods for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The most prevalent methods are HIC and RP-LC, often used in conjunction with mass spectrometry for comprehensive characterization.

  • Hydrophobic Interaction Chromatography (HIC): HIC is considered the gold standard for DAR analysis of intact ADCs, particularly for cysteine-linked conjugates.[4][5][6] The separation is based on the hydrophobicity of the ADC species. As the number of hydrophobic drug-linker molecules attached to the antibody increases, so does the overall hydrophobicity of the ADC. HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[5][7] Species with different DAR values (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) are resolved, and the weighted average DAR is calculated from the relative peak areas.[4][8]

  • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC is a powerful orthogonal technique for DAR determination.[4][9] This method typically involves the reduction of the ADC's interchain disulfide bonds, separating the light chains (LC) and heavy chains (HC).[4][10] The unconjugated and conjugated chains are then separated based on their hydrophobicity. The weighted average DAR is calculated from the relative peak areas of the different chain species.[1][4] RP-LC is often coupled with mass spectrometry (LC-MS) for peak identification.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the DAR distribution and average DAR.[11] LC-MS can be performed on intact, reduced, or fragmented ADCs. Native MS, which analyzes the ADC in its non-denatured state, is particularly useful for cysteine-conjugated ADCs where non-covalent interactions hold the chains together after reduction.[12]

Experimental Workflow for DAR Determination

The following diagram illustrates a general workflow for the determination of DAR for an ADC with a PEG8 linker.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Identification cluster_data Data Analysis ADC ADC with PEG8 Linker Intact_ADC Intact ADC Sample ADC->Intact_ADC Direct Dilution Reduced_ADC Reduced ADC Sample (for RP-LC) ADC->Reduced_ADC Reduction (e.g., DTT) HIC Hydrophobic Interaction Chromatography (HIC) Intact_ADC->HIC RPLC Reversed-Phase Liquid Chromatography (RP-LC) Reduced_ADC->RPLC UV UV Detector (280 nm & 248/252 nm) HIC->UV RPLC->UV MS Mass Spectrometer (Optional but Recommended) UV->MS LC-MS Integration Peak Integration UV->Integration MS->Integration Calculation Weighted Average DAR Calculation Integration->Calculation Report Final DAR Report Calculation->Report

Caption: A general workflow for determining the Drug-to-Antibody Ratio (DAR).

Detailed Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol is a general guideline for the analysis of an ADC with a PEG8 linker using HIC-HPLC.

Materials:

  • ADC sample

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • HPLC system with a UV detector (Agilent 1260 or similar)[13]

  • Mobile Phase A (MPA): 1.2 M Ammonium Sulfate ((NH₄)₂SO₄) in 25 mM Sodium Phosphate (NaH₂PO₄/Na₂HPO₄), pH 6.0[13]

  • Mobile Phase B (MPB): 25 mM Sodium Phosphate (NaH₂PO₄/Na₂HPO₄), pH 6.0, with 25% v/v Isopropanol (IPA)[13]

  • Sample Diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

    • Set the column temperature to 30°C.[13]

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection: Inject 10-20 µL of the prepared ADC sample.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

Data Presentation: HIC Analysis

DAR SpeciesRetention Time (min)Peak Area (%)
DAR05.210.5
DAR28.935.2
DAR412.140.8
DAR614.812.3
DAR816.51.2
Weighted Average DAR 3.6
Protocol 2: DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)

This protocol outlines a general method for DAR analysis of a reduced ADC with a PEG8 linker using RP-LC.

Materials:

  • ADC sample

  • Reducing Agent: Dithiothreitol (DTT)

  • RP-HPLC Column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)

  • UHPLC system with a UV detector and preferably coupled to a Q-TOF mass spectrometer[10]

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

  • Denaturing Buffer: Guanidine HCl or similar

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of the ADC sample, add denaturing buffer.

    • Add DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • HPLC-MS Setup:

    • Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate of 0.3-0.5 mL/min.

    • Set the column temperature to 75-80°C.

    • Set the UV detector to monitor absorbance at 280 nm.

    • If using MS, set the instrument to acquire data in the appropriate mass range for the light and heavy chains.

  • Injection: Inject the reduced ADC sample.

  • Chromatographic Separation: Elute the light and heavy chains using a gradient of increasing Mobile Phase B.

  • Data Analysis:

    • Identify and integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug1, HC-Drug2, etc.).

    • Calculate the weighted average DAR using the following formula: Weighted Average DAR = 2 * [ (Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC) ] / 100[1][10]

Data Presentation: RP-LC Analysis

Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (LC)10.345.0
Light Chain-Drug1 (LC-D1)12.555.0
Heavy Chain (HC)15.85.0
Heavy Chain-Drug1 (HC-D1)17.220.0
Heavy Chain-Drug2 (HC-D2)18.550.0
Heavy Chain-Drug3 (HC-D3)19.625.0
Weighted Average DAR 3.9

Signaling Pathway and Logical Relationships

The determination of DAR is not directly related to a biological signaling pathway. However, the logical relationship between the analytical method and the resulting data can be visualized. The workflow diagram provided above serves this purpose by illustrating the logical progression from sample preparation to the final DAR value.

Conclusion

Accurate determination of the DAR is crucial for the development and quality control of ADCs containing PEG8 linkers. HIC and RP-LC are robust and complementary methods that provide reliable DAR values. HIC is advantageous for analyzing the intact ADC under native conditions, while RP-LC, especially when coupled with MS, offers an orthogonal approach and detailed information about the drug distribution on the antibody subunits. The protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers in the field of ADC development.

References

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG8-acid in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4-Dibromo-Mal-PEG8-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation studies. This document outlines the general principles, experimental workflows, and detailed protocols relevant to the application of this specific linker.

Introduction to this compound in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its key features include:

  • Dibromomaleimide Group: This functional group allows for covalent conjugation to thiol residues (e.g., cysteine) on a protein-of-interest ligand or an E3 ligase ligand.

  • PEG8 Spacer: The eight-unit polyethylene glycol chain provides a desirable length and hydrophilicity to the PROTAC molecule, which can influence its solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).

  • Carboxylic Acid Terminus: The terminal carboxylic acid group provides a reactive handle for standard amide bond formation with an amine-containing ligand for either the POI or the E3 ligase.

Mechanism of Action: PROTACs Utilizing this compound

A PROTAC synthesized with the this compound linker operates through the canonical PROTAC mechanism of action. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation

PROTAC IdentifierTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell Line
Example-PROTAC-1 BRD4Cereblone.g., 10e.g., >95MCF7
Example-PROTAC-2 BTKVHLe.g., 25e.g., 90Ramos
Negative-Control BRD4Cereblon (inactive)>1000<10MCF7

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed protocols for key experiments in a targeted protein degradation study using a PROTAC synthesized with this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where the carboxylic acid of the linker is first coupled to an amine-containing E3 ligase ligand, followed by conjugation of the dibromomaleimide to a thiol-containing POI ligand. The order of addition can be reversed depending on the functionalities of the respective ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Linker This compound Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (Amine) E3_Ligand->Intermediate POI_Ligand POI Ligand (Thiol) PROTAC Final PROTAC POI_Ligand->PROTAC Intermediate->PROTAC Thiol-Maleimide Conjugation Purification Purification PROTAC->Purification HPLC Characterization Characterization Purification->Characterization LC-MS, NMR

Caption: General workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Thiol-containing POI ligand

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Amide Coupling: a. Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand intermediate.

  • Thiol-Maleimide Conjugation: a. Dissolve the purified linker-E3 ligase ligand intermediate (1.0 eq) and the thiol-containing POI ligand (1.1 eq) in a suitable solvent such as DMF or a mixture of acetonitrile and water. b. Stir the reaction at room temperature for 1-4 hours. c. Monitor the reaction progress by LC-MS.

  • Purification and Characterization: a. Upon completion of the reaction, purify the final PROTAC molecule by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the fractions containing the pure product. c. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control. c. As a control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imager. f. Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.

Materials:

  • Materials from Protocol 2

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., near the DC50) and a DMSO control for a shorter time point (e.g., 1-4 hours). b. Pre-treat cells with a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins. c. Lyse the cells in IP lysis buffer.

  • Immunoprecipitation: a. Incubate the cell lysates with the primary antibody against the target protein to form an antibody-antigen complex. b. Add Protein A/G magnetic beads to pull down the complex. c. Wash the beads to remove non-specific binding proteins. d. Elute the target protein from the beads.

  • Western Blotting for Ubiquitin: a. Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody against ubiquitin. c. A smear of high molecular weight bands in the PROTAC-treated sample, which is enhanced by proteasome inhibition, indicates polyubiquitination of the target protein.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments in a typical targeted protein degradation study.

Experimental_Workflow Start Start: Hypothesis Synthesis PROTAC Synthesis (using this compound) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Ubiquitination_Assay Mechanism of Action Studies (Ubiquitination Assay) Degradation_Assay->Ubiquitination_Assay If degradation is observed Conclusion Conclusion & Further Optimization Degradation_Assay->Conclusion If no degradation Cellular_Activity Cellular Activity Assays (e.g., Proliferation, Apoptosis) Ubiquitination_Assay->Cellular_Activity Cellular_Activity->Conclusion

Caption: A typical experimental workflow for PROTAC development.

Disclaimer: The protocols provided are general guidelines. Researchers should optimize the conditions for their specific target protein, cell lines, and reagents. Safety precautions should be taken when handling all chemical reagents.

experimental conditions for labeling cells with 3,4-Dibromo-Mal-PEG8-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Cell Surface Labeling with 3,4-Dibromo-Mal-PEG8-acid Conjugates

Introduction

The labeling of cell surface proteins is a cornerstone technique in biological research, enabling cell tracking, identification, and the study of cellular dynamics. The this compound is a thiol-reactive compound designed for the stable conjugation to cysteine residues on cell surface proteins. The core of this reagent is the dibromomaleimide (DBM) group, which provides a unique mechanism for bioconjugation. Unlike traditional maleimides, DBM can react with two thiol groups, making it an ideal agent for "bridging" or "re-bridging" disulfide bonds that are common in the extracellular domains of proteins.[1][2][3][4] This reaction is highly efficient and proceeds under mild physiological conditions.[4]

The reagent includes an 8-unit polyethylene (B3416737) glycol (PEG) spacer (PEG8), a hydrophilic linker that enhances the solubility of the conjugate and minimizes steric hindrance, thereby preserving protein function.[5][6] The terminal carboxylic acid group provides a potential site for secondary conjugation if required. A key feature of the DBM conjugation is the formation of a fluorescent product upon reaction with thiols, which can facilitate the tracking and quantification of labeled cells.[4][7]

This document provides detailed protocols for labeling suspension and adherent cells with this compound conjugates, along with methods for quantifying labeling efficiency and assessing cell viability.

Reaction Mechanism and Workflow

The labeling process begins with the reduction of native disulfide bonds on the cell surface to yield free thiol groups. The dibromomaleimide moiety of the conjugate then reacts with two proximal thiols to form a stable, covalent thioether bridge.

Reaction_Mechanism Disulfide Disulfide Bond (S-S) Thiols Free Thiols (-SH + HS-) Disulfide->Thiols Labeled_Protein Stable Labeled Protein (Thioether Bridge) Thiols->Labeled_Protein TCEP TCEP (Reducing Agent) DBM 3,4-Dibromo-Mal -PEG8-acid

Caption: Reaction of DBM with cell surface thiols.

Experimental Parameters

Successful cell labeling requires optimization of several key parameters. The following table summarizes typical starting conditions and ranges for consideration.

ParameterRecommended RangeTypical Starting ConditionNotes
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mL5 x 10⁶ cells/mLHigher densities can reduce the effective conjugate-to-cell ratio.
TCEP Reductant Conc. 0.1 - 1.0 mM (1-10x molar excess)0.5 mMTCEP is preferred as it does not contain thiols that would compete with the DBM reagent.[7][8]
Conjugate Concentration 10 - 100 µM25 µMTitration is critical to balance labeling efficiency with potential cytotoxicity.
Reaction Buffer pH 6.5 - 7.5pH 7.2 (PBS)Reaction proceeds readily at neutral pH. Buffers should be free of thiols (e.g., avoid DTT).[8][9]
Incubation Temperature 4°C to 37°CRoom Temperature (~22°C)Lower temperatures (4°C) can slow down endocytosis but may require longer incubation times.[10][11]
Incubation Time 30 minutes - 2 hours60 minutesLonger times may increase labeling but also risk decreased cell viability.[1][9]

Protocols

Protocol 1: Labeling of Suspension Cells

This protocol details the steps for labeling cells grown in suspension.

Protocol_Workflow start Start: Suspension Cell Culture harvest 1. Harvest & Count Cells start->harvest wash1 2. Wash with PBS harvest->wash1 reduce 3. Reduce with TCEP (Optional, 30 min) wash1->reduce wash2 4. Wash to Remove TCEP reduce->wash2 label 5. Incubate with DBM-PEG8 (60 min, RT) wash2->label wash3 6. Wash 3x with PBS label->wash3 analyze 7. Proceed to Analysis (Flow Cytometry, Viability Assay) wash3->analyze end End analyze->end

Caption: General workflow for labeling suspension cells.

Materials:

  • Suspension cells (e.g., Jurkat, K562)

  • This compound conjugate

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile and thiol-free

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Cell culture medium

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest cells by centrifugation at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.[12] Perform a cell count and determine viability using a hemocytometer and Trypan Blue.

  • Washing: Centrifuge the required number of cells (e.g., 5 x 10⁶) and wash once more with 1 mL of cold PBS to remove residual media components.

  • Reduction (Optional but Recommended): To expose free thiols from disulfide bonds, resuspend the cell pellet in a freshly prepared solution of 0.5 mM TCEP in PBS. Incubate for 20-30 minutes at room temperature.[8][11] This step enhances labeling by increasing the number of available reaction sites.

  • Removal of Reductant: Following incubation, pellet the cells by centrifugation (300-400 x g, 5 min) and wash twice with 1 mL of cold PBS to completely remove the TCEP.

  • Reagent Preparation: Prepare a 10 mM stock solution of the this compound conjugate in anhydrous DMSO. This stock can be stored at -20°C, protected from light and moisture.[13] Immediately before use, dilute the stock solution to the desired final concentration (e.g., 25 µM) in PBS.

  • Labeling Reaction: Resuspend the cell pellet in the DBM-PEG8 conjugate solution. Incubate for 1 hour at room temperature, protected from light. Gently mix the cell suspension every 15-20 minutes to ensure uniform labeling.

  • Final Washes: After incubation, pellet the cells and wash three times with 1 mL of cold PBS (containing 1% BSA, optional) to remove any unreacted conjugate.

  • Analysis: Resuspend the final cell pellet in a suitable buffer for downstream analysis, such as flow cytometry staining buffer or culture medium for viability assays.

Protocol 2: Labeling of Adherent Cells

This protocol is adapted for cells that grow attached to a culture vessel surface.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Reagents from Protocol 1

  • Enzyme-free cell dissociation buffer (e.g., EDTA-based)

Procedure:

  • Cell Preparation: Grow cells to a confluence of 70-80%. Aspirate the culture medium and gently wash the monolayer twice with sterile PBS.

  • Reduction: Add a sufficient volume of freshly prepared 0.5 mM TCEP in PBS to cover the cell monolayer. Incubate for 20-30 minutes at 37°C.

  • Removal of Reductant: Aspirate the TCEP solution and wash the monolayer twice with sterile PBS.

  • Labeling Reaction: Add the pre-diluted this compound conjugate solution to the cells, ensuring the entire surface is covered. Incubate for 1 hour at 37°C in the incubator, protected from light.

  • Washing and Detachment: Aspirate the labeling solution and wash the monolayer three times with PBS. To harvest the cells for analysis, add an enzyme-free cell dissociation buffer and incubate for 5-10 minutes. Gently dislodge the cells and transfer to a centrifuge tube.

  • Final Wash: Pellet the detached cells by centrifugation (300-400 x g, 5 min) and wash once more with cold PBS.

  • Analysis: Resuspend the final cell pellet in the appropriate buffer for downstream applications.

Protocol 3: Quantification of Labeling by Flow Cytometry

Flow cytometry can quantify the labeling efficiency and intensity by detecting the fluorescence generated upon the DBM-thiol reaction.[4][7]

Procedure:

  • Preparation: Following the labeling protocol (1 or 2), resuspend the washed cell pellet in 300-500 µL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

  • Controls: Prepare two control samples:

    • Unlabeled Cells: Cells that have gone through all protocol steps, including mock incubations with buffer instead of TCEP and the DBM conjugate.

    • Viability Dye Control (Optional): If assessing viability simultaneously, include a sample stained only with a viability dye (e.g., Propidium Iodide, 7-AAD).

  • Acquisition: Analyze the samples on a flow cytometer. The dithiomaleimide product typically fluoresces around 500 nm, so detection in a channel appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter with a 488 nm laser) is a good starting point.[4]

  • Analysis: Gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC) plots. Compare the fluorescence intensity histogram of the labeled sample to the unlabeled control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Protocol 4: Cell Viability Assessment

It is crucial to assess whether the labeling procedure affects cell health.[14] This can be done using metabolic assays or dye exclusion methods.

A. Tetrazolium Salt (MTT/XTT) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of viability.[14][15][16]

  • After labeling, resuspend cells in fresh culture medium and seed a known density (e.g., 1 x 10⁴ cells/well) into a 96-well plate. Include unlabeled cells as a control.

  • Culture the cells for a period (e.g., 24 hours) to allow them to recover.

  • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[16]

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate viability as a percentage relative to the unlabeled control cells.

B. Dye Exclusion (Trypan Blue) Assay: This method provides a quick assessment of membrane integrity.

  • Take a small aliquot of the cell suspension after the final wash step of the labeling protocol.

  • Mix the cells 1:1 with a 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

References

Synthesis of Fluorescently Labeled Probes with 3,4-Dibromo-Mal-PEG8-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and application of fluorescently labeled probes utilizing the heterobifunctional linker, 3,4-Dibromo-Mal-PEG8-acid. This linker is composed of a dibromomaleimide group for thiol-reactive conjugation, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid for coupling to amine-containing molecules such as fluorescent dyes.

The unique feature of the 3,4-dibromomaleimide moiety is its ability to react with two thiol groups, making it an excellent tool for bridging disulfide bonds in proteins, such as antibodies, or for creating stable crosslinks. This attribute is particularly valuable in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and cellular imaging probes.

I. Overview of the Synthesis Strategy

The synthesis of a fluorescently labeled probe using this compound is a two-stage process. First, the carboxylic acid group of the linker is activated and coupled to an amine-functionalized fluorescent dye. Second, the resulting fluorescent dibromomaleimide-PEG conjugate is reacted with a thiol-containing biomolecule, such as a cysteine-containing peptide or a reduced antibody.

II. Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and characterization of fluorescent probes. The precise values can vary depending on the specific fluorescent dye and biomolecule used.

Table 1: Representative Photophysical Properties of Maleimide-Conjugated Fluorophores

Fluorophore ClassExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin~430~542~15,955~0.23
Pyrene~340~370~28,564~0.04
CF™594~593~614~115,000High
Dansyl~335~514~4,586~0.022 (quenched by maleimide)

Note: The quantum yield of some fluorophores, like Dansyl, can be significantly quenched when conjugated to a maleimide. This property can be exploited for "turn-on" fluorescence upon reaction with thiols.[1]

Table 2: Recommended Reaction Conditions for Probe Synthesis

Reaction StageKey ParametersRecommended Conditions
Dye Coupling Activation ReagentsEDC (1.5 eq.), sulfo-NHS (1.5 eq.)
Reaction pHActivation: 5.0-6.0; Coupling: 7.2-8.5
Reaction TimeActivation: 15-30 min; Coupling: 1-2 hours at RT or 2-4 hours at 4°C
Molar Excess of Dye1.5 - 2.0 fold over linker
Bioconjugation Reducing Agent (for disulfides)TCEP (10-20 fold molar excess)
Reaction pH7.0-7.5
Reaction Time1-2 hours at RT or overnight at 4°C
Molar Excess of Probe5-20 fold over biomolecule

III. Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Dye-Dibromomaleimide-PEG8 Conjugate

This protocol describes the coupling of an amine-containing fluorescent dye to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 amine, Cy5 amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC (1.5 molar equivalents to the linker) and sulfo-NHS (1.5 molar equivalents to the linker) in Activation Buffer.

  • Activate Carboxylic Acid:

    • Add the EDC/sulfo-NHS solution to the dissolved linker.

    • Vortex the mixture gently and let it react for 15-30 minutes at room temperature to form the NHS ester.

  • Couple Fluorescent Dye:

    • Dissolve the amine-containing fluorescent dye (1.5-2.0 molar equivalents to the linker) in Coupling Buffer.

    • Add the activated linker solution to the dissolved fluorescent dye.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring, protected from light.

  • Quench Reaction (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM.

    • Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the fluorescent dye-dibromomaleimide-PEG8 conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and store it at -20°C, desiccated and protected from light.

Protocol 2: Labeling of a Thiol-Containing Protein with the Fluorescent Probe

This protocol outlines the conjugation of the purified fluorescent probe to a protein with available thiol groups (e.g., from cysteine residues or reduced disulfide bonds).

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • Purified fluorescent dye-dibromomaleimide-PEG8 conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.0-7.5 (degassed)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Labeling Reaction:

    • Dissolve the fluorescent dye-dibromomaleimide-PEG8 conjugate in a small amount of anhydrous DMF or DMSO.

    • Add a 5-20 fold molar excess of the dissolved fluorescent probe to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein from the unreacted probe using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its absorption maximum).

    • Confirm the successful conjugation and purity of the labeled protein by SDS-PAGE and fluorescence imaging of the gel.

IV. Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Dye-Linker Conjugation cluster_stage2 Stage 2: Bioconjugation Linker This compound Activation Activate Carboxylic Acid (EDC, sulfo-NHS) Linker->Activation 1. ActivatedLinker Activated NHS Ester Activation->ActivatedLinker Coupling Amine Coupling ActivatedLinker->Coupling 2. Dye Amine-Fluorescent Dye Dye->Coupling 2. FluorescentProbe Fluorescent Dibromomaleimide Probe Coupling->FluorescentProbe Labeling Thiol-Maleimide Reaction FluorescentProbe->Labeling 3. Protein Thiol-containing Protein (e.g., reduced Antibody) Protein->Labeling 3. LabeledProtein Fluorescently Labeled Protein Labeling->LabeledProtein ADC_Internalization cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments ADC Fluorescently Labeled ADC Receptor Target Receptor ADC->Receptor 1. Binding Endocytosis 2. Receptor-Mediated Endocytosis Receptor->Endocytosis EarlyEndosome 3. Early Endosome Endocytosis->EarlyEndosome LateEndosome 4. Late Endosome EarlyEndosome->LateEndosome Lysosome 5. Lysosome LateEndosome->Lysosome PayloadRelease 6. Payload Release (Linker Cleavage) Lysosome->PayloadRelease PayloadAction 7. Action on Intracellular Target PayloadRelease->PayloadAction EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activation Grb2 Grb2 EGFR->Grb2 FluorescentAb Fluorescent anti-EGFR Ab FluorescentAb->EGFR Binding & Visualization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for Immobilization of Proteins to Surfaces using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of proteins onto various surfaces using polyethylene (B3416737) glycol (PEG) linkers. This technique is crucial for a wide range of applications in research, diagnostics, and drug development, where controlling the interaction of proteins with surfaces is paramount. PEG linkers offer a versatile solution for attaching proteins to surfaces while maintaining their structure and function, minimizing non-specific binding, and providing control over protein orientation.[1][2][3]

Introduction to Protein Immobilization with PEG Linkers

The covalent attachment of proteins to solid supports is a fundamental technique in biotechnology and medicine.[4] Applications are diverse, ranging from enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) for studying binding kinetics to the development of targeted drug delivery systems and protein microarrays.[4][5]

Polyethylene glycol (PEG) linkers are widely used due to their unique properties. They are hydrophilic, non-toxic, and have low immunogenicity.[6] The flexible and hydrophilic nature of the PEG chain can enhance the water solubility of the modified protein and reduce steric hindrance, thereby improving the accessibility of the protein for its intended interactions.[4][7] Furthermore, PEG layers on surfaces are known to effectively reduce the non-specific adsorption of other proteins, a critical feature for developing sensitive and specific assays.[2][8][9]

The choice of PEG linker depends on several factors, including the functional groups available on the protein and the surface, the desired length and flexibility of the linker, and the specific application. Common strategies involve the use of heterobifunctional PEG linkers that possess different reactive groups at each end, allowing for a two-step conjugation process.[10]

Key Chemistries for Protein Immobilization

Several chemical strategies are employed to conjugate proteins to surfaces using PEG linkers. The most common approaches target primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups (e.g., cysteine residues) on the protein.

  • Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[10][11] This is a robust and common method for protein PEGylation.[11]

  • Sulfhydryl-Reactive Chemistry: Maleimide groups react specifically with free sulfhydryl groups to form stable thioether bonds.[10][12] This approach is particularly useful for site-specific immobilization if a free cysteine is available or can be introduced into the protein sequence.[13]

  • Biotin-Streptavidin Interaction: The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or its variants like NeutrAvidin) is another powerful tool for protein immobilization.[4] A protein can be biotinylated using a PEG-biotin linker and then immobilized on a streptavidin-coated surface.[4][14]

  • His-Tag-Ni-NTA Interaction: Polyhistidine-tagged (His-tagged) proteins can be immobilized on surfaces functionalized with nitrilotriacetic acid (NTA) chelated with nickel ions (Ni2+).[5][15] This method allows for controlled orientation of the immobilized protein.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to protein immobilization using PEG linkers.

Table 1: Properties of Common PEG Linker Reactive Groups

Reactive GroupTarget Functional Group on ProteinpH Range for ReactionResulting BondReference
NHS EsterPrimary Amine (-NH₂)7.0 - 9.0Amide[10][17]
MaleimideSulfhydryl (-SH)6.5 - 7.5Thioether[10][12]
Carboxylic Acid (-COOH)Primary Amine (-NH₂) (with EDC/NHS)4.5 - 7.5Amide[4]

Table 2: Typical Binding Capacities of Streptavidin-Coated Surfaces

Surface TypeBinding CapacityReference
Streptavidin-coated beadsVaries by manufacturer (e.g., 10-50 µg biotinylated protein per mg of beads)[4]
Streptavidin-coated microplatesVaries by manufacturer (e.g., >20 pmol biotin per well)-

Table 3: Impact of PEG Linker Length on Protein Function

Protein SystemLinker Length VariationObservationReference
Single-chain antibody fragment (scFv)4-44 amino acid residuesLinker length affects functionality and stability. Too short can hinder folding, too long can increase antigenicity.[18]
Arc repressor protein9-59 amino acid residuesStability increased with linker length up to 19 residues, then decreased and plateaued.[19]
Antimicrobial peptides (AMPs) on surfacesShort vs. Long PEG linkersShorter linkers resulted in higher surface density of AMPs and increased bacterial binding activity, with effects being peptide and cell-type specific.[20]

Experimental Protocols

Here, we provide detailed protocols for common protein immobilization procedures using PEG linkers.

Protocol 1: Immobilization of a Protein onto an Amine-Reactive Surface using a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)

This two-step protocol first activates the protein with the PEG linker via its NHS ester group and then immobilizes the PEGylated protein onto a sulfhydryl-modified surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Heterobifunctional PEG linker (e.g., Mal-(PEG)n-NHS Ester)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sulfhydryl-modified surface (e.g., thiol-functionalized glass slide or gold surface)

  • Desalting column or dialysis cassette

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Step 1: PEGylation of the Protein

  • Protein Preparation: Prepare the protein solution in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[10]

  • Reagent Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to a concentration of 10 mM.[10]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[10]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[10]

  • Removal of Excess Linker: Remove the excess, unreacted PEG linker using a desalting column or dialysis equilibrated with the Conjugation Buffer.[10]

Step 2: Immobilization onto the Surface

  • Surface Preparation: Ensure the sulfhydryl-modified surface is clean and ready for conjugation.

  • Immobilization Reaction: Apply the desalted, PEGylated protein solution to the sulfhydryl-modified surface.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying.

  • Washing: Wash the surface thoroughly with Conjugation Buffer to remove any unbound protein.

  • Blocking (Optional): To minimize non-specific binding in subsequent assays, the surface can be blocked with a solution of a non-reactive protein (e.g., Bovine Serum Albumin, BSA) or a specific blocking buffer.

Protocol 2: Immobilization of a Biotinylated Protein onto a Streptavidin-Coated Surface

This protocol involves first biotinylating the protein using a PEG-biotin linker and then immobilizing it onto a streptavidin-coated surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Biotin-PEG-NHS ester

  • DMSO or DMF

  • Streptavidin-coated surface (e.g., microplate, beads, sensor chip)

  • Desalting column or dialysis cassette

  • Binding/Wash Buffer: PBS with 0.05% Tween-20

Procedure:

Step 1: Biotinylation of the Protein

  • Follow steps 1-5 from Protocol 1, Step 1, using Biotin-PEG-NHS ester instead of the NHS-PEG-Maleimide linker.

Step 2: Immobilization onto Streptavidin Surface

  • Surface Preparation: Wash the streptavidin-coated surface with Binding/Wash Buffer to remove any preservatives.[4]

  • Immobilization: Add the biotinylated protein solution to the streptavidin-coated surface. The amount of protein to add will depend on the binding capacity of the surface and the desired surface density.[4]

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.[4]

  • Washing: Wash the surface three times with Binding/Wash Buffer to remove unbound biotinylated protein.[4] The surface is now ready for use.

Visualizations

The following diagrams illustrate key workflows and concepts in protein immobilization using PEG linkers.

G Workflow for Protein Immobilization using NHS-PEG-Maleimide cluster_protein_prep Protein Preparation cluster_pegylation PEGylation Reaction cluster_immobilization Immobilization Protein Protein in Amine-Free Buffer Reaction Incubate (RT, 30 min) Protein->Reaction PEGNHS NHS-PEG-Maleimide in DMSO PEGNHS->Reaction Desalt Desalting/ Dialysis Reaction->Desalt Immobilize Incubate (RT, 1-2 hr) Desalt->Immobilize Surface Sulfhydryl-Modified Surface Surface->Immobilize Wash Wash Immobilize->Wash Final Immobilized Protein Wash->Final

Caption: Workflow for two-step protein immobilization.

G Biotin-Streptavidin Immobilization Pathway Protein Protein BiotinylatedProtein Biotinylated Protein Protein->BiotinylatedProtein Biotinylation (e.g., NHS ester chemistry) BiotinPEG Biotin-PEG-Linker BiotinPEG->BiotinylatedProtein ImmobilizedComplex Immobilized Protein Complex BiotinylatedProtein->ImmobilizedComplex High-Affinity Binding StreptavidinSurface Streptavidin-Coated Surface StreptavidinSurface->ImmobilizedComplex

Caption: Biotin-Streptavidin immobilization pathway.

G Controlling Protein Orientation with His-Tag cluster_protein Engineered Protein cluster_surface Functionalized Surface HisTag His-Tag ProteinCore Protein Core NiNTA Ni-NTA HisTag->NiNTA Specific Binding (Coordination Chemistry) PEG PEG Linker NiNTA->PEG Substrate Surface Substrate PEG->Substrate

Caption: Site-specific protein orientation via His-tag.

Conclusion

The use of PEG linkers for protein immobilization is a powerful and versatile technique with broad applications in scientific research and drug development.[6][21] By choosing the appropriate linker chemistry, length, and immobilization strategy, researchers can create functionalized surfaces with well-defined properties. The protocols and information provided here serve as a guide to aid in the successful design and execution of protein immobilization experiments. Careful optimization of reaction conditions is often necessary to achieve the desired surface density and protein activity for a specific application.[22][23]

References

Application Notes and Protocols for Creating Stable Thioether Bonds with 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of stable and precisely defined bioconjugates is a cornerstone of modern therapeutic and diagnostic innovation. Antibody-drug conjugates (ADCs), for instance, leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, minimizing off-target toxicity.[1] A critical component in the design of such conjugates is the linker, which covalently attaches the payload to the antibody. Traditional maleimide-based linkers, while widely used, can form thioether bonds that are susceptible to retro-Michael reactions, leading to premature drug release and reduced efficacy.[2][3]

The 3,4-Dibromo-Mal-PEG8-acid linker offers a next-generation solution for creating highly stable thioether bonds. This heterobifunctional linker features a dibromomaleimide moiety that reacts with two thiol groups, and a terminal carboxylic acid for subsequent conjugation to a payload or other molecules of interest.[4][5] The dibromomaleimide group enables the bridging of disulfide bonds in proteins, such as the interchain disulfides of antibodies, resulting in homogenous conjugates with a defined drug-to-antibody ratio (DAR).[6][7] The resulting dithiomaleimide linkage can be further stabilized through hydrolysis to form a dithiomaleamic acid, rendering the connection resistant to thiol exchange in the biological milieu.[8][9]

These application notes provide detailed protocols for the use of this compound in creating stable bioconjugates, with a focus on antibody conjugation.

Principle of the Method

The conjugation strategy involves a two-step process analogous to standard maleimide (B117702) conjugation but with the key advantage of forming a more stable, bridged linkage.[1]

  • Reduction of Disulfide Bonds: The disulfide bonds of the protein (e.g., an antibody) are first reduced to yield free thiol groups. This is typically achieved using a mild reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10]

  • Conjugation and Bridging: The this compound is then added to the reduced protein. The dibromomaleimide moiety reacts with two proximal thiol groups, displacing the two bromine atoms to form two stable thioether bonds, effectively "bridging" the original disulfide bond.[7]

  • Hydrolysis (Optional but Recommended): Following conjugation, a hydrolysis step under mildly basic conditions can be performed to open the maleimide ring, forming a maleamic acid. This modification "locks" the conjugate, preventing the retro-Michael reaction and enhancing its stability in serum.[6][8]

The hydrophilic PEG8 spacer enhances the solubility of the linker and the final conjugate in aqueous media.[5] The terminal carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with an amine-containing payload molecule.[11]

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Conjugation
ParameterRecommended ConditionNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can be used, but may require optimization.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Use a slight molar excess (e.g., 1.1-1.5 equivalents per disulfide bond).
Reduction Buffer Phosphate Buffered Saline (PBS), pH 7.0-7.4
Reduction Time 1-2 hoursAt room temperature or 37°C.
Linker Molar Excess 5-10 equivalents per antibodyOptimization may be required depending on the antibody.
Conjugation Buffer PBS, pH 7.5-8.5A slightly basic pH can accelerate the reaction.[6]
Conjugation Time 1-2 hoursAt room temperature.
Hydrolysis Buffer pH 8.5Can be the same as the conjugation buffer.[6]
Hydrolysis Time 1-24 hoursAt room temperature or 37°C.[6]
Table 2: Comparison of Maleimide vs. Dibromomaleimide Conjugates
FeatureConventional Maleimide ConjugateDibromomaleimide Conjugate
Reaction Mechanism Michael AdditionNucleophilic Substitution
Thiol Requirement One ThiolTwo Thiols (Bridging)
Bond Stability Susceptible to retro-Michael reaction and thiol exchange.[2][3]Highly stable, especially after hydrolysis.[8][9]
Homogeneity (DAR) Can be heterogeneousCan produce highly homogeneous conjugates (e.g., DAR 4 from native antibodies).[6]
Serum Stability Variable, potential for payload loss.[12]High serum stability.[1][8]

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the reduction of interchain disulfide bonds in a typical IgG1 antibody.

  • Antibody Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Reduction Reaction: Add a 1.5 molar excess of TCEP for each disulfide bond to be reduced to the antibody solution. For an IgG1 with 4 interchain disulfides, this would be 6 equivalents of TCEP per antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle shaking.

  • Buffer Exchange (Optional): If necessary, remove excess TCEP by buffer exchange into the conjugation buffer (PBS, pH 8.0) using a desalting column or spin filtration. This step is crucial to prevent the reaction of TCEP with the dibromomaleimide linker.

Protocol 2: Conjugation with this compound

This protocol assumes the payload has already been attached to the carboxylic acid end of the linker. If not, the payload can be conjugated in a subsequent step.

  • Linker Preparation: Dissolve the this compound-payload construct in a suitable solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[5]

  • Conjugation Reaction: Add a 5-10 molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Hydrolysis: The hydrolysis to the more stable maleamic acid can be allowed to proceed by incubating for an additional 1-24 hours at pH 8.5.[6] The reaction can be monitored by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine if unreacted linker needs to be removed.

Protocol 3: Purification of the Antibody-Drug Conjugate
  • Purification Method: Purify the ADC from excess linker-payload and other reaction components using size exclusion chromatography (SEC), protein A affinity chromatography, or tangential flow filtration (TFF).

  • Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the final ADC for purity, concentration, and drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Visualizations

G cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Conjugation cluster_hydrolysis Step 3: Hydrolysis (Stabilization) cluster_purification Step 4: Purification Antibody_S_S Antibody with Interchain Disulfide Bond Antibody_SH_SH Reduced Antibody with Free Thiols Antibody_S_S->Antibody_SH_SH + TCEP TCEP TCEP (Reducing Agent) Conjugate_initial Dithiomaleimide Conjugate Antibody_SH_SH->Conjugate_initial + Linker Linker This compound-Payload Conjugate_stable Stable Dithiomaleamic Acid Conjugate Conjugate_initial->Conjugate_stable pH 8.5 Purified_ADC Purified ADC Conjugate_stable->Purified_ADC SEC / Protein A

Caption: Experimental workflow for ADC creation.

Caption: Thioether bond formation mechanism.

Caption: Final stable ADC structure.

References

Troubleshooting & Optimization

preventing hydrolysis of dibromomaleimide in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide (DBM) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of DBM during conjugation reactions, ensuring high-yield and stable bioconjugates.

Troubleshooting Guide

This guide addresses common issues encountered during dibromomaleimide conjugation experiments in a question-and-answer format.

Q1: My conjugation yield is extremely low. How can I determine if premature DBM hydrolysis is the problem?

A1: Low conjugation yield is a frequent problem, often attributable to the rapid hydrolysis of the dibromomaleimide reagent before it can react with the target thiol groups. DBM is highly susceptible to hydrolysis, especially at neutral to alkaline pH.[1][2]

Recommended Actions:

  • Analytical Confirmation: The most direct way to confirm hydrolysis is by using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result: In your reaction mixture, you should see a peak corresponding to the mass of your unreacted protein/peptide and the desired conjugate. .

    • Indication of Hydrolysis: The presence of a significant peak corresponding to the mass of the hydrolyzed, unreactive dibromomaleamic acid confirms that hydrolysis is a competing process.[1]

  • pH Control: Immediately verify the pH of your reaction buffer. The optimal pH range for thiol-maleimide conjugation is 6.5-7.5, which balances thiol reactivity with maleimide (B117702) stability.[][4]

  • Fresh Reagent Preparation: Always prepare the DBM stock solution immediately before use in an anhydrous, water-miscible organic solvent like DMSO or DMF. Avoid storing DBM in aqueous buffers, as its half-life can be less than a minute at pH 8.0.[5][6][7]

Q2: I'm observing multiple unexpected peaks in my LC-MS analysis. What are these side products?

A2: The appearance of unexpected side products can arise from several sources, including DBM hydrolysis and reactions with buffer components.

Potential Side Products & Causes:

  • Hydrolyzed DBM: As mentioned, the primary side product is the ring-opened maleamic acid derivative of DBM, which is unreactive towards thiols.[1]

  • Buffer Adducts: If you are using buffers with nucleophilic functional groups, such as Tris (containing a primary amine) or citrate (B86180) (containing carboxylates), these can react with the highly electrophilic DBM, creating buffer-DBM adducts.[8] It is crucial to use non-nucleophilic buffers like phosphate (B84403) or HEPES.

  • Incomplete Reduction: If you are targeting disulfide bonds, incomplete reduction will result in a heterogeneous mixture of unreacted, partially reacted, and fully reacted protein.

Recommended Actions:

  • Buffer Exchange: Ensure your protein is in a recommended non-nucleophilic buffer (see Table 2) prior to adding the DBM reagent.

  • Optimize Reduction: If targeting disulfides, confirm complete reduction using Ellman's reagent or by analyzing a small aliquot on a non-reducing SDS-PAGE gel.[4]

Q3: My reaction becomes cloudy or forms a precipitate over time. What is causing this?

A3: Precipitation can be due to the low solubility of the DBM reagent, the payload, or changes in protein stability under the reaction conditions.

Possible Causes:

  • Reagent Solubility: The DBM reagent, especially if attached to a hydrophobic payload, may have limited solubility in aqueous buffers.

  • Protein Aggregation: The pH or buffer conditions may be suboptimal for your specific protein, leading to aggregation. Short exposure to alkaline conditions (e.g., pH 8.5) is generally well-tolerated by antibodies.[6][9]

  • Hydrolyzed Product Insolubility: The hydrolyzed form of the DBM reagent or conjugate may be less soluble than the parent maleimide.

Recommended Actions:

  • Co-solvent: Consider adding a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO or DMF to the reaction buffer to improve the solubility of the DBM reagent.[7]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C). While this will slow down both the conjugation and hydrolysis reactions, it can significantly improve protein stability.

  • Protein Concentration: Experiment with a lower concentration of the protein to reduce the likelihood of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dibromomaleimide hydrolysis?

A1: Dibromomaleimide hydrolysis is a ring-opening reaction initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the maleimide ring. The presence of two electron-withdrawing bromine atoms makes the DBM ring highly electrophilic and thus very susceptible to this attack.[5][6] This process forms an unstable tetrahedral intermediate that rapidly rearranges to the stable, ring-opened maleamic acid, which is incapable of reacting with thiols.

G cluster_main Dibromomaleimide Hydrolysis Pathway DBM Dibromomaleimide (Reactive) Intermediate Tetrahedral Intermediate (Unstable) DBM->Intermediate Nucleophilic Attack Product Maleamic Acid Derivative (Unreactive) Intermediate->Product Ring Opening H2O H₂O / OH⁻ H2O->Intermediate G A 1. Prepare Protein Solution (Buffer exchange into PBS, pH 7.2) C 3. Initiate Conjugation (Add DBM to protein, 10-20x molar excess) A->C B 2. Prepare Fresh DBM Stock (In anhydrous DMSO) B->C D 4. React (1-2 hours at RT or overnight at 4°C) C->D E 5. Purify Conjugate (Size-exclusion chromatography) D->E F 6. Analyze Product (LC-MS, SDS-PAGE) E->F G start Start: Low Conjugation Yield check_hydrolysis Is DBM reagent hydrolyzing prematurely? start->check_hydrolysis check_ph Action: Check reaction pH. Is it 6.5-7.5? check_hydrolysis->check_ph Yes check_thiol Are free thiols available on the protein? check_hydrolysis->check_thiol No check_buffer Action: Check buffer type. Is it non-nucleophilic? check_ph->check_buffer check_reagent_prep Action: Prepare DBM stock fresh in anhydrous DMSO. check_buffer->check_reagent_prep end_success Success: Yield Improved check_reagent_prep->end_success check_reduction Action: Confirm disulfide reduction (if applicable). check_thiol->check_reduction Yes end_fail Issue Persists: Contact Advanced Support check_thiol->end_fail No check_ratio Action: Increase DBM:Protein molar ratio. check_reduction->check_ratio check_ratio->end_success

References

optimizing pH for selective thiol reaction with 3,4-Dibromo-Mal-PEG8-acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dibromo-Mal-PEG8-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker for selective thiol conjugations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

A1: For selective reaction with thiol groups, a pH range of 6.5-7.5 is generally recommended for maleimide-based conjugations to minimize side reactions.[1] However, for dibromomaleimides, the reaction can also be efficiently carried out at a slightly higher pH, such as 8.0-8.5.[2][3] This mildly basic condition can facilitate the subsequent hydrolysis of the initial dithiomaleimide adduct to a stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[3][4]

Q2: Can this compound react with other amino acid residues besides cysteine?

A2: While highly selective for thiols, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1] Dibromomaleimides have been shown to be highly selective for thiols over amines, even at a pH of 8.0.[5] However, to ensure maximum selectivity for cysteine residues, it is crucial to maintain the recommended pH range and minimize reaction times.

Q3: Is it possible to react only one of the bromine atoms on the dibromomaleimide?

A3: Yes, it is possible to achieve a mono-substitution product. By controlling the stoichiometry (using a 1:1 molar ratio or a slight excess of the thiol), you can favor the formation of a monobromo-adduct.[5] This can be useful for subsequent conjugation with a second, different thiol-containing molecule.

Q4: What is the stability of the this compound linker itself in aqueous solutions?

A4: The dibromomaleimide moiety is susceptible to hydrolysis, and this rate is accelerated at higher pH. Studies have shown that dibromomaleimides can hydrolyze rapidly, with a half-life of less than a minute at pH 8.0.[2][4][6] Therefore, it is critical to prepare aqueous solutions of the linker immediately before use.

Q5: What is the stability of the final conjugate?

A5: The initial dithiomaleimide conjugate can undergo hydrolysis to form a highly stable dithiomaleamic acid. This resulting conjugate is resistant to retro-Michael reactions and thiol exchange, making it very stable.[3][4] This post-conjugation hydrolysis can be accelerated at a pH of 8.5.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolyzed this compound: The dibromomaleimide group is sensitive to hydrolysis, especially at higher pH.[2][6] 2. Oxidized Thiols: The target thiol groups on your protein or peptide may have formed disulfide bonds. 3. Incorrect pH: The reaction pH is outside the optimal range, affecting the reactivity of the thiol or the stability of the maleimide (B117702). 4. Inhibitors in Buffer: The presence of thiol-containing compounds (e.g., DTT) in the buffer will compete with the target molecule for reaction.1. Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF and add to the reaction mixture immediately. 2. Pre-reduce your protein/peptide with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Ensure the reaction buffer is within the recommended pH range (6.5-8.5). Verify the pH of your buffer before starting the experiment. 4. Use buffers free of thiol-containing reagents. If a reducing agent is necessary, use TCEP and remove it before adding the dibromomaleimide if it interferes with the reaction.
Formation of Undesired Side Products 1. Reaction with Amines: If the pH is too high (e.g., > 8.5), the maleimide can react with amine groups on lysine residues.[1] 2. Reaction with Reducing Agent: TCEP can sometimes react with maleimides, leading to side products.[7][8] 3. Aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein aggregation.1. Lower the reaction pH to 7.0-7.5 to increase selectivity for thiols. 2. If TCEP-adducts are observed, consider removing excess TCEP after the reduction step using a desalting column before adding the dibromomaleimide. 3. Optimize reactant concentrations and consider using a non-aggregating buffer. Perform a small-scale trial to determine optimal concentrations.
Inconsistent Results 1. Inconsistent Reagent Preparation: Variability in the age and preparation of the this compound solution. 2. Variable Protein/Peptide Quality: Differences in the concentration of free thiols between batches of your target molecule. 3. Fluctuations in pH: Inadequate buffering capacity leading to pH shifts during the reaction.1. Always use freshly prepared solutions of the dibromomaleimide linker. 2. Quantify the free thiol content of your protein/peptide before each experiment using methods like Ellman's assay. 3. Use a buffer with sufficient buffering capacity in the desired pH range.

Experimental Protocols

Protocol 1: General Procedure for Thiol Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing protein or peptide with this compound.

Materials:

  • Thiol-containing protein/peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4 or HEPES buffer, pH 7.0-7.5

  • (Optional) TCEP solution

  • Desalting column

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • (Optional) Remove excess TCEP using a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein/peptide solution. A 10-20 fold molar excess of the linker is a good starting point.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. Protect from light.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column, dialysis, or HPLC.

Protocol 2: pH Optimization Study

This protocol outlines a method to determine the optimal pH for your specific conjugation reaction.

Materials:

  • Thiol-containing molecule

  • This compound

  • Anhydrous DMSO or DMF

  • A series of buffers with different pH values (e.g., Phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5)

  • Quenching solution (e.g., a solution of a thiol-containing compound like 2-mercaptoethanol)

  • Analytical method for monitoring the reaction (e.g., HPLC-MS)

Procedure:

  • Prepare a set of reactions in parallel, each with a different pH buffer.

  • For each reaction, add your thiol-containing molecule to the respective pH buffer.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate the reactions by adding the same molar excess of the dibromomaleimide solution to each reaction tube.

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take an aliquot from each reaction and quench it by adding the quenching solution.

  • Analyze the quenched samples by HPLC-MS to determine the extent of conjugation and the formation of any side products.

  • Compare the results across the different pH values to identify the optimal condition that provides the highest yield of the desired conjugate with the fewest side products.

Data Summary

The following table summarizes the key pH-dependent factors for reactions involving dibromomaleimides.

pH Range Primary Reaction Potential Side Reactions Conjugate Stability Recommendation
< 6.5 Slower reaction with thiols-StableNot ideal due to slow kinetics.
6.5 - 7.5 Selective reaction with thiolsMinimalStableRecommended for high selectivity. [1]
7.5 - 8.5 Rapid reaction with thiolsIncreased rate of maleimide hydrolysis; potential for reaction with amines.[1][2][6]Initial adduct hydrolyzes to a very stable dithiomaleamic acid.[3][4]Optimal for rapid conjugation and subsequent stabilization , but requires careful control of reaction time to avoid side reactions.[2][3]
> 8.5 Very rapid maleimide hydrolysisSignificant reaction with amines.[1]-Not recommended due to rapid hydrolysis of the linker and lack of selectivity.

Visualizations

Reaction_Pathway Thiol Thiol-containing Molecule (R-SH) Intermediate Monobromo-thioether Intermediate Thiol->Intermediate + DBM (pH 6.5-8.5) DBM 3,4-Dibromo-Mal- PEG8-acid DBM->Intermediate Hydrolyzed_DBM Hydrolyzed DBM (Inactive) DBM->Hydrolyzed_DBM Hydrolysis (pH dependent) Amine_Side_Product Amine Adduct DBM->Amine_Side_Product + Amine (R-NH2) (pH > 7.5) Product Dithioether Conjugate Intermediate->Product + R'-SH Hydrolyzed_Product Stable Dithiomaleamic Acid Conjugate Product->Hydrolyzed_Product Hydrolysis (pH > 7.5)

Caption: Reaction pathway for this compound with thiols.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is reaction pH within 6.5-8.5? Start->Check_pH Check_Reagent Was DBM solution prepared freshly? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Thiol Are thiols reduced (used TCEP)? Check_Reagent->Check_Thiol Yes Prepare_Fresh Prepare fresh DBM solution Check_Reagent->Prepare_Fresh No Reduce_Thiols Add TCEP and incubate Check_Thiol->Reduce_Thiols No Success Improved Yield Check_Thiol->Success Yes Adjust_pH->Start Prepare_Fresh->Start Reduce_Thiols->Start

Caption: Troubleshooting workflow for low conjugation yield.

pH_Selectivity cluster_reactivity Reactivity Profile pH_Scale < 6.5 | 6.5 - 7.5 | 7.5 - 8.5 | > 8.5 Thiol_Reactivity Thiol Reactivity pH_Scale:s->Thiol_Reactivity Low -> High -> High -> High Amine_Reactivity Amine Reactivity pH_Scale:s->Amine_Reactivity Very Low -> Very Low -> Low -> Moderate Hydrolysis DBM Hydrolysis pH_Scale:s->Hydrolysis Low -> Moderate -> High -> Very High

Caption: Relationship between pH, reactivity, and side reactions.

References

troubleshooting low yield in bioconjugation with 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dibromo-Mal-PEG8-acid

Welcome to the technical support center for bioconjugation troubleshooting. This guide focuses on addressing common issues, particularly low reaction yield, when using this compound and other dibromomaleimide (DBM)-based linkers.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experiments.

Q1: Why is my final conjugation yield zero or extremely low?

Low to no yield is the most common issue and typically points to one of two critical factors: linker hydrolysis or incorrect reaction mechanism assumption.

  • Problem 1: Rapid Linker Hydrolysis. The dibromomaleimide (DBM) functional group is highly susceptible to hydrolysis, especially at neutral to alkaline pH. The two bromine atoms are strongly electron-withdrawing, which activates the maleimide (B117702) ring for rapid cleavage by water.[1][2] Once hydrolyzed, the linker is converted to an unreactive maleamic acid and cannot react with thiols.[2]

    • Solution: Perform conjugation reactions at a slightly acidic to neutral pH (e.g., pH 6.5-7.5).[][] Prepare the DBM linker solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Avoid pre-incubating the linker in aqueous buffers.

  • Problem 2: Incorrect Thiol Stoichiometry. Unlike standard maleimides which react with a single thiol via Michael addition, the DBM moiety is designed to react with two thiols via a substitution reaction, displacing both bromine atoms.[5][6] This is typically used to "re-bridge" a native disulfide bond after it has been reduced. If your biomolecule only has a single accessible thiol, or two thiols that are not in close proximity, the desired bridged product will not form efficiently.

    • Solution: Ensure your target biomolecule has an accessible disulfide bond that can be reduced to produce two spatially close thiols. Alternatively, if targeting single cysteine residues, a different maleimide chemistry (e.g., a standard maleimide or monobromomaleimide) may be more appropriate.

Q2: My reaction works, but the yield is inconsistent. What could be the cause?

Inconsistent yields often point to subtle variations in reaction setup and reagent handling.

  • Problem 1: Inefficient Disulfide Reduction. The DBM linker can only react with free thiols (-SH). If the disulfide bonds (-S-S-) on your protein or peptide are not fully reduced, there will be fewer sites available for conjugation.

    • Solution: Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is ideal because it does not contain a thiol and will not compete with your biomolecule for the DBM linker.[7][8] However, be aware that excess TCEP can potentially have side reactions with the DBM linker itself.[8][9] Optimization of the TCEP concentration and reduction time is recommended.

  • Problem 2: Competing Side Reactions. Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target thiols, reacting with the DBM linker and reducing the yield.[10]

    • Solution: Use non-nucleophilic buffers such as phosphate (B84403) (PBS) or HEPES buffer within the optimal pH range.

Q3: How can I confirm that my DBM linker is active before starting the conjugation?

Given the rapid hydrolysis of DBM, it is crucial to ensure the linker is active.

  • Solution: You can perform a quick quality control test. Dissolve a small amount of the DBM linker in a buffer at pH 8.5 and monitor the loss of its characteristic UV absorbance over time (typically around 325 nm).[1][11] A rapid decrease in absorbance confirms that the maleimide ring is hydrolyzing, which indirectly indicates its initial reactivity. For a more direct test, react the linker with a small molecule thiol like L-cysteine and analyze the product by LC-MS.

Frequently Asked Questions (FAQs)

  • What is the fundamental difference between a dibromomaleimide (DBM) and a standard maleimide? A standard maleimide reacts with one thiol via a Michael addition reaction to form a stable thioether bond. A dibromomaleimide reacts with two thiols via a double substitution reaction, replacing the two bromine atoms to form a dithioether bridge.[5][6] This makes DBM linkers ideal for re-bridging reduced disulfide bonds in proteins and peptides.[9]

  • What is the optimal pH for a DBM conjugation reaction? The optimal condition is a compromise. Thiol groups are more nucleophilic at higher pH, but the DBM linker hydrolyzes extremely rapidly at pH > 8.[1] Therefore, a pH range of 6.5 to 7.5 is generally recommended as a starting point to balance thiol reactivity with linker stability.[][]

  • Can I use DTT or β-mercaptoethanol to reduce my protein's disulfide bonds? It is not recommended. Reducing agents like DTT and β-mercaptoethanol contain free thiols themselves. These thiols will compete with your biomolecule for reaction with the DBM linker, leading to significantly lower yields of your desired conjugate. TCEP is the preferred reducing agent.[7]

  • What is "post-conjugation hydrolysis" and is it a problem? After the DBM linker has successfully bridged two thiols, the resulting dithiomaleimide conjugate is still susceptible to hydrolysis.[11][12] This subsequent hydrolysis opens the maleimide ring to form a maleamic acid. This is often considered beneficial as it "locks" the conjugate, preventing retro-reactions and increasing the stability of the final product.[1][13]

Data & Reaction Parameters

Table 1: Hydrolytic Stability of Halogenated Maleimides

This table summarizes the effect of pH and halogen substitution on the stability of the maleimide ring. Note the extremely short half-life of dibromomaleimide at slightly alkaline pH.

Maleimide DerivativepHTemperature (°C)Half-life (t½)Reference(s)
Dibromomaleimide7.4Not Specified17.9 minutes[2][14]
Dibromomaleimide (C-2 Linker)8.0Not Specified< 1 minute[1][12]
Dithiomaleimide (C-6 Linker)8.5Not Specified~48 hours[11]
Dithiomaleimide (C-2 Linker)8.5Not Specified16-19 minutes[11][12]
Table 2: Recommended Reaction Buffer Components
Recommended Buffers (Non-Nucleophilic)Buffers to AvoidRationaleReference(s)
PBS (Phosphate-Buffered Saline)Tris, GlycineContain primary amines that react with maleimides.[10]
HEPESAny buffer with free thiolsCompete with the target biomolecule.[10]
MES

Experimental Protocols

Protocol 1: Quantification of Free Thiols (Ellman's Test)

This protocol is essential to confirm the successful reduction of disulfide bonds before starting the conjugation.

Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), Ellman's Reagent

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Reduced protein/peptide sample

  • L-cysteine standard solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.

  • Prepare a standard curve using known concentrations of L-cysteine.

  • For each sample and standard, add 50 µL of the DTNB stock solution to 2.5 mL of reaction buffer in a cuvette.

  • Add 250 µL of your reduced protein sample (or cysteine standard) to the cuvette.

  • Mix well and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.[15]

  • Calculate the thiol concentration using the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹.[15]

Protocol 2: General Disulfide Bridging with this compound

This protocol provides a starting point for conjugating the DBM linker to a protein with a reduced disulfide bond.

Materials:

  • Biomolecule (e.g., antibody, peptide) with disulfide bond(s)

  • TCEP hydrochloride

  • Conjugation Buffer: Degassed PBS, pH 7.2

  • This compound linker

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reduction Step:

    • Dissolve your biomolecule in the degassed conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 60-90 minutes.

  • Conjugation Step:

    • Immediately before use, prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the DBM linker stock solution to the reduced protein solution. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light.

  • Quenching & Purification:

    • (Optional) Quench any unreacted DBM linker by adding a small molecule thiol like N-acetylcysteine.

    • Remove excess linker and TCEP immediately via size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis:

    • Analyze the final conjugate by SDS-PAGE, SEC-HPLC, and/or LC-MS to determine the conjugation efficiency and purity.[16]

Visual Guides & Workflows

Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Outcomes ReducedProtein Reduced Protein (2x -SH) BridgedProduct Desired Bridged Product (Dithioether) ReducedProtein->BridgedProduct + DBM Linker (pH 6.5-7.5) DBM_Linker Dibromo-Mal-PEG8-Acid (DBM) DBM_Linker->BridgedProduct HydrolyzedLinker Inactive Hydrolyzed Linker (Maleamic Acid) DBM_Linker->HydrolyzedLinker Fast Hydrolysis (pH > 7.5) H2O Water (H₂O) H2O->HydrolyzedLinker

Caption: DBM Reaction vs. Competing Hydrolysis.

Experimental_Workflow start Start: Prepare Biomolecule reduction 1. Disulfide Reduction (Add TCEP) start->reduction thiol_qc 2. Thiol Quantification (Optional) (Ellman's Test) reduction->thiol_qc conjugation 3. Conjugation Reaction (Add DBM Linker) thiol_qc->conjugation purification 4. Purification (e.g., SEC, Dialysis) conjugation->purification analysis 5. Analysis (SDS-PAGE, LC-MS) purification->analysis end_node End: Purified Conjugate analysis->end_node

Caption: General Bioconjugation Workflow.

Troubleshooting_Tree start Problem: Low Conjugation Yield q_hydrolysis Did you minimize linker's contact time with aqueous buffer before reaction? start->q_hydrolysis s_hydrolysis Solution: Prepare linker stock in anhydrous DMSO/DMF. Add directly to reaction. Work quickly. q_hydrolysis->s_hydrolysis No q_ph Is the reaction pH between 6.5-7.5? q_hydrolysis->q_ph Yes s_ph_high Problem: pH is too high (>7.5), causing rapid linker hydrolysis. q_ph->s_ph_high No (Too High) s_ph_low Problem: pH is too low (<6.5), reducing thiol reactivity. q_ph->s_ph_low No (Too Low) q_thiols Does your biomolecule have two available thiols in close proximity for bridging? q_ph->q_thiols Yes s_thiols Problem: DBM requires two thiols. Confirm disulfide reduction via Ellman's test or consider a different linker chemistry. q_thiols->s_thiols No / Unsure q_buffer Is your buffer free of primary amines (e.g., Tris)? q_thiols->q_buffer Yes q_buffer->start Yes, Re-evaluate Experiment s_buffer Problem: Amine-containing buffers compete with the reaction. Use PBS or HEPES instead. q_buffer->s_buffer No

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Managing Dibromomaleimide Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent sensitivity of dibromomaleimide to heat and light. By following these troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, users can minimize degradation and ensure the success of their experiments.

Troubleshooting Guide

Encountering unexpected results in your experiments with dibromomaleimide? This guide will help you troubleshoot common issues related to its stability.

Issue Potential Cause Recommended Action
Low to no product yield in conjugation reaction Degradation of dibromomaleimide due to heat. Dibromomaleimide is heat-sensitive, and elevated temperatures can lead to its decomposition.[1]- Ensure all reaction steps are performed at room temperature or below. Avoid any heating of the reaction mixture.[1] - If dissolving the reagent is difficult, consider gentle sonication in an ice bath.
Hydrolysis of dibromomaleimide. At neutral to basic pH, dibromomaleimide can hydrolyze to the corresponding maleamic acid, rendering it unreactive for conjugation. This hydrolysis is rapid at pH 8.0 and above.[2][3]- Prepare dibromomaleimide solutions fresh for each experiment. - If the reaction requires a basic pH, add the dibromomaleimide solution to the reaction mixture immediately after preparation. - Consider performing the reaction at a slightly acidic to neutral pH (6.0-7.5) if compatible with your substrate.
Degradation due to light exposure. While less documented than heat sensitivity, photochemical side reactions have been observed in related maleimide (B117702) conjugates, suggesting potential light sensitivity.[2][4]- Conduct reactions in amber-colored vials or wrap reaction vessels in aluminum foil to protect from light.[5] - Avoid exposing solid dibromomaleimide and its solutions to direct laboratory light for extended periods.
Appearance of unexpected side products Hydrolysis of the dithiomaleimide conjugate. The initial conjugate can hydrolyze to a more stable maleamic acid, which may be desired but can also be a source of heterogeneity if not controlled.[1][2]- Monitor the reaction over time to characterize the conversion to the maleamic acid. - If a specific form is desired, optimize the reaction time and pH to control the extent of hydrolysis.
Decarboxylative cleavage of conjugates. A known side reaction for thiomaleimide conjugates, particularly with certain antibodies, is the decarboxylative cleavage of a C-terminal cysteine, which can occur even in the absence of light.[2][4]- Rapid hydrolysis of the dithiomaleimide bridge post-conjugation can help minimize this side reaction.[2] - Analyze the final conjugate by mass spectrometry to identify any unexpected modifications.
Inconsistent reaction kinetics Variable temperature or light conditions. Fluctuations in ambient temperature or light exposure can affect the stability and reactivity of dibromomaleimide.- Standardize reaction conditions by using a temperature-controlled stirrer and protecting the reaction from light.
Purity of dibromomaleimide. The reagent may have degraded during storage.- Use a fresh batch of dibromomaleimide or verify the purity of the existing stock by a suitable analytical method (e.g., NMR, LC-MS). - Always store dibromomaleimide according to the manufacturer's recommendations.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store dibromomaleimide?

A1: Dibromomaleimide should be stored at 2°C - 8°C in a tightly sealed, dark container to protect it from heat, moisture, and light.[6]

Q2: Is it necessary to protect my dibromomaleimide reaction from light?

A2: While direct and extensive studies on the photostability of dibromomaleimide are limited, photochemical side reactions have been reported for related maleimide conjugates.[2][4] Therefore, as a precautionary measure, it is highly recommended to protect your reaction from light by using amber vials or wrapping the reaction vessel in aluminum foil.[5]

Q3: My protocol requires a pH of 8.5. How can I minimize hydrolysis of dibromomaleimide?

A3: Dibromomaleimide hydrolysis is significantly accelerated at basic pH.[2][3] To minimize this, prepare a concentrated stock solution of dibromomaleimide in an anhydrous, inert solvent (e.g., DMSO, DMF) and add it to the reaction buffer at the last possible moment. Work quickly and consider minimizing the reaction time at high pH.

Q4: Can I heat my reaction to dissolve the dibromomaleimide?

A4: No. Dibromomaleimide is heat-sensitive, and heating can cause degradation.[1] If you experience solubility issues, try using gentle sonication in a cool water bath.

Q5: What are the primary degradation products of dibromomaleimide?

A5: The most common degradation pathway in aqueous buffer is hydrolysis of the maleimide ring to form the corresponding maleamic acid, which is unreactive in thiol addition reactions.[2][3]

Quantitative Data Summary

The following table summarizes the known stability data for dibromomaleimide and its derivatives. Quantitative data on degradation rates under specific light and heat conditions are not extensively available in the literature.

Parameter Condition Observation Reference
Storage Temperature 2°C - 8°CRecommended for long-term storage.[6]
Reaction Temperature Avoid heatingStated to be heat-sensitive. Reactions are typically run at room temperature or 0°C.[1][7]
pH Stability pH 8.0Rapid hydrolysis of the dibromomaleimide reagent itself, with a half-life of less than a minute for some derivatives.[2][3]
pH 7.4Post-conjugation maleamic acid conjugates are generally stable.[2][8]
pH 5.5Some N-aryl maleamic acid conjugates may show slight cleavage over extended periods.[2][8]
Light Sensitivity Photochemical conditionsA decarboxylative cleavage has been observed on trastuzumab–thiomaleimide conjugates, a reaction that can also occur in the dark but may be initiated by light.[2][4]

Experimental Protocols

Protocol 1: General Handling and Storage of Dibromomaleimide

  • Receiving and Storage: Upon receipt, immediately store the dibromomaleimide container in a refrigerator at 2°C - 8°C.[6] Keep the container tightly sealed to prevent moisture entry.

  • Dispensing: When weighing the solid reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Work quickly and in a low-light environment if possible.

  • Solution Preparation: Prepare solutions of dibromomaleimide immediately before use. Use anhydrous solvents like DMSO or DMF for stock solutions.

  • Protection from Light: Store both the solid reagent and its solutions in amber vials or containers wrapped in aluminum foil.[5]

Protocol 2: A Typical Conjugation Reaction with Dibromomaleimide

This protocol provides a general workflow for conjugating a thiol-containing molecule with dibromomaleimide, emphasizing precautions against degradation.

  • Preparation of Thiol-Containing Molecule: Dissolve your thiol-containing substrate (e.g., a protein with reduced disulfides) in a degassed buffer at the desired pH (preferably between 6.0 and 7.5). If a reducing agent like TCEP was used, ensure it is compatible with the subsequent maleimide reaction or has been removed.

  • Preparation of Dibromomaleimide Solution: In a separate, light-protected vial (e.g., an amber microcentrifuge tube), prepare a stock solution of dibromomaleimide in anhydrous DMSO or DMF. The concentration should be such that only a small volume is needed for the reaction to minimize the amount of organic solvent in the final reaction mixture.

  • Conjugation Reaction:

    • Protect the reaction vessel containing the thiol substrate from light by wrapping it in aluminum foil.

    • Add the required volume of the dibromomaleimide stock solution to the reaction mixture while gently vortexing or stirring.

    • Allow the reaction to proceed at room temperature or on ice for the desired amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Quenching and Purification: Once the reaction is complete, quench any unreacted dibromomaleimide by adding a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol). Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

G cluster_0 Degradation Pathways DBM Dibromomaleimide MA Maleamic Acid (Inactive) DBM->MA Hydrolysis (Heat, High pH) Photo Photochemical Degradation Products DBM->Photo Light Exposure (Potential)

Caption: Potential degradation pathways of dibromomaleimide.

G cluster_1 Experimental Workflow start Start prep_reagents Prepare Reagents (Protect from Light) start->prep_reagents reaction Perform Reaction (Room Temp, Dark) prep_reagents->reaction Add DBM last quench Quench Reaction reaction->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: Recommended workflow for handling dibromomaleimide.

References

Technical Support Center: Strategies to Avoid Aggregation of ADCs with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing PEG8 linkers.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve ADC aggregation issues observed during your experiments.

Issue 1: Immediate Aggregation Post-Conjugation

Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) immediately after the conjugation of your payload with a PEG8 linker.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Payload Hydrophobicity The inherent hydrophobicity of the cytotoxic payload is a primary driver of aggregation.[1][2] Even with a hydrophilic PEG8 linker, a highly hydrophobic drug can create surface patches that promote self-association.[3] Consider structural modifications to the payload to introduce hydrophilic groups, if possible, without compromising efficacy.[]
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][6] While a high DAR can enhance potency, it often comes at the cost of reduced stability.[5] Aim for an optimal DAR (typically 2-4) that balances efficacy and stability.[7][8] Consider using site-specific conjugation technologies to produce ADCs with a more predictable and uniform DAR.[9]
Unfavorable Conjugation Conditions The pH and buffer composition during conjugation are critical.[3] If the pH is near the isoelectric point (pI) of the antibody, solubility will be at its minimum, increasing the likelihood of aggregation.[3][10] Organic co-solvents (e.g., DMSO) used to dissolve the linker-payload can also denature the antibody if the concentration is too high.[3][11]
Optimization Steps: • Maintain the pH of the reaction buffer away from the antibody's pI. • Keep the concentration of organic co-solvents to a minimum (e.g., <10% v/v).[10][11] • Consider solid-phase conjugation by immobilizing the antibody on a resin to prevent intermolecular interactions during conjugation.[3]

Issue 2: Gradual Aggregation During Storage

Symptom: You observe a progressive increase in aggregates over time when storing your purified ADC.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Formulation Buffer The pH, ionic strength, and excipients in the formulation buffer are crucial for long-term stability.[][12] Inappropriate pH can lead to conformational changes, while incorrect ionic strength may not adequately shield charge-charge interactions or could promote hydrophobic interactions.[3][5]
Formulation Optimization Strategy: • Conduct a pH screening study to identify the optimal pH for ADC stability. • Optimize the salt concentration (e.g., NaCl), starting around 150 mM.[5] • Screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) that can prevent protein-protein interactions and surface-induced aggregation.[][13]
Environmental Stress Exposure to thermal stress, repeated freeze-thaw cycles, mechanical stress (e.g., vigorous shaking), and light can all contribute to ADC aggregation.[5][13] ADCs can be more susceptible to thermal stress than the unconjugated antibody.[6]
Best Practices for Handling and Storage: • Store ADCs at the recommended temperature and protect them from light, especially if the payload is photosensitive.[13] • Aliquot ADC samples to minimize freeze-thaw cycles.[14] • Handle samples gently to avoid mechanical stress.

Frequently Asked Questions (FAQs)

Q1: Why is my ADC with a hydrophilic PEG8 linker still aggregating?

A1: While PEG linkers, including PEG8, are incorporated to increase hydrophilicity and reduce aggregation, several factors can still contribute to this issue.[11][15] The primary reason is often the high hydrophobicity of the cytotoxic payload, which may not be sufficiently shielded by the PEG8 linker, especially at higher drug-to-antibody ratios (DARs).[3][16] The overall hydrophobicity of the ADC is a cumulative effect of the antibody, linker, and payload. If the payload is particularly "sticky," hydrophobic patches on the ADC surface can interact, leading to aggregation.[2][3] Furthermore, formulation conditions such as pH and buffer composition, as well as environmental stresses like temperature fluctuations, can compromise the stability of the ADC, leading to aggregation despite the hydrophilic linker.[][13]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability.[5] A higher DAR means more drug molecules are conjugated to the antibody, which generally increases the overall hydrophobicity of the ADC.[6] This increased hydrophobicity enhances the propensity for self-association and aggregation.[1] While a higher DAR is often sought for greater potency, it can negatively affect the ADC's physical stability, solubility, and pharmacokinetic profile.[7][14] Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.

Q3: What are the best analytical techniques to monitor ADC aggregation?

A3: A suite of orthogonal analytical methods is recommended to accurately detect, quantify, and characterize ADC aggregates.[17]

Analytical TechniquePrincipleKey Information Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[13]Quantifies the percentage of monomer, dimer, and higher-order aggregates.[9][18]
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC with MALS detection to determine the absolute molar mass of eluting species.[13]Provides accurate molecular weight and size distribution of aggregates.[10][17]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[6]Provides information on the size distribution of particles in solution and can detect the presence of large aggregates.
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under a strong centrifugal force.[13]Offers high resolution for quantifying different aggregate species and provides insights into their shape and density.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by liquid chromatography and identifies them by their mass-to-charge ratio.Provides detailed structural information and can help identify degradation pathways leading to aggregation.[6][13]

Q4: Can the conjugation chemistry itself lead to aggregation?

A4: Yes, the conjugation process can impact ADC stability. For instance, traditional conjugation to cysteine or lysine (B10760008) residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[9] This heterogeneity can contribute to instability. Moreover, the chemical conditions required for conjugation, such as the use of organic co-solvents to dissolve a hydrophobic linker-payload or a pH that is suboptimal for antibody stability, can induce conformational changes in the antibody, making it more prone to aggregation.[3] Site-specific conjugation methods are being increasingly adopted to produce more homogeneous ADCs with improved stability profiles.[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

Methodology:

  • System Preparation:

    • Instrument: HPLC or UHPLC system with a UV detector.

    • Column: A suitable SEC column for protein separation (e.g., Agilent AdvanceBio SEC 300Å).[18]

    • Mobile Phase: Prepare a filtered and degassed physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[10]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[10]

  • Chromatographic Run:

    • Flow Rate: Set an appropriate flow rate for the column (e.g., 0.5-1.0 mL/min).

    • Injection Volume: Inject 10-20 µL of the prepared sample.[5]

    • Detection: Monitor the eluent at a UV wavelength of 280 nm.[5]

  • Data Analysis:

    • Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.[5]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability of an ADC under various stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.

  • Application of Stress Conditions (in separate aliquots):

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[5][6]

    • Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing at room temperature.[5]

    • Photostability: Expose the sample to a controlled light source according to ICH Q1B guidelines.[5]

    • pH Stress: Adjust the pH of the sample to acidic and basic conditions (e.g., pH 3.0 and pH 10.0) and incubate for a short period before neutralizing.[18]

  • Analysis:

    • Analyze all stressed samples, alongside an unstressed control, using a range of analytical techniques, including SEC, DLS, and LC-MS, to characterize and quantify aggregates and other degradation products.[5]

Visualizations

ADC_Aggregation_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Root Causes cluster_solutions Mitigation Strategies cluster_verification Verification Problem ADC Aggregation Observed (e.g., via SEC) Cause1 High Payload Hydrophobicity Problem->Cause1 Cause2 Suboptimal DAR Problem->Cause2 Cause3 Formulation Issues (pH, Excipients) Problem->Cause3 Cause4 Process/Storage Stress Problem->Cause4 Sol1 Payload/Linker Modification Cause1->Sol1 Sol2 DAR Optimization & Site-Specific Conjugation Cause2->Sol2 Sol3 Formulation Development Cause3->Sol3 Sol4 Process & Handling Control Cause4->Sol4 Verification Stability Assessment (SEC, DLS, etc.) Sol1->Verification Sol2->Verification Sol3->Verification Sol4->Verification Verification->Problem Iterate if needed

Caption: A workflow for troubleshooting ADC aggregation.

Mitigation_Strategies cluster_design Component Design cluster_formulation Formulation Strategy cluster_process Process & Storage Control center Stable ADC Monomer Design1 Hydrophilic Linkers (PEG8) Design1->center Design2 Optimized Payload Solubility Design2->center Design3 Site-Specific Conjugation Design3->center Form1 Optimal pH & Ionic Strength Form1->center Form2 Stabilizing Excipients (e.g., Surfactants, Sugars) Form2->center Proc1 Minimize Thermal/Mechanical Stress Proc1->center Proc2 Controlled Storage Conditions Proc2->center Proc3 Solid-Phase Conjugation Proc3->center

Caption: Key strategies to prevent ADC aggregation.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG8-acid Conjugation and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting reactions involving 3,4-Dibromo-Mal-PEG8-acid, with a specific focus on quenching unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It consists of three key components:

  • A dibromomaleimide group : This group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. The two bromine atoms allow for the potential attachment of two thiol-containing molecules.[1][2][3]

  • A hydrophilic PEG8 linker : The polyethylene (B3416737) glycol chain enhances the solubility of the molecule in aqueous buffers.

  • A carboxylic acid group : This terminal group can be reacted with primary amines in the presence of coupling agents like EDC and HATU to form a stable amide bond.[4][5]

Q2: What are the optimal reaction conditions for conjugating the dibromomaleimide group?

The maleimide (B117702) group reacts most specifically with sulfhydryl groups at a pH between 6.5 and 7.5.[6][7][8][9] At pH values above 8.5, the maleimide ring becomes more susceptible to reaction with primary amines and to hydrolysis.[6][7] It is also important to note that this compound is sensitive to high temperatures and light.[4][2][3][10]

Q3: Why is it necessary to quench the reaction?

Quenching is a critical step to stop the conjugation reaction and deactivate any unreacted this compound. This prevents the labeling of non-target molecules in subsequent steps or downstream applications, ensuring the homogeneity and specificity of the final conjugate.

Q4: What are the common methods for quenching unreacted dibromomaleimide?

There are two primary methods for quenching unreacted dibromomaleimide:

  • Addition of a Thiol-Containing Reagent: Introducing a small molecule with a free thiol group will consume the excess dibromomaleimide.

  • Hydrolysis: The dibromomaleimide ring is highly susceptible to hydrolysis, which converts it into a non-reactive maleamic acid.[6][7][11][12][13][14] This can be achieved by adjusting the pH of the reaction mixture.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Premature Hydrolysis of Dibromomaleimide: The dibromomaleimide ring is highly susceptible to hydrolysis, especially at higher pH. The half-life can be as short as a few minutes.[11][12][13]Prepare aqueous solutions of the reagent immediately before use. Minimize reaction time and maintain the pH strictly between 6.5 and 7.5.[7]
Oxidized or Inaccessible Thiols on the Target Molecule: The target cysteine residues may have formed disulfide bonds or be sterically hindered. Disulfides do not react with maleimides.[7][15]Pre-reduce the protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] Note that TCEP can react with maleimides and should be removed before adding the crosslinker.[16][17][18][19]
Non-Specific Labeling Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with primary amines, such as lysine (B10760008) residues.[6][7]Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[9]
Ineffective Quenching: The quenching step may not have gone to completion, leaving active dibromomaleimide in the mixture.Ensure a sufficient molar excess of the quenching agent is used. Allow adequate time for the quenching reaction to complete. Verify quenching by analytical methods like HPLC-MS.
Precipitation During Reaction Poor Solubility of Reagents: The protein or the crosslinker may not be fully soluble in the reaction buffer.For maleimides with poor aqueous solubility, a co-solvent like DMSO or DMF can be used.[15] Ensure the final concentration of the organic solvent does not cause protein precipitation.[8]

Experimental Protocols

Protocol 1: Quenching with a Thiol-Containing Reagent

This protocol uses a small molecule thiol to quench the reaction.

  • Prepare Quenching Solution: Prepare a stock solution of a thiol-containing reagent such as 2-Mercaptoethanol (BME), Dithiothreitol (DTT), or L-Cysteine. A concentration of 1 M in a compatible buffer is recommended.

  • Add Quenching Agent: Once the primary conjugation reaction is complete, add the quenching agent to the reaction mixture. A final concentration of 20-50 mM is typically sufficient.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Remove the quenched crosslinker and excess quenching agent by a suitable method such as dialysis, desalting, or size-exclusion chromatography.

Quenching AgentMolar Excess (relative to Maleimide)Incubation TimeNotes
2-Mercaptoethanol (BME)20-50 fold15-30 minVolatile with a strong odor.
Dithiothreitol (DTT)20-50 fold15-30 minCan reduce disulfide bonds in the target protein if not controlled.
L-Cysteine20-50 fold15-30 minCan be added directly to the reaction mixture.
Protocol 2: Quenching by Hydrolysis

This protocol leverages the inherent instability of the dibromomaleimide ring in a basic environment.

  • Adjust pH: After the conjugation reaction (at pH 6.5-7.5) is complete, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 1 M Tris-HCl, pH 9.0).

  • Incubate: Incubate the reaction mixture at room temperature or 37°C. The hydrolysis of dibromomaleimides is rapid.[11][12][13] For dithiomaleimide conjugates, hydrolysis to the more stable dithiomaleamic acid can take from a few hours to 48 hours, depending on the linker structure.[20]

  • Monitor Completion: Monitor the hydrolysis by mass spectrometry until the reaction is complete.

  • Re-neutralize and Purify: Neutralize the pH of the solution back to 7.0-7.5 for storage or downstream applications.[7] Purify the conjugate as required.

Visualizations

G cluster_workflow Experimental Workflow for Quenching A 1. Conjugation Reaction (pH 6.5-7.5) B Is Reaction Complete? A->B C 2. Add Quenching Agent (e.g., BME, DTT, Cysteine) B->C Yes D 3. Incubate (15-30 min at RT) C->D E 4. Purification (e.g., Desalting, SEC) D->E F Final Conjugate E->F

Caption: Workflow for quenching with a thiol-containing reagent.

G cluster_pathway Quenching Pathways for Dibromomaleimide cluster_thiol Thiol Quenching cluster_hydrolysis Hydrolysis Quenching DBM Unreacted Dibromomaleimide Thiol + Excess Thiol (R-SH) DBM->Thiol Quenched Thiol-Adduct (Stable) Thiol->Quenched DBM2 Unreacted Dibromomaleimide Hydrolysis + H2O (pH > 8.5) DBM2->Hydrolysis MaleamicAcid Maleamic Acid (Non-reactive) Hydrolysis->MaleamicAcid

Caption: Chemical pathways for quenching unreacted dibromomaleimide.

References

Technical Support Center: Dibromomaleimide (DBM) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide (DBM) chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of DBMs, particularly concerning their interaction with reducing agents in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of dibromomaleimide (DBM) in the presence of a reducing agent?

In bioconjugation, DBMs are primarily used for the site-specific re-bridging of disulfide bonds in proteins and peptides, such as antibodies.[1][2] The process involves two key steps:

  • Reduction: A reducing agent, typically tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to cleave a native disulfide bond, yielding two free thiol (sulfhydryl) groups.[2]

  • Conjugation: The DBM reagent is added, and it reacts rapidly with the two thiol groups. In this substitution reaction, the two bromine atoms act as leaving groups, forming two stable thioether bonds and creating a dithiomaleimide bridge.[1][3]

This method is widely used to create homogeneous and site-specifically modified bioconjugates, such as antibody-drug conjugates (ADCs).

Q2: Which reducing agent, TCEP or DTT, is recommended for DBM conjugations?

TCEP is generally the preferred reducing agent for DBM conjugations. Unlike dithiothreitol (B142953) (DTT), TCEP is a phosphine-based reductant and does not contain a thiol group.[4] This is a critical advantage as it prevents the reducing agent itself from competing with the protein's thiols for reaction with the DBM.[4] TCEP is also highly selective for disulfides, effective over a broad pH range, and resistant to air oxidation.[4][5] DTT, being a thiol-containing molecule, would need to be removed after reduction and before the addition of the DBM to prevent it from reacting directly with the DBM.

Q3: My conjugation reaction yield is low. What are the common causes?

Low yield is a frequent issue that can often be traced to a few key factors. The troubleshooting workflow below can help diagnose the problem. A primary cause is a side reaction between TCEP and the DBM reagent, which consumes the DBM and prevents it from reacting with the target thiols.[6][7] Studies have shown this side reaction can cap the maximum achievable yield at around 60% under certain in situ conditions (when reduction and conjugation are performed simultaneously).[6][7]

Q4: How can I improve the stability of my final DBM-protein conjugate?

The initial dithiomaleimide conjugate can be susceptible to thiol exchange with other molecules, such as glutathione, which is abundant in the cellular cytoplasm.[1][8] To create a robustly stable conjugate, a post-conjugation hydrolysis step is essential.[9]

  • By incubating the dithiomaleimide conjugate under mildly basic conditions (e.g., pH 8.5), the maleimide (B117702) ring is opened to form a dithiomaleamic acid.[10]

  • This "locked" form is highly stable and resistant to retro-Michael reactions and thiol exchange, ensuring the integrity of the conjugate in vivo.[3][10]

Q5: The DBM reagent itself seems unstable in my reaction buffer. Why is this happening?

Dibromomaleimides are highly electrophilic and susceptible to rapid hydrolysis, especially at neutral to basic pH.[9] The two electron-withdrawing bromine atoms activate the maleimide ring for hydrolytic cleavage.[11] At pH 8.0, the half-life of a DBM reagent can be less than one minute.[3][11] Therefore, it is crucial to prepare DBM solutions fresh and add them to the reaction promptly after preparation.

Troubleshooting Guide

This guide addresses the common problem of low conjugation yield.

Problem: Low or incomplete conjugation of DBM to the target protein.

// Nodes Start [label="Low Conjugation Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTCEP [label="Potential Issue:\nSide reaction of DBM with TCEP", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReduction [label="Potential Issue:\nIncomplete Disulfide Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Potential Issue:\nSuboptimal pH or DBM Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_TCEP [label="Solution:\n1. Use a sequential protocol (reduce first, then add DBM).\n2. Minimize excess TCEP.\n3. Consider alternative reagents like dithiophenolmaleimides\n which are less reactive with TCEP.[7]", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reduction [label="Solution:\n1. Increase TCEP concentration (e.g., 3-5 equivalents).\n2. Increase reduction incubation time (e.g., 1-2 hours).\n3. Confirm reduction with Ellman's reagent or MS.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Solution:\n1. Ensure reaction pH is optimal for protein stability\n and conjugation (typically pH 6.2-8.5).[2][10]\n2. Prepare DBM stock solution immediately before use\n to minimize hydrolysis.[3][11]", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckTCEP [label="Is TCEP used in a one-pot reaction?"]; Start -> CheckReduction [label="Is the protein fully reduced?"]; Start -> CheckpH [label="Was DBM pre-dissolved long before use?"];

CheckTCEP -> Sol_TCEP; CheckReduction -> Sol_Reduction; CheckpH -> Sol_pH; } caption [label="Fig 1. Troubleshooting flowchart for low DBM conjugation yield.", fontname="Arial", fontsize=10];

This is a DOT script. To view the diagram, please use a Graphviz renderer. Caption: Troubleshooting flowchart for low DBM conjugation yield.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DBM reactions.

Table 1: Hydrolysis Rates of DBM Reagents and Conjugates

Compound TypeLinker TypepHHalf-life (t½)Reference(s)
Dibromomaleimide (DBM) ReagentC-2 (glycine derived)8.0< 1 minute[3][9][11]
Dithiomaleimide ConjugateC-2 (glycine derived)8.516-19 minutes[9]
Dithiomaleimide ConjugateAryl8.516-19 minutes[9]
Dithiophenolmaleimide ConjugateNot specified8.030-60 minutes[9][11]

Table 2: Recommended Reaction Conditions for DBM Conjugation

ApplicationSubstrateReducing Agent (eq.)DBM Reagent (eq.)pHTimeYieldReference(s)
Peptide BridgingSomatostatin (B550006)1.1 TCEP1.16.21 hourQuantitative[12]
Antibody ConjugationTrastuzumabTCEP (for reduction)88.55 min (conjugation)N/A[10]
In Situ BridgingSomatostatin3-5 TCEP56.21 hour~60%[6][7]

Experimental Protocols & Workflows

Protocol 1: Disulfide Re-bridging of a Peptide (Somatostatin)

This protocol is adapted from established methods for quantitative peptide modification.[12]

  • Peptide Solubilization: Dissolve lyophilized somatostatin in the reaction buffer (50 mM sodium phosphate, 40% MeCN, 2.5% DMF, pH 6.2) to a final concentration of 0.25 mg/mL.

  • Reduction: Add 1.1 molar equivalents of TCEP. Incubate the reaction for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Confirm reduction via LC-MS (mass increase of 2 Da).

  • Conjugation: To the reduced peptide solution, add 1.1 molar equivalents of the DBM reagent.

  • Reaction: Allow the conjugation reaction to proceed for 1 hour at 20°C.

  • Analysis: The reaction can be monitored by LC-MS. Quantitative insertion of the DBM results in a single product with the expected mass. No further purification is typically required.[2]

General Experimental Workflow

The diagram below illustrates a standard sequential workflow for antibody conjugation, which helps to avoid the TCEP-DBM side reaction.

// Nodes Start [label="Start: Native Antibody\n(with intact disulfide bonds)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Step 1: Reduction\nAdd TCEP (e.g., 3-5 eq.)\nIncubate 1-2h at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Optional Step: Buffer Exchange\nRemove excess TCEP\n(e.g., using a desalting column)", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugation [label="Step 2: Conjugation\nAdd DBM-payload (e.g., 8 eq.)\nIncubate <30 min at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Step 3: Stabilization (Locking)\nAdjust pH to ~8.5\nIncubate 1-4h at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Stable Antibody Conjugate\n(dithiomaleamic acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reduction; Reduction -> Purification [style=dashed, label="Recommended to prevent\nside reactions"]; Reduction -> Conjugation [style=solid, label="If TCEP is not removed,\nuse minimal excess"]; Purification -> Conjugation; Conjugation -> Hydrolysis; Hydrolysis -> End; } caption [label="Fig 2. General workflow for DBM-mediated antibody conjugation.", fontname="Arial", fontsize=10];

This is a DOT script. To view the diagram, please use a Graphviz renderer. Caption: General workflow for DBM-mediated antibody conjugation.

Reaction Pathway Analysis

Understanding the competing reactions is key to optimizing your experiment. The reducing agent TCEP is crucial for generating thiols but can also act as a nucleophile and react directly with the highly electrophilic DBM.

// Nodes Reactants [label="{Protein-SH (x2)\n(from disulfide reduction)|TCEP\n(Reducing Agent)|DBM Reagent}", fillcolor="#F1F3F4", fontcolor="#202124"];

DesiredProduct [label="Desired Product\nProtein Disulfide Bridge\n(Dithiomaleimide)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product\nTCEP-DBM Adduct", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants:p -> DesiredProduct [label="Desired Pathway\n(Fast)", color="#34A853", fontcolor="#34A853"]; Reactants:t -> SideProduct [label="Competing Side Reaction[6][7]", color="#EA4335", fontcolor="#EA4335"]; Reactants:d -> DesiredProduct [color="#34A853"]; Reactants:d -> SideProduct [color="#EA4335"]; } caption [label="Fig 3. Desired vs. competing side reactions in DBM conjugation.", fontname="Arial", fontsize=10];

This is a DOT script. To view the diagram, please use a Graphviz renderer. Caption: Desired vs. competing side reactions in DBM conjugation.

References

Technical Support Center: Improving the Stability of Maleimide-Thiol Conjugates in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the in vivo stability of maleimide-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates in vivo?

A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol in vivo is primarily due to two competing chemical reactions[1][2][3]:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione (B108866) (GSH) and albumin, the released maleimide can react with these endogenous thiols. This leads to irreversible deconjugation from the intended target and potential off-target effects.[1][4][5]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water to form a stable succinamic acid thioether.[6][7][8] While this prevents the retro-Michael reaction, the rate of hydrolysis for commonly used N-alkylmaleimides can be too slow to effectively compete with the rapid retro-Michael reaction in vivo.[3][6]

Q2: How does pH affect the stability and conjugation of maleimide-thiol linkages?

A2: pH is a critical factor throughout the conjugation and post-conjugation stages[2]:

  • Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction of maleimides with thiols.[][10] Below pH 6.5, the thiol group is more likely to be protonated and less nucleophilic, slowing down the reaction rate. Above pH 7.5, the maleimide group becomes more susceptible to direct hydrolysis and can also react with amines, such as the side chain of lysine (B10760008) residues, leading to reduced selectivity.[2][11]

  • Post-Conjugation Stability: After conjugation, a higher pH (above 7.5) can accelerate the hydrolysis of the thiosuccinimide ring.[2] This can be a deliberate strategy to stabilize the conjugate by forming the ring-opened product, which is resistant to the retro-Michael reaction.[6]

Q3: What is a thiol exchange reaction and why is it problematic for my conjugate?

A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[4] Once the maleimide-thiol conjugate reverts to its original maleimide and thiol components, the maleimide is free to react with other thiols present in the environment.[12] In a biological system, highly abundant thiols like glutathione (GSH) and serum albumin can effectively "scavenge" the maleimide-linked payload from your target molecule.[1][13] This is particularly detrimental for applications like antibody-drug conjugates (ADCs), as it leads to:

  • Premature drug release: The cytotoxic payload is released before reaching the target cells, reducing the therapeutic efficacy.[1][6]

  • Off-target toxicity: The released drug can cause damage to healthy tissues.[1][6]

  • Reduced therapeutic index: The overall effectiveness and safety of the drug are compromised.

Q4: Are there more stable alternatives to traditional N-alkyl maleimides?

A4: Yes, several "next-generation maleimides" (NGMs) and alternative strategies have been developed to enhance the stability of thiol conjugates[14][15][16]:

  • Self-Hydrolyzing Maleimides: These are maleimides modified with substituents that accelerate the hydrolysis of the thiosuccinimide ring post-conjugation.[17][18] By promoting the formation of the stable ring-opened product, they effectively prevent the retro-Michael reaction.[16]

  • Disulfide Re-bridging Maleimides: Reagents like dibromomaleimides (DBM) and diiodomaleimides can react with the two thiols of a reduced disulfide bond, re-bridging the connection while incorporating the payload.[15][19][20] This approach generates more homogeneous and stable conjugates.[14][15]

  • Transcyclization: This strategy involves a rearrangement of the initial maleimide-thiol adduct to form a more stable six-membered ring, which "locks" the thioether bond and prevents the retro-Michael reaction.[4][5][21]

  • Other Thiol-Reactive Chemistries: Alternatives to maleimides, such as carbonylacrylic reagents and vinyl pyridiniums, form more stable, irreversible linkages with thiols.[16]

Troubleshooting Guide

Problem 1: My conjugate is showing significant degradation or loss of payload in plasma/serum stability assays.
  • Possible Cause: The maleimide-thiol linkage is susceptible to the retro-Michael reaction and subsequent thiol exchange with abundant plasma proteins like albumin.[1][13]

  • Troubleshooting Steps:

    • Induce Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a defined period.[3] Monitor the conversion to the ring-opened form by LC-MS. Be cautious of potential protein aggregation at higher pH.

    • Switch to a More Stable Linker: Synthesize your conjugate using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[3]

    • Perform a Thiol Exchange Assay: To confirm the instability, incubate your conjugate with an excess of a small molecule thiol, such as N-acetylcysteine or glutathione, and monitor the transfer of the payload over time using HPLC or LC-MS.[3]

Problem 2: I am observing heterogeneity in my final conjugate product.
  • Possible Cause: Incomplete reaction, side reactions during conjugation, or partial hydrolysis of the succinimide ring.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to maximize specificity for thiols.[3]

    • Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion, but avoid large excesses that can lead to non-specific reactions.[3]

    • Ensure Complete Reduction (for disulfide conjugation): If conjugating to cysteines from reduced interchain disulfides, ensure complete reduction using a suitable reducing agent like TCEP or DTT.[3]

    • Controlled Hydrolysis: If employing hydrolysis for stabilization, carefully control the pH and incubation time to drive the reaction to completion for all conjugate molecules, thereby reducing heterogeneity between ring-closed and ring-opened forms.

Problem 3: The conjugation reaction is inefficient, resulting in a low yield.
  • Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the target thiol, especially if stock solutions are prepared in aqueous buffers and stored for extended periods.

  • Troubleshooting Steps:

    • Freshly Prepare Reagents: Prepare stock solutions of maleimide reagents in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.

    • Control Buffer Conditions: Add the maleimide stock solution to the reaction buffer containing the thiol-containing molecule just before starting the conjugation.

    • Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 5-20 fold) to increase the reaction rate, especially if the thiol concentration is low.[2]

Quantitative Data Summary

Table 1: Comparison of Half-lives for Thiosuccinimide Ring Hydrolysis

N-Substituent on MaleimideHalf-life (t½) at pH 7.4, 37°CReference
N-alkyl27 hours[18]
N-aryl1.5 hours[18]
N-fluorophenyl0.7 hours[18]
o-aminoethyl-phenyl20 minutes (at RT, pH 7)[18]

Table 2: Stability of Different Maleimide-Thiol Conjugates in the Presence of Thiols

Maleimide TypeConditionConjugation RetainedReference
N-alkylMouse serum, 200 hours30-40%[18]
N-arylMouse serum, 200 hours90-100%[18]
"Self-hydrolyzing" ADCN-acetyl cysteine buffer, pH 8, 37°C, 2 weeksNo measurable drug loss[18]
Control ADC (N-alkyl)N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks~50% drug loss[18]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a maleimide-thiol conjugate in plasma from different species.

Materials:

  • Maleimide-thiol conjugate of interest

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Dilute the conjugate to a final concentration of 1 mg/mL in PBS.

  • Add the diluted conjugate to pre-warmed plasma at a 1:10 ratio (e.g., 10 µL conjugate solution to 90 µL plasma).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate, released payload, and any payload-adducts (e.g., with glutathione or albumin).

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Protocol 2: Thiol Exchange Assay with Glutathione (GSH)

Objective: To determine the susceptibility of a maleimide-thiol conjugate to thiol exchange.

Materials:

  • Maleimide-thiol conjugate

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the conjugate at 1 mM in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of GSH at 100 mM in phosphate buffer.

  • In a reaction vial, add the conjugate to the phosphate buffer to a final concentration of 50 µM.

  • Initiate the exchange reaction by adding GSH to a final concentration of 500 µM (10-fold excess).

  • Incubate the reaction mixture at 25°C or 37°C.

  • At various time points (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analyze the sample by HPLC or LC-MS to monitor the decrease in the peak corresponding to the intact conjugate and the appearance of a new peak corresponding to the GSH-payload adduct.

  • Integrate the peak areas to determine the percentage of conjugate that has undergone thiol exchange over time.

Visualizations

Instability_Pathways cluster_conjugate Maleimide-Thiol Conjugate (Thiosuccinimide) cluster_retro Retro-Michael Reaction (Reversible) cluster_exchange Thiol Exchange (Irreversible) cluster_hydrolysis Hydrolysis (Irreversible) Conjugate Target-S-Succinimide-Payload Reverted Target-SH + Maleimide-Payload Conjugate->Reverted Reversible Hydrolyzed Target-S-SuccinamicAcid-Payload (Stable) Conjugate->Hydrolyzed Stabilizing Pathway Exchanged EndogenousThiol-S-Succinimide-Payload Reverted->Exchanged Reaction with Endogenous Thiols (e.g., GSH)

Caption: Competing pathways of maleimide-thiol conjugate instability in vivo.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Maleimide-Thiol Conjugate Incubate Incubate with Plasma or GSH at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench LCMS LC-MS Analysis Quench->LCMS Quantify Quantify Intact Conjugate, Released Payload, and Adducts LCMS->Quantify Stability Determine Conjugate Half-life and Stability Profile Quantify->Stability

Caption: General workflow for in vitro stability assessment of maleimide-thiol conjugates.

Stabilization_Strategies cluster_solutions Stabilization Strategies Problem Instability of Maleimide-Thiol Conjugate (Retro-Michael Reaction) Hydrolysis Promote Hydrolysis (Self-hydrolyzing maleimides) Problem->Hydrolysis Transcyclization Induce Transcyclization Problem->Transcyclization NGM Use Next-Generation Maleimides (e.g., Disulfide Re-bridging) Problem->NGM Alternative Employ Alternative Thiol -Reactive Chemistries Problem->Alternative Stable_Conjugate Stable in vivo Conjugate Hydrolysis->Stable_Conjugate Transcyclization->Stable_Conjugate NGM->Stable_Conjugate Alternative->Stable_Conjugate

Caption: Logical relationship of instability issues and corresponding stabilization strategies.

References

optimizing storage conditions for 3,4-Dibromo-Mal-PEG8-acid and its conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the storage and handling of 3,4-Dibromo-Mal-PEG8-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2][3][4] It is also recommended to keep the compound in the dark, as dibromo-maleimide is sensitive to light.[4] For short-term handling and shipping, a temperature of 4°C is acceptable.[1] The compound is typically soluble in organic solvents like DMSO, DCM, and DMF.[1][5]

Q2: How should I store stock solutions of this compound?

A2: If you need to prepare stock solutions in advance, it is recommended to dissolve the compound in a dry, aprotic solvent such as DMSO or DMF.[6][7] These stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to prevent moisture condensation.[2]

Q3: What factors can affect the stability of the dibromo-maleimide group?

A3: The dibromo-maleimide group is susceptible to several factors that can compromise its reactivity:

  • Hydrolysis: The maleimide (B117702) ring can undergo hydrolysis, especially in aqueous solutions with a pH above 7.5.[8][] This opens the ring to form a non-reactive maleamic acid.

  • Temperature: High temperatures can lead to the degradation of the dibromo-maleimide moiety.[4]

  • Light: The dibromo-maleimide group is light-sensitive, and exposure to light can cause degradation.[4]

Q4: What are the primary causes of instability in maleimide-thiol conjugates?

A4: The stability of the thioether bond formed between the maleimide and a thiol group is primarily affected by two competing reactions:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to deconjugation.[6][10][11] This reaction is more likely to occur in the presence of other thiols, such as glutathione (B108866) in a biological environment.[10][12]

  • Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring formed after conjugation can be irreversibly opened by water, a process that is accelerated at basic pH.[6][13] While this creates a more stable conjugate that is resistant to the retro-Michael reaction, it can result in two isomeric products.[6][14]

Q5: How does PEGylation affect the stability of the conjugate?

A5: PEGylation generally enhances the solubility and long-term stability of proteins and other molecules.[][16][17] The PEG chain can protect the attached molecule from proteolytic degradation and reduce immunogenicity.[16][17] However, the PEG chain itself can be subject to degradation over time, so proper storage of the final conjugate is crucial.

Q6: What are the optimal storage conditions for the final PEGylated conjugate?

A6: The optimal storage conditions for the final conjugate will depend on the nature of the conjugated molecule (e.g., protein, peptide). However, general guidelines for PEGylated proteins include storage at 4°C for short-term and -20°C or -80°C for long-term.[18] To prevent denaturation during freezing, cryoprotectants like glycerol (B35011) may be added.[18] The storage buffer should ideally be in the pH range of 6.5-7.0 to minimize both the retro-Michael reaction and succinimide ring hydrolysis.[6]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

  • Possible Cause: The this compound has degraded due to improper storage or handling. The dibromo-maleimide group is sensitive to moisture, light, and high temperatures.[4][19]

  • Troubleshooting Steps:

    • Always store the solid compound at -20°C in a desiccator.[2][19]

    • Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[2]

    • Prepare stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[6]

  • Possible Cause: The pH of the reaction buffer is not optimal. The maleimide-thiol reaction is most efficient and selective at a pH between 6.5 and 7.5.[8][20]

  • Troubleshooting Steps:

    • Ensure the reaction buffer is within the recommended pH range of 6.5-7.5. Phosphate (B84403) or HEPES buffers are suitable choices.[8]

    • Avoid buffers containing primary amines (e.g., Tris) as they can compete with the desired reaction.[21]

Problem 2: The conjugate is unstable and shows loss of activity or aggregation over time.

  • Possible Cause: The thioether linkage is undergoing a retro-Michael reaction, leading to deconjugation.[6][11]

  • Troubleshooting Steps:

    • After conjugation, consider performing a controlled hydrolysis step (e.g., incubate at a slightly basic pH of around 8.5 for a few hours) to open the succinimide ring. This forms a more stable succinamic acid thioether bond that is resistant to the retro-Michael reaction.[6]

    • Store the final conjugate in a buffer with a pH between 6.5 and 7.0 to minimize this reverse reaction.[6]

  • Possible Cause: The PEGylated conjugate is aggregating.

  • Troubleshooting Steps:

    • Optimize the degree of PEGylation; over-conjugation can sometimes lead to aggregation.

    • Ensure the storage buffer has an appropriate ionic strength and pH for the specific protein or molecule.

    • For long-term frozen storage, consider adding cryoprotectants like glycerol to a final concentration of 50%.[18]

Problem 3: Multiple peaks are observed during HPLC analysis of the conjugate.

  • Possible Cause: The sample contains a mixture of the desired conjugate, unreacted starting materials, and potentially hydrolyzed reagent.

  • Troubleshooting Steps:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other suitable HPLC methods to remove unreacted components.[22]

    • Use analytical HPLC with both UV and, if applicable, fluorescence or radioactivity detectors to identify and quantify the different species.[8][22]

  • Possible Cause: The succinimide ring of the conjugate has partially hydrolyzed, creating two stable isomers which may have slightly different retention times on HPLC.[6]

  • Troubleshooting Steps:

    • If a homogeneous product is critical, you can drive the hydrolysis to completion by incubating the conjugate at a slightly basic pH (e.g., 8.5) to convert all of the conjugate to the ring-opened form.

    • Confirm the identity of the peaks using mass spectrometry.[22]

Data Presentation

Table 1: Recommended Storage Conditions

CompoundFormTemperatureDurationAdditional Notes
This compoundSolid-20°CLong-termStore in a dark, dry place.[1][3][4][19]
Stock Solution (in DMSO/DMF)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]
Conjugate (e.g., with protein)Aqueous Buffer4°CShort-termBuffer pH should be 6.5-7.0.[6]
Aqueous Buffer with Cryoprotectant-20°C or -80°CLong-termUse glycerol (e.g., 50%) to prevent denaturation.[18]

Table 2: Factors Affecting Stability

ComponentFactorEffectMitigation Strategies
Dibromo-maleimide Group pH > 7.5Hydrolysis to non-reactive maleamic acid.[8][]Perform conjugation at pH 6.5-7.5.[8][20]
LightDegradation.[4]Store in the dark.[19]
High TemperatureDegradation.[4]Store at recommended low temperatures.
Thioether Linkage Thiol-rich environmentRetro-Michael reaction (deconjugation).[10][12]Induce succinimide ring hydrolysis post-conjugation.[6]
pH > 7.5Succinimide ring hydrolysis (stabilizes against retro-Michael, but creates isomers).[6][13]Store final conjugate at pH 6.5-7.0.[6]
PEG Chain OxygenOxidation.Store under an inert atmosphere (Nitrogen or Argon).[19]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

  • Objective: To determine the rate of hydrolysis of this compound under different buffer conditions.

  • Materials:

    • This compound

    • DMSO (anhydrous)

    • Phosphate buffer (50 mM, pH 6.5, 7.4, and 8.5)

    • RP-HPLC system with a C18 column and UV detector.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • For each pH condition, dilute the stock solution to a final concentration of 0.1 mM in the respective phosphate buffer.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the RP-HPLC system.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or a wavelength specific to the maleimide group).

    • Analysis: Quantify the peak area of the intact this compound over time to determine the rate of degradation (hydrolysis) at each pH.

Protocol 2: Assessment of Conjugate Stability by SEC-HPLC and SDS-PAGE

  • Objective: To evaluate the stability of the purified conjugate over time, monitoring for deconjugation or aggregation.

  • Materials:

    • Purified conjugate of interest

    • Storage buffers (e.g., PBS at pH 6.5 and 7.4)

    • SEC-HPLC system with UV and/or other relevant detectors.

    • SDS-PAGE equipment and reagents.

  • Methodology:

    • Divide the purified conjugate into aliquots in the different storage buffers.

    • Store the aliquots at various temperatures (e.g., 4°C and 25°C).

    • At defined time points (e.g., 0, 1, 7, 14, 30 days), analyze the samples.

    • SEC-HPLC Analysis:

      • Inject an aliquot onto an SEC column to separate the conjugate from any deconjugated protein/molecule or released PEG linker.[23]

      • Monitor the elution profile and quantify the peak areas corresponding to the intact conjugate, aggregates (earlier elution), and any degradation products (later elution).[23]

    • SDS-PAGE Analysis:

      • Run the samples on an SDS-PAGE gel under non-reducing conditions.

      • Visualize the protein bands by Coomassie staining.

      • Look for the appearance of lower molecular weight bands corresponding to the unconjugated protein, which would indicate deconjugation.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis reagent This compound (Solid, -20°C) dissolve Dissolve in Anhydrous DMSO reagent->dissolve stock 10 mM Stock Solution dissolve->stock mix Mix and Incubate (e.g., 2h @ RT or O/N @ 4°C) stock->mix protein Thiol-containing Protein/Molecule protein->mix buffer Reaction Buffer (pH 6.5-7.5) buffer->mix crude Crude Conjugate mix->crude purify Purification (e.g., SEC-HPLC) crude->purify pure Purified Conjugate purify->pure analyze QC Analysis (HPLC, MS, SDS-PAGE) pure->analyze

Caption: Workflow for the conjugation of this compound.

stability_pathways cluster_instability Instability Pathways cluster_products Resulting Products start Maleimide-Thiol Conjugate (Thiosuccinimide Linkage) retro Retro-Michael Reaction (Reversible) start->retro Thiol Exchange (e.g., Glutathione) hydrolysis Succinimide Hydrolysis (Irreversible) start->hydrolysis Aqueous Buffer (pH > 7.5) deconjugated Deconjugated Products (Loss of Activity) retro->deconjugated stabilized Stabilized Conjugate (Ring-Opened Isomers) hydrolysis->stabilized

Caption: Competing stability pathways for maleimide-thiol conjugates.

References

Technical Support Center: Addressing Heterogeneity in ADC Production with Dibromomaleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibromomaleimide (DBM) linkers to produce homogeneous antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are dibromomaleimide (DBM) linkers and how do they reduce ADC heterogeneity?

A1: Dibromomaleimide (DBM) linkers are bifunctional reagents used for site-specific antibody-drug conjugation. They address the heterogeneity seen with conventional maleimide (B117702) linkers by cross-linking the four interchain disulfide bonds in the hinge region of a monoclonal antibody (typically IgG1).[1][2][3] This process, known as disulfide bridging, results in a more homogeneous ADC population with a drug-to-antibody ratio (DAR) predominantly of four.[1][2] Traditional methods that target lysine (B10760008) residues or partially reduced disulfides often produce a complex mixture of ADC species with varying DARs and conjugation sites, which can have suboptimal pharmacological profiles.[1][4]

Q2: What are the main advantages of using DBM linkers over conventional maleimide linkers?

A2: ADCs produced with DBM linkers exhibit several advantages over those made with conventional maleimide linkers, including:

  • Improved Homogeneity: Yields a high proportion of ADCs with a specific DAR of 4.[1][5]

  • Enhanced Stability: The resulting dithiomaleimide linkage can be hydrolyzed to a stable maleamic acid, preventing retro-Michael reactions and premature drug release in the bloodstream.[4][6][7]

  • Better Pharmacokinetics: Homogeneous ADCs generally show improved pharmacokinetic profiles in vivo.[1][2]

  • Superior Efficacy and Reduced Toxicity: Studies have shown that DBM-ADCs can have better efficacy and a wider therapeutic window compared to their heterogeneous counterparts.[1][2]

  • Applicable to Native Antibodies: This method can be applied directly to many existing antibodies without the need for antibody engineering.[1][8]

Q3: What is the mechanism of action for DBM linker conjugation?

A3: The process involves two key steps:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are first partially reduced to generate free cysteine thiol groups.

  • Thiol Cross-linking: The DBM linker then reacts with two adjacent thiol groups, forming two stable thioether bonds and re-bridging the disulfide bond. Each bromine atom on the maleimide is substituted by a thiol.[9]

A subsequent optional step is the hydrolysis of the maleimide ring to form a maleamic acid, which "locks" the conjugate and enhances its stability.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time. Ensure the reducing agent is fresh and active.
Insufficient linker concentration or reactivity.Increase the molar equivalents of the DBM linker-payload.[5][10] Consider using a more reactive linker or optimizing the reaction buffer pH.
Steric hindrance at the conjugation site.While DBM linkers are generally effective, highly sterically hindered sites may require longer reaction times or the use of alternative linker designs.
High Heterogeneity (Multiple DAR Species) Inconsistent or partial reduction of the antibody.Carefully control the reduction conditions (temperature, time, reagent concentration) to ensure uniform generation of reactive thiols.
Side reactions, such as intrachain cross-linking.Denaturing LC/MS analysis can help identify fragments resulting from intrachain cross-linking.[1] Optimization of reaction conditions, such as pH, may help minimize this.
Premature hydrolysis of the DBM linker.DBM reagents can hydrolyze, especially at higher pH. Prepare linker solutions fresh and add them to the reaction mixture promptly.
ADC Aggregation High percentage of organic solvent from the linker stock solution.Minimize the volume of organic solvent added with the linker. If high linker concentrations are needed, consider a solvent exchange step for the antibody.[5][10]
Increased hydrophobicity of the ADC.The choice of linker and payload can impact the overall hydrophobicity. Using linkers with improved hydrophilicity (e.g., shorter alkyl chains like a C-2 linker) may help.[4]
Incomplete Post-Conjugation Hydrolysis Suboptimal hydrolysis conditions (pH, time).For stable maleamic acid formation, ensure the post-conjugation hydrolysis step is performed under appropriate conditions. A pH of 8.5 for 1 hour is a good starting point for "fast-hydrolysing" linkers.[4]
Linker design affects hydrolysis rate.Linkers with electron-withdrawing groups (e.g., C-2 glycine-derived linkers) hydrolyze much faster than those with longer alkyl chains (e.g., C-6).[4][8] Select a linker design that matches the desired process time.

Quantitative Data Summary

Table 1: Comparison of ADC Homogeneity with Different Maleimide-Based Linkers

Linker TypePredominant DARPercentage of DAR 4 SpeciesReference
Dibromomaleimide (DBM)4~71%[5]
Dithiomaleimide (DTM)4Lower homogeneity compared to DBM and TBM[5]
Thio-bromomaleimide (TBM)4~81%[5]

Table 2: Hydrolysis Half-life of DBM Reagents

DBM Linker TypepHHydrolysis Half-lifeReference
C-2 (glycine derived)8.0< 1 minute[4]
C-6 (caproyl)8.0Slower than C-2 linker[4]

Experimental Protocols

1. Synthesis of a Dibromomaleimide (DBM) Linker

This protocol is a general example for synthesizing a DBM linker with a carboxylic acid handle for further payload attachment.

  • Materials: 3,4-dibromofuran-2,5-dione, 6-aminohexanoic acid, acetic acid, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc).

  • Procedure:

    • Dissolve 6-aminohexanoic acid (1 equivalent) and 3,4-dibromofuran-2,5-dione (1 equivalent) in acetic acid.

    • Stir the solution at room temperature for 10 minutes until all solids dissolve.

    • Heat the reaction mixture to 100°C for 18 hours.

    • Monitor the reaction completion using LC/MS.

    • Concentrate the solution under vacuum.

    • Purify the product by silica (B1680970) gel chromatography using a DCM/EtOAc gradient.[1]

2. General Protocol for Antibody Conjugation with a DBM Linker

  • Materials: Monoclonal antibody (e.g., Trastuzumab), reducing agent (e.g., TCEP), DBM-linker-payload, reaction buffer (e.g., PBS, pH 7.4-8.5), quenching reagent, purification columns (e.g., SEC).

  • Procedure:

    • Reduction: Incubate the antibody with a controlled excess of a reducing agent like TCEP to reduce the interchain disulfide bonds.

    • Conjugation: Add the DBM-linker-payload (typically dissolved in an organic co-solvent like DMSO) to the reduced antibody solution. The reaction is often carried out at pH 8.5 for a short duration (e.g., 5 minutes).[4]

    • Hydrolysis (Optional but Recommended): Maintain the reaction mixture at pH 8.5 for an additional hour to facilitate the hydrolysis of the dithiomaleimide to the more stable maleamic acid.[4]

    • Quenching: Quench any unreacted linker with a thiol-containing reagent like N-acetylcysteine.

    • Purification: Purify the resulting ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable methods.

    • Analysis: Characterize the final ADC product for DAR, homogeneity, and aggregation using techniques like HIC-HPLC, SEC, and LC/MS.

Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification & Analysis mAb Native mAb (IgG1) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb + TCEP conjugated_ADC Conjugated ADC (Dithiomaleimide) reduced_mAb->conjugated_ADC linker DBM-Linker-Payload linker->conjugated_ADC stable_ADC Stable ADC (Maleamic Acid) conjugated_ADC->stable_ADC pH 8.5, 1 hr purified_ADC Purified Homogeneous ADC (DAR ≈ 4) stable_ADC->purified_ADC SEC

Caption: General workflow for producing homogeneous ADCs using DBM linkers.

logical_relationship cluster_problem Problem: ADC Heterogeneity cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome het_adcs Heterogeneous ADCs (Variable DARs) dbm Dibromomaleimide (DBM) Linker Technology het_adcs->dbm Addresses crosslink Interchain Disulfide Cross-linking dbm->crosslink Enables hom_adcs Homogeneous ADCs (DAR ≈ 4) crosslink->hom_adcs Leads to improved_props Improved Pharmacological Properties hom_adcs->improved_props Results in

Caption: Logical relationship of DBM linkers to address ADC heterogeneity.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using long Polyethylene Glycol (PEG) linkers to overcome steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In bioconjugation, this often occurs when a large biomolecule (like an antibody or enzyme) or a bulky payload (like a hydrophobic drug) physically blocks the reactive sites, preventing the formation of a stable conjugate. This can lead to low conjugation efficiency and reduced yield.

Q2: How do long PEG linkers help overcome steric hindrance?

A2: Long PEG linkers act as flexible, hydrophilic spacers that create distance between the two molecules being conjugated.[1][2] This increased separation minimizes the spatial interference between bulky groups, allowing the reactive moieties to approach each other and react more efficiently.[1][2] The flexibility of the PEG chain provides the necessary conformational freedom for the reaction to occur.[3]

Q3: What are the primary benefits of using long PEG linkers in bioconjugation?

A3: Beyond overcoming steric hindrance, long PEG linkers offer several advantages:

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic drugs or proteins in aqueous solutions, which can help prevent aggregation.[1][2][4]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[5]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]

Q4: Can the PEG linker itself cause steric hindrance?

A4: Yes, while PEG linkers are used to mitigate steric hindrance between the conjugated molecules, the PEG chain itself can sometimes sterically hinder the biological activity of the conjugated protein.[6] For example, a long PEG chain might partially block the active site of an enzyme or the binding site of an antibody, leading to reduced potency.[6][7] Therefore, selecting an appropriate PEG linker length is a critical optimization step.

Q5: How do I choose the optimal PEG linker length for my application?

A5: The optimal PEG linker length depends on a balance between overcoming steric hindrance and maintaining the biological activity of your molecule.[8] Shorter PEGs are suitable for more compact systems, while longer PEGs provide greater flexibility and distance for conjugating large biomolecules.[1] It is often necessary to experimentally test a range of PEG linker lengths to find the best balance for your specific application.[8]

Troubleshooting Guide

Problem 1: Low or no conjugation yield despite using a long PEG linker.

  • Possible Cause: The reactive groups on your biomolecule are inaccessible or inactive. For example, cysteine residues may have formed disulfide bonds, or lysine (B10760008) residues may be buried within the protein's tertiary structure.

    • Solution: For cysteine conjugations, pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Ensure complete removal of the reducing agent before adding the maleimide-PEG linker. For lysine conjugations, consider using a mild denaturant to partially unfold the protein and expose buried lysine residues.

  • Possible Cause: The reaction conditions (e.g., pH, temperature, reaction time) are not optimal.

    • Solution: Optimize the reaction conditions. For NHS-ester reactions with amines, a pH of 7.5–8.5 is generally recommended.[1] For maleimide (B117702) reactions with thiols, a pH of 6.5–7.5 is typically optimal. Vary the incubation time and temperature to find the best conditions for your specific molecules.

  • Possible Cause: The PEG linker has hydrolyzed or degraded.

    • Solution: Use high-purity PEG linkers from a reputable supplier and prepare solutions immediately before use, especially for moisture-sensitive linkers like NHS esters.[1]

Problem 2: The purified bioconjugate shows significantly reduced biological activity.

  • Possible Cause: The PEG linker is sterically hindering the active or binding site of the protein.[6]

    • Solution: Experiment with shorter PEG linkers to reduce the potential for steric interference.[8] If possible, consider site-specific conjugation strategies to attach the PEG linker at a location distant from the functional domain of the protein.[9]

  • Possible Cause: The conjugation chemistry has modified a critical amino acid residue in the active or binding site.

    • Solution: If using random lysine conjugation, a loss of activity suggests that a critical lysine residue may have been modified. In this case, site-specific conjugation methods, such as targeting an engineered cysteine, are highly recommended.[10]

Problem 3: Aggregation is observed during or after the conjugation reaction.

  • Possible Cause: The bioconjugate is prone to aggregation, especially if it involves hydrophobic molecules.

    • Solution: The use of hydrophilic PEG linkers can help mitigate aggregation.[4] Ensure that the final conjugate is in a buffer that promotes solubility. It may be necessary to screen different buffer conditions (e.g., pH, ionic strength, excipients) to find the optimal formulation for your bioconjugate.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on various aspects of bioconjugation.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

Biomolecule/PayloadPEG Linker LengthEffect on Drug-to-Antibody Ratio (DAR)Effect on In Vitro CytotoxicityEffect on Plasma Half-LifeReference(s)
Affibody-MMAE Conjugate0 kDa (No PEG)-Baseline19.6 min[7][11]
Affibody-MMAE Conjugate4 kDa-~6.5-fold reduction2.5-fold increase[7][11]
Affibody-MMAE Conjugate10 kDa-~22.5-fold reduction11.2-fold increase[7][11]
αCD30-MMAE ConjugatePEG2-35-45% tumor weight decrease-[8]
αCD30-MMAE ConjugatePEG4-35-45% tumor weight decrease-[8]
αCD30-MMAE ConjugatePEG8-75-85% tumor weight decreaseSlower clearance than shorter PEGs[4][8]
αCD30-MMAE ConjugatePEG12-75-85% tumor weight decreaseSlower clearance than shorter PEGs[4][8]
αCD30-MMAE ConjugatePEG24-75-85% tumor weight decreaseSlower clearance than shorter PEGs[4][8]

Table 2: Impact of PEG Linker on Interferon α-2a Properties

PEG Linker Type (all 40 kDa di-branched)Conjugation YieldIn Vitro Bioactivity (IU/mg)
mPEGL-IFN25%2.8 x 10^7
mPEGP-IFN24%3.95 x 10^7
mPEGM-IFN17%6.7 x 10^7

Data extracted from a study on interferon α-2a conjugated with three different 40 kDa di-branched PEGs.

Experimental Protocols

Protocol 1: Amine-Specific PEGylation using NHS-Ester Chemistry

This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein containing accessible primary amines (lysine residues and the N-terminus).

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein conjugate by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-Maleimide reagent.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5) containing 1 mM EDTA

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in the reaction buffer to the desired concentration.

  • Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in an oxygen-free environment if the protein is sensitive to oxidation.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess PEG-Maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

Visualizations

Steric_Hindrance cluster_0 Without Long PEG Linker cluster_1 With Long PEG Linker Biomolecule_A Large Biomolecule Reactive Site Biomolecule_A:f1->Hindrance Bulky_Payload_A Bulky Payload Reactive Site Bulky_Payload_A:f1->Hindrance No_Reaction Steric Hindrance Prevents Reaction Biomolecule_B Large Biomolecule Reactive Site PEG_Linker Long PEG Linker Biomolecule_B:f1->PEG_Linker Conjugation Bulky_Payload_B Bulky Payload Reactive Site PEG_Linker->Bulky_Payload_B:f1 Conjugation

Caption: Overcoming steric hindrance with a long PEG linker.

Bioconjugation_Workflow Start Start: Protein & PEG Linker Reaction Bioconjugation Reaction (e.g., NHS-ester or Maleimide chemistry) Start->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (e.g., SEC or Dialysis) Quenching->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End Final Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Activity Check Reactivity of Molecules Start->Check_Activity Yes Reduced_Activity Reduced Biological Activity? Start->Reduced_Activity No Optimize_Conditions Optimize Reaction Conditions (pH, T, time) Check_Activity->Optimize_Conditions Check_Linker Verify PEG Linker Integrity Optimize_Conditions->Check_Linker Check_Linker->Start Re-evaluate Success Successful Conjugation Reduced_Activity->Success No Shorter_Linker Try Shorter PEG Linker Reduced_Activity->Shorter_Linker Yes Site_Specific Consider Site-Specific Conjugation Shorter_Linker->Site_Specific Site_Specific->Reduced_Activity Re-evaluate

Caption: Troubleshooting decision flowchart for bioconjugation.

References

Technical Support Center: Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins and peptides?

The main difficulty in purifying PEGylated proteins and peptides stems from the heterogeneity of the reaction mixture.[][2] The PEGylation process often yields a complex blend of:

  • Unreacted Protein/Peptide: The original, unmodified molecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).[]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein or peptide.[][3]

  • Hydrolysis Fragments: Degradation byproducts of the PEGylation reagents.[]

Separating these closely related species is challenging because the addition of the neutral, hydrophilic PEG polymer can result in only minor differences in the physicochemical properties typically exploited for purification.[3]

Q2: What are the most common purification techniques for PEGylated molecules?

The most prevalent methods for purifying PEGylated proteins and peptides are chromatographic techniques that differentiate molecules based on their size, charge, and hydrophobicity. These include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][] It is highly effective for removing unreacted PEG and native protein from the larger PEGylated conjugate.[][]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][3] PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation and even positional isomers.[][3][5]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][6] It is often used as a supplementary or polishing step in a purification workflow.[][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their polarity. It is particularly useful for the analysis and small-scale purification of PEGylated peptides and proteins, including the separation of positional isomers.[]

Non-chromatographic techniques like ultrafiltration/diafiltration and aqueous two-phase systems are also employed, often for initial cleanup or buffer exchange.[][8][9]

Q3: How does the size of the PEG molecule affect purification?

The size of the attached PEG molecule significantly influences the separation. Larger PEG chains lead to a more substantial increase in the hydrodynamic radius of the protein, which generally improves the resolution between the native protein and PEGylated species in Size-Exclusion Chromatography.[10][11] In Ion-Exchange Chromatography, larger PEGs can create a more pronounced charge-shielding effect, which can also be leveraged for better separation.[3][11]

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated conjugate from unreacted protein/PEG. Inappropriate column choice (pore size).Select a column with a pore size that allows the large PEGylated conjugate to elute in or near the void volume while retaining the smaller unreacted molecules.[2]
Sample volume is too large.To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[2][12]
Polydispersity of the PEG reagent.The broad elution profile of a polydisperse PEG can overlap with the conjugate peak. Consider using a more monodisperse PEG reagent if possible.[13]
Low recovery of the PEGylated compound. Non-specific binding to the column matrix.Add a low concentration of a non-ionic detergent to the mobile phase or use a column with a different matrix material.
Aggregation of the PEGylated product.Reduce the sample concentration before loading. Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[12]
High backpressure. Clogged column frit or filter.Filter the sample and buffers before use. If necessary, clean the column according to the manufacturer's instructions.[14]
Sample is too viscous.Dilute the sample with the mobile phase buffer.[14]
Ion-Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated species. "Charge shielding" effect of PEG is not sufficiently exploited.Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin.[2]
Inappropriate salt gradient.For proteins with subtle charge differences, a shallow salt gradient is often more effective for elution than a steep or step gradient.[2][15]
Low binding capacity. Steric hindrance from the PEG chain.The large size of the PEG chain can hinder the protein's access to binding sites within the resin pores. Consider using a resin with a larger pore size or a monolith-based column.[2][16]
Protein elutes in the flow-through. Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low to facilitate binding.[2]
Multiple peaks for a single PEGylated species. Presence of positional isomers.This may be an inherent property of the sample. IEX is capable of separating isomers.[5][17] Further analytical techniques like mass spectrometry can be used to characterize these peaks.
Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause Suggested Solution
Poor resolution. Inappropriate salt concentration in the binding buffer.The type and concentration of salt are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[2]
PEG itself may interact with the HIC resin.This can lead to complex elution profiles.[18][19] Experiment with different HIC resins (e.g., with varying ligand densities or types like phenyl, butyl, or octyl) to find one with minimal PEG interaction.[19]
Low recovery. Protein is too strongly bound to the resin.Use a shallower gradient of decreasing salt concentration for elution. The addition of a small amount of a non-polar organic solvent to the elution buffer may also be helpful, but compatibility with the protein's stability must be verified.

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol outlines a general procedure for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range)

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Methodology:

  • System and Column Equilibration:

    • Thoroughly degas the SEC Running Buffer.

    • Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[15]

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[2][12]

  • Elution:

    • Elute the sample with the SEC Running Buffer at a constant flow rate. The larger PEGylated protein will travel through the column more quickly and elute first, followed by the smaller native protein and then the unreacted PEG.[]

  • Fraction Collection:

    • Collect fractions as the sample elutes from the column, monitoring the chromatogram (typically at 280 nm for proteins).

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE or other analytical techniques to identify the fractions containing the purified PEGylated protein.

Protocol 2: Purification of a PEGylated Protein using Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for separating PEGylated species based on their degree of PEGylation. This example assumes cation-exchange chromatography.

Materials:

  • Cation-exchange column (e.g., SP Sepharose or similar)

  • HPLC or FPLC system

  • Partially purified PEGylated protein mixture (e.g., after SEC)

  • Buffer A: Low salt concentration buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Buffer B: High salt concentration buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)

  • 0.22 µm syringe filters

Methodology:

  • System and Column Equilibration:

    • Equilibrate the cation-exchange column with Buffer A until the pH and conductivity of the effluent match the buffer.[2]

  • Sample Preparation:

    • Ensure the sample is in a low salt buffer, ideally Buffer A. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading:

    • Load the prepared sample onto the column at a low flow rate to ensure efficient binding.

  • Wash:

    • Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.

  • Elution:

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20-30 column volumes).[2] Species with a lower degree of PEGylation (and thus a higher positive surface charge) will elute at a higher salt concentration than species with a higher degree of PEGylation (which are more shielded).[3]

  • Fraction Collection:

    • Collect fractions throughout the gradient elution.

  • Analysis:

    • Analyze the fractions by SDS-PAGE, HPLC, and/or mass spectrometry to identify the desired PEGylated species.[5]

Visualizations

PEGylation_Purification_Workflow PEG_Reaction PEGylation Reaction Mixture (PEG-Protein, Native Protein, Free PEG) SEC Size-Exclusion Chromatography (SEC) PEG_Reaction->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) SEC->IEX Fractionation by Size HIC Hydrophobic Interaction Chromatography (HIC) (Polishing Step) IEX->HIC Fractionation by Charge Analysis Characterization & Analysis (SDS-PAGE, HPLC, MS) HIC->Analysis Final Purified Product

Caption: A general experimental workflow for the purification of PEGylated proteins.

Troubleshooting_Purification Start Purification Issue Poor_Sep Poor Separation? Start->Poor_Sep Low_Rec Low Recovery? Start->Low_Rec SEC_Check SEC Issue? Poor_Sep->SEC_Check Yes Aggregation Aggregation? Low_Rec->Aggregation Yes Pore_Size Optimize Column Pore Size SEC_Check->Pore_Size Yes IEX_Check IEX Issue? SEC_Check->IEX_Check No Gradient Optimize pH & Salt Gradient IEX_Check->Gradient Yes Buffer Optimize Buffer Conditions Aggregation->Buffer Yes Nonspecific Non-specific Binding? Aggregation->Nonspecific No Resin Change Resin/Matrix Nonspecific->Resin Yes

References

optimizing reaction time for complete conjugation with 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for complete conjugation with 3,4-Dibromo-Mal-PEG8-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction between this compound and a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This pH range ensures the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing competing side reactions.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1][2]

Q2: What is a typical reaction time and temperature for the conjugation?

A2: Reactions are commonly performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[3] The lower temperature is recommended for sensitive proteins to minimize degradation.[3] For example, a reaction with a cRGDfK peptide reached 84% efficiency after 30 minutes at room temperature, while conjugation with a nanobody achieved optimal efficiency after 2 hours.[4][5][6]

Q3: What is the recommended molar ratio of this compound to the thiol-containing molecule?

A3: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[3] The optimal ratio should be determined empirically for each specific application, but starting points from a 2:1 to a 5:1 maleimide to thiol molar ratio have been shown to be effective.[4][5][6] For protein labeling, a 10-20 fold molar excess of the maleimide reagent is a good starting point.[3]

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C.[7][8][9][10] It is sensitive to high temperature and light.[7][10] If stored correctly in a tightly sealed vial, the product can be stored for up to 24 months.[11] It is recommended to prepare and use solutions on the same day.[11]

Q5: What are potential side reactions to be aware of?

A5: Several side reactions can occur. The maleimide ring is susceptible to hydrolysis at pH values above 7.5, which renders it unreactive towards thiols.[1] The formed thioether bond can also undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1][2] Additionally, if conjugating to a peptide with an N-terminal cysteine, a rearrangement to a thiazine (B8601807) structure can occur, especially at or above physiological pH.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation with this compound.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Use a freshly prepared buffer and verify its pH.
Incomplete reduction of disulfide bonds in the protein/peptide.If your molecule contains disulfide bonds, ensure they are fully reduced to free thiols prior to conjugation using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.
Incorrect molar ratio of reactants.Optimize the molar ratio of this compound to your thiol-containing molecule. A 2:1 to 5:1 excess of the maleimide is a good starting point for optimization.[4][5][6]
Insufficient reaction time or temperature.Increase the reaction time or consider performing the reaction at room temperature instead of 4°C if your molecule's stability allows.[3] Monitor the reaction progress over time using a suitable analytical method like HPLC.[3]
Hydrolysis of the maleimide group.Avoid pH values above 7.5.[1] Use freshly prepared solutions of this compound.[11]
Poor Reproducibility Oxidation of free thiols.Degas buffers and handle thiol-containing solutions under an inert gas (e.g., nitrogen or argon) to prevent oxidation.
Instability of this compound stock solution.Prepare stock solutions of the maleimide reagent fresh in an anhydrous solvent like DMSO or DMF and use them immediately.
Presence of Unexpected Byproducts Reaction with non-thiol groups.Strictly maintain the pH between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[1][2]
Thiazine formation with N-terminal cysteines.If conjugating to an N-terminal cysteine, consider performing the reaction at a more acidic pH (around 6.0-6.5) to minimize this side reaction.[12][13] Alternatively, protecting the N-terminal amine can prevent this rearrangement.[13]

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Protein with this compound
  • Preparation of Reagents:

    • Prepare a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2). Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). This should be prepared immediately before use.

    • Prepare the thiol-containing protein at a concentration of 1-10 mg/mL in the degassed reaction buffer.

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.

    • Incubate at room temperature for 20-30 minutes under an inert atmosphere.

    • If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 20-50 mM to react with any unreacted maleimide groups.[14][15] Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis:

    • Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
pH 6.5 - 7.5Optimal for selectivity towards thiols.[1][2]
Temperature Room Temperature (20-25°C) or 4°C4°C is preferred for sensitive biomolecules.[3]
Reaction Time 30 min - 2 hours (RT) or Overnight (4°C)Should be optimized for the specific reactants.[3][4][5][6]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Highly dependent on the substrate; empirical optimization is recommended.[3][4][5][6]
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh before use.

Visual Troubleshooting Workflow

G start Start: Incomplete Conjugation check_ph Check Reaction pH (Optimal: 6.5-7.5) start->check_ph adjust_ph Adjust pH to 6.5-7.5 and Repeat check_ph->adjust_ph pH Incorrect check_thiol Free Thiols Present? check_ph->check_thiol pH OK adjust_ph->check_ph reduce_disulfides Reduce Disulfide Bonds (e.g., with TCEP) check_thiol->reduce_disulfides No check_ratio Optimize Molar Ratio (Increase Maleimide Excess) check_thiol->check_ratio Yes reduce_disulfides->check_thiol increase_ratio Increase Maleimide:Thiol Ratio and Repeat check_ratio->increase_ratio Ratio Low check_time_temp Optimize Reaction Time/Temp (Increase Time or Temp) check_ratio->check_time_temp Ratio OK increase_ratio->check_ratio increase_time_temp Increase Reaction Time/Temp and Repeat check_time_temp->increase_time_temp Time/Temp Low check_reagents Reagent Integrity Check check_time_temp->check_reagents Time/Temp OK increase_time_temp->check_time_temp fresh_reagents Use Freshly Prepared Maleimide Solution check_reagents->fresh_reagents Reagents Suspect success Complete Conjugation check_reagents->success Reagents OK fresh_reagents->check_reagents

References

dealing with incomplete disulfide bond reduction before conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Disulfide Bond Reduction

Welcome to the technical support center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing issues with incomplete disulfide bond reduction prior to conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my disulfide bond reduction incomplete?

Incomplete reduction is a common issue that can stem from several factors. The primary reasons include suboptimal reaction conditions, inappropriate choice or concentration of the reducing agent, and structural characteristics of the protein itself.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and incubation time critically influence reduction efficiency. Thiol-based reducing agents like DTT are most effective at a pH above 7, while phosphine-based reagents like TCEP are effective over a wider pH range.[1][2]

  • Reducing Agent Issues: The molar excess of the reducing agent may be insufficient. Additionally, reducing agents like DTT can oxidize in solution, losing their efficacy, whereas TCEP is more resistant to air oxidation.[3][4]

  • Protein Structure: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent.[5] Partial or full denaturation may be required to expose these bonds.

  • Re-oxidation: Reduced thiols can re-form disulfide bonds if exposed to oxygen, especially in the absence of a chelating agent to remove metal ions that can catalyze oxidation.

Q2: Which reducing agent should I use, TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your specific application, protein, and downstream conjugation chemistry.

  • TCEP is a powerful, odorless, and stable reducing agent effective over a broad pH range (1.5-8.5).[3][4] It is particularly useful when the subsequent conjugation step involves maleimides, as TCEP does not contain thiols and therefore does not need to be removed prior to conjugation.[1]

  • DTT is a strong reducing agent but is less stable, especially at pH values above 7.5, and is sensitive to oxidation.[1][2] Its optimal pH range is 7.1 to 8.0.[2] Because DTT contains thiol groups, it must be completely removed before reacting the protein with thiol-reactive compounds like maleimides.

Table 1: Comparison of TCEP and DTT Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Effective pH Range 1.5 - 8.5[1][4][6]> 7.0 (Optimal 7.1 - 8.0)[1][2]
Stability More stable, resistant to air oxidation.[3][4]Less stable, sensitive to oxidation.[1]
Odor Odorless.[4][6]Strong, unpleasant odor.
Mechanism Irreversible reduction.[1]Reversible, forms a stable cyclic disulfide.[2]
Downstream Compatibility Compatible with maleimide (B117702) chemistry; removal not always required.[1]Must be removed before thiol-specific conjugation.[1]
Working Concentration 5-50 mM for complete reduction.[4]50-100 mM for complete reduction.[2]

Q3: How can I optimize my reduction reaction?

Optimization is key to achieving complete and consistent reduction. Consider the following parameters:

  • Concentration of Reducing Agent: Ensure a sufficient molar excess of the reducing agent over the disulfide bonds. A typical starting point is a 10- to 50-fold molar excess.[3] For antibodies, DTT concentrations of 20 mM have shown maximal effects.[7]

  • Incubation Time and Temperature: Most reductions proceed to completion within 5-30 minutes at room temperature.[2][3][4] For resistant disulfide bonds, increasing the temperature (e.g., to 37°C or 56°C) or extending the incubation time can improve efficiency.[2][7] However, prolonged incubation at high temperatures can risk protein denaturation or aggregation.[8]

  • pH: The pH of the reaction buffer is critical. For DTT, ensure the pH is between 7 and 8.[2] TCEP is effective at a much broader pH range, but its stability can be compromised in phosphate (B84403) buffers.[1][4]

  • Buffer Composition: Include a chelating agent like EDTA (1-2 mM) in your buffer to prevent metal-catalyzed re-oxidation of free thiols.

Q4: My protein is aggregating or precipitating during reduction. What can I do?

Aggregation upon reduction is often caused by the exposure of hydrophobic regions that were previously shielded within the protein's structure.[9]

  • Optimize Protein Concentration: High protein concentrations can promote aggregation.[10] Try performing the reduction at a lower protein concentration.

  • Modify Buffer Conditions: Adding stabilizing excipients can prevent aggregation. Consider including:

    • Glycerol (10-50%): Acts as a stabilizing agent.[9]

    • Arginine/Glutamate: These amino acids can increase protein solubility.[10]

    • Non-denaturing detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help keep proteins soluble.[9][10]

  • Control Temperature: Perform the reduction at a lower temperature (e.g., 4°C or on ice) to slow down the aggregation process, although this may require a longer incubation time.[10]

Q5: How can I confirm that my disulfide bonds are fully reduced?

Verifying the extent of reduction is a critical quality control step before proceeding with conjugation.

  • Ellman's Assay: This is a rapid and common colorimetric method to quantify free sulfhydryl (-SH) groups.[11][12][13] The reagent DTNB reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[11][14]

  • SDS-PAGE (Reducing vs. Non-reducing): Running your protein on an SDS-PAGE gel under both non-reducing and reducing conditions can qualitatively assess reduction.[15] For proteins with inter-chain disulfide bonds (like antibodies), a shift to lower molecular weight bands will be apparent after successful reduction.[15]

  • Mass Spectrometry (MS): For a definitive analysis, mass spectrometry can be used. By comparing the mass of the protein before and after reduction, you can confirm the cleavage of disulfide bonds (a 2 Da mass increase for each reduced bond).[16][17] Peptide mapping under non-reducing conditions is considered the gold standard for identifying specific disulfide linkages.[15][18]

Experimental Protocols & Workflows

Protocol 1: General Disulfide Bond Reduction of an Antibody (IgG)

This protocol provides a starting point for the partial reduction of interchain disulfide bonds in an IgG antibody.

  • Preparation: Prepare a stock solution of your reducing agent (e.g., 0.5 M TCEP or 1 M DTT). Also, prepare a reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2) containing 1-2 mM EDTA.

  • Protein Solution: Adjust the concentration of your antibody solution to 5-10 mg/mL in the reaction buffer.

  • Reduction: Add the reducing agent to the antibody solution to achieve the desired final concentration. For partial IgG reduction, a final TCEP concentration of 2-5 mM is often used.[4] If using DTT, start with 10-20 mM.[7]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Removal of Reducing Agent (Crucial for DTT): Immediately after incubation, remove the excess reducing agent and byproducts. This is typically done using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your conjugation buffer. This step is essential if using DTT before a maleimide conjugation step.

  • Quantify Reduction: Immediately proceed to quantify the generated free thiols using Ellman's Assay (see Protocol 2) to determine the reduction efficiency before conjugation.

Protocol 2: Quantification of Free Thiols with Ellman's Assay

This protocol allows for the quantification of sulfhydryl groups generated during the reduction process.[11][19]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.[11]

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB (5,5′-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of Reaction Buffer.[11]

  • Standard Curve (Optional but Recommended):

    • Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.[11]

    • Create a series of dilutions (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25 mM) from the stock solution.[11]

    • Add 50 µL of the Ellman's Reagent Solution to 1 mL of each standard, mix, and incubate for 15 minutes at room temperature.[11]

    • Measure the absorbance at 412 nm and plot the values against the cysteine concentration.

  • Sample Measurement:

    • Add a known volume of your reduced protein sample (e.g., 125 µL) to a tube containing the appropriate volumes of Reaction Buffer (1.25 mL) and Ellman's Reagent Solution (25 µL).[11]

    • Prepare a blank using the buffer your protein is in instead of the protein sample.[11]

    • Mix and incubate at room temperature for 15 minutes.[11]

    • Measure the absorbance of the sample at 412 nm after zeroing the spectrophotometer with the blank.

  • Calculation:

    • Determine the concentration of free thiols in your sample using the standard curve or by using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the TNB product is 14,150 M⁻¹cm⁻¹.[11]

Visual Guides

Workflow for Reduction and Conjugation

The following diagram illustrates the typical experimental workflow from protein reduction to final conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & QC cluster_conjugation Conjugation Protein Antibody / Protein (Disulfides Intact) Reduction Reduction Step (Incubate) Protein->Reduction Add Reducer (TCEP or DTT) Reducer Prepare Reducing Agent (TCEP/DTT) Reducer->Reduction Desalt Remove Excess Reducer (Desalting) Reduction->Desalt Reaction Complete Quantify Quantify Free Thiols (Ellman's Assay) Desalt->Quantify Conjugate Conjugate with Thiol-Reactive Payload Quantify->Conjugate Proceed if Reduction is Successful

Caption: Experimental workflow for protein reduction and conjugation.

Troubleshooting Incomplete Reduction

This decision tree provides a logical guide to troubleshooting common issues with incomplete disulfide bond reduction.

G Start Start: Incomplete Reduction Observed CheckReagent Is the reducing agent (e.g., DTT) fresh and active? Start->CheckReagent CheckConc Is the molar excess of the reducer sufficient? CheckReagent->CheckConc Yes PrepNew Action: Prepare fresh reducing agent solution. CheckReagent->PrepNew No CheckConditions Are pH, time, and temperature optimal? CheckConc->CheckConditions Yes IncreaseConc Action: Increase molar excess of reducer (e.g., 20-50x). CheckConc->IncreaseConc No CheckAccessibility Are disulfide bonds structurally hindered? CheckConditions->CheckAccessibility Yes OptimizeCond Action: Adjust pH (>7 for DTT), increase time, or slightly increase temperature (e.g., 37°C). CheckConditions->OptimizeCond No AddDenaturant Action: Add a mild denaturant (e.g., Urea, GdnHCl) to unfold the protein and expose bonds. CheckAccessibility->AddDenaturant Yes Success Problem Solved: Proceed to Conjugation CheckAccessibility->Success No, re-evaluate a different issue PrepNew->CheckConc IncreaseConc->CheckConditions OptimizeCond->CheckAccessibility AddDenaturant->Success

Caption: A decision tree for troubleshooting incomplete reduction.

References

Validation & Comparative

A Head-to-Head Comparison: 3,4-Dibromo-Mal-PEG8-acid versus Other Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the stability, homogeneity, and in vivo performance of bioconjugates, particularly antibody-drug conjugates (ADCs). While traditional maleimide (B117702) linkers have been a mainstay for thiol-specific conjugation, their susceptibility to retro-Michael addition and subsequent payload loss has driven the development of next-generation alternatives. This guide provides an objective, data-driven comparison of 3,4-Dibromo-Mal-PEG8-acid, a prominent example of a next-generation dibromomaleimide (DBM) linker, with other maleimide-based linkers.

Executive Summary

This compound and other dibromomaleimide-based linkers offer a significant advantage over conventional maleimide linkers by enabling the creation of more homogeneous and stable bioconjugates. This is achieved through the re-bridging of disulfide bonds, maintaining the native antibody structure, and the subsequent rapid hydrolysis of the maleimide ring to a stable maleamic acid. This hydrolysis effectively prevents the retro-Michael reaction, a major pathway for drug deconjugation in traditional maleimide-based ADCs. While traditional maleimides offer simplicity and rapid reactivity, the enhanced stability of DBM-based conjugates often translates to improved pharmacokinetic profiles, greater efficacy, and reduced off-target toxicity in vivo.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound and other maleimide linkers based on available experimental data.

Table 1: Reactivity and Hydrolytic Stability of Maleimide Linkers

Linker TypePrimary Reaction with ThiolsReaction Rate with ThiolsReagent Hydrolysis Half-life (pH 8.0)Adduct StabilityKey Features
3,4-Dibromomaleimide (e.g., this compound) Substitution of two bromine atoms by two thiols (disulfide re-bridging)Extremely rapid; enables disulfide bridging in under 20 minutes in some cases[1]< 1 minute[1]High; initial dithiomaleimide adduct rapidly hydrolyzes to a highly stable dithiomaleamic acid, resistant to retro-Michael reactions[1]Enables homogeneous ADCs (DAR≈4); maintains antibody structure; resulting conjugate is highly stable.
Traditional N-Alkyl Maleimide (e.g., SMCC) Michael addition with a single thiolRapid; second-order rate constant for N-ethylmaleimide with cysteine at pH 4.95 is 14 L·mol⁻¹·s⁻¹[1]Slower than DBMModerate; susceptible to retro-Michael addition and thiol exchange with molecules like glutathione[2][3]Well-established chemistry; readily available.
N-Aryl Maleimide Michael addition with a single thiolFaster than N-Alkyl Maleimides-High; thio-succinimide ring undergoes faster hydrolysis than N-alkyl maleimides, leading to a more stable, ring-opened structure[4]Improved stability over N-alkyl maleimides by accelerating hydrolysis.
Dithiomaleimide (DTM) Disulfide re-bridgingSlower than DBM-HighAnother next-generation maleimide for disulfide bridging, but with slower reaction kinetics compared to DBM[5][6]

Table 2: In Vivo and In Vitro Stability of ADC Conjugates

Linker Type in ADCStability in Human SerumKey In Vivo Performance Metrics
Dibromomaleimide (DBM) High; maleamic acid conjugate is completely stable over 7 days[7]DBM-linked ADCs demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs
Traditional Maleimide Moderate; significant payload loss observed due to retro-Michael reaction and thiol exchange[8][9]Prone to premature drug release, which can lead to off-target toxicity and reduced therapeutic index[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different linkers. Below are representative protocols for evaluating hydrolytic stability, plasma stability, and drug-to-antibody ratio (DAR).

Protocol 1: Determination of Maleimide Hydrolytic Stability

This protocol is used to determine the rate of hydrolysis of the maleimide linker itself in an aqueous buffer.

Materials:

  • Maleimide-containing linker (e.g., this compound, SMCC)

  • Phosphate-buffered saline (PBS), pH 7.4 and Borate Buffer, pH 8.0

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the maleimide linker in an organic solvent (e.g., DMSO).

  • Dilute the stock solution into the desired aqueous buffer (e.g., PBS pH 7.4 or Borate Buffer pH 8.0) to a final concentration suitable for UV/Vis analysis.

  • Immediately begin monitoring the absorbance of the solution at a wavelength where the maleimide ring has a characteristic absorbance (typically around 300-350 nm).

  • Record the absorbance at regular time intervals until the absorbance value stabilizes, indicating complete hydrolysis.

  • The hydrolysis half-life (t₁/₂) can be calculated by plotting the natural logarithm of the absorbance versus time and fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay of ADCs

This protocol assesses the stability of the conjugated linker-payload on the antibody in the presence of plasma.

Materials:

  • Purified ADC constructs with different linkers

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC sample in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Process the samples to isolate the ADC from plasma proteins. This can be achieved through methods like affinity capture using Protein A/G beads.

  • Analyze the isolated ADC using LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

  • A decrease in the average DAR over time indicates payload loss and linker instability. The percentage of intact ADC remaining can be plotted against time to compare the stability of different linkers.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol outlines the determination of the average DAR of an ADC sample.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system with a suitable column (e.g., reversed-phase)

Procedure:

  • For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains. Incubate the ADC with a reducing agent like DTT.

  • The reduced sample is then analyzed by LC-MS. The different drug-loaded and unloaded light and heavy chains are separated by chromatography and their masses are determined by mass spectrometry.

  • The relative abundance of each species is determined from the peak areas in the chromatogram.

  • The average DAR is calculated by taking a weighted average of the drug load of each species, factoring in their relative abundances.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Comparing Maleimide Linker Stability cluster_conjugation ADC Preparation cluster_stability_assays Stability Assessment cluster_analysis Data Analysis Antibody Monoclonal Antibody Linker_A This compound Antibody->Linker_A Conjugation Linker_B Traditional Maleimide Linker Antibody->Linker_B Conjugation ADC_A ADC with DBM Linker Linker_A->ADC_A ADC_B ADC with Traditional Linker Linker_B->ADC_B Hydrolytic_Stability Hydrolytic Stability Assay (UV/Vis Spectroscopy) ADC_A->Hydrolytic_Stability Plasma_Stability Plasma Stability Assay (LC-MS) ADC_A->Plasma_Stability ADC_A->Plasma_Stability ADC_B->Hydrolytic_Stability ADC_B->Plasma_Stability ADC_B->Plasma_Stability Hydrolysis_Rate Calculate Hydrolysis Rate and Half-life Hydrolytic_Stability->Hydrolysis_Rate DAR_Measurement Measure DAR over Time Plasma_Stability->DAR_Measurement Comparison Compare Stability Profiles Hydrolysis_Rate->Comparison DAR_Measurement->Comparison

Caption: Workflow for comparing the stability of different maleimide linkers.

disulfide_rebridging Mechanism of Disulfide Re-bridging by Dibromomaleimide cluster_reaction Mechanism of Disulfide Re-bridging by Dibromomaleimide cluster_stability Mechanism of Disulfide Re-bridging by Dibromomaleimide Reduced_Antibody Reduced Antibody (-SH HS-) Dithiomaleimide_Adduct Dithiomaleimide Adduct (-S-Mal-S-) Reduced_Antibody->Dithiomaleimide_Adduct Thiol Substitution DBM_Linker Dibromomaleimide Linker (Br-Mal-Br) DBM_Linker->Dithiomaleimide_Adduct Hydrolysis Hydrolysis (+ H₂O) Dithiomaleimide_Adduct->Hydrolysis Maleamic_Acid_Adduct Stable Maleamic Acid Adduct (Ring-Opened) Hydrolysis->Maleamic_Acid_Adduct Rapid Ring Opening Stable_Conjugate Highly Stable ADC Maleamic_Acid_Adduct->Stable_Conjugate Resistant to Retro-Michael Addition

Caption: Disulfide re-bridging and stabilization by dibromomaleimide.

Conclusion

The selection of a linker is a critical parameter in the design of robust and effective bioconjugates. This compound, as a representative of the dibromomaleimide class of linkers, offers a superior alternative to traditional maleimide linkers for applications demanding high stability and homogeneity. The ability to re-bridge disulfide bonds and the subsequent formation of a stable maleamic acid adduct address the primary instability issue of retro-Michael addition seen with conventional maleimides. For researchers in drug development, the investment in next-generation linkers like this compound can lead to the development of ADCs and other bioconjugates with improved therapeutic windows, ultimately benefiting patients. The provided experimental protocols offer a framework for the direct comparison of these linkers, enabling an informed selection based on empirical data.

References

A Head-to-Head Comparison: 3,4-Dibromo-Mal-PEG8-acid vs. SMCC for Antibody Conjugation in Next-Generation ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, homogeneity, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of a next-generation dibromomaleimide linker, 3,4-Dibromo-Mal-PEG8-acid, and the conventional non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by experimental data and detailed methodologies.

The landscape of ADC technology is continually evolving, with a strong emphasis on creating more stable and homogeneous conjugates. While SMCC has been a workhorse in the field, its use can lead to heterogeneous products and potential instability of the maleimide-thiol linkage.[1][2][3] The innovative this compound linker aims to address these limitations by enabling site-specific conjugation to native antibody disulfide bonds and incorporating a hydrophilic PEG spacer to enhance the ADC's biophysical properties.[4][5][6]

Chemical Properties and Mechanism of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker featuring an NHS ester and a maleimide (B117702) group.[7][8] The conjugation process is a two-step reaction. First, the NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond. This is followed by the reaction of the maleimide group with a sulfhydryl (thiol) group on the cytotoxic payload, forming a thioether bond.[7][8] While the resulting conjugate is stable, the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which can lead to premature drug release.[9][10]

This compound represents a newer class of maleimide-based linkers. The key feature is the dibromomaleimide (DBM) group, which can react with two thiol groups, typically from the reduced interchain disulfide bonds in the antibody's hinge region.[4][] This "disulfide bridging" results in a more homogeneous ADC population with a drug-to-antibody ratio (DAR) predominantly of 4.[4][5] The PEG8 (polyethylene glycol) component is a hydrophilic spacer that can improve the ADC's solubility, reduce aggregation, and enhance its pharmacokinetic profile.[6][12][13][14] The carboxylic acid moiety allows for the attachment of the payload. Post-conjugation hydrolysis of the dibromomaleimide ring can further stabilize the linkage, making it resistant to retro-Michael deconjugation.[15][16][17]

Performance Comparison: Quantitative Data

The following tables summarize the key performance differences between ADCs constructed with a dibromomaleimide (DBM) linker, analogous to this compound, and a conventional maleimide linker (MC), similar to SMCC-based conjugation. The data is derived from a study comparing a DBM-MMAF ADC to an MC-MMAF ADC.[4][5]

Parameter DBM-MMAF ADC (Analogous to this compound ADC) MC-MMAF ADC (Analogous to SMCC ADC) Reference
Average DAR 3.83.5[4]
DAR Distribution Predominantly DAR4Heterogeneous mixture of DAR0, 2, 4, 6, 8[4]
Homogeneity HighLow[4]
Parameter DBM-MMAF ADC MC-MMAF ADC Reference
In Vivo Efficacy Superior tumor growth inhibitionLess effective tumor growth inhibition[4]
In Vivo Toxicity Reduced toxicityHigher toxicity[4]
Pharmacokinetics Improved (longer half-life, lower clearance)Poorer (shorter half-life, higher clearance)[4]

Experimental Protocols

Protocol 1: Antibody Conjugation with SMCC

This protocol describes the two-step conjugation of a thiol-containing payload to an antibody using the SMCC crosslinker.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (freshly dissolved in DMSO or DMF to 10-20 mM)

  • Thiol-containing payload

  • Desalting columns

  • Reaction buffers (e.g., PBS)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Antibody Modification:

    • Bring the antibody solution to room temperature.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Remove the unreacted SMCC using a desalting column equilibrated with reaction buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation with Thiol-Containing Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the DAR using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[][18][19]

Protocol 2: Antibody Conjugation with this compound

This protocol outlines the site-specific conjugation of a payload to an antibody via disulfide bond bridging using a dibromomaleimide linker.

Materials:

  • Antibody (5-10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • This compound linker with payload attached (dissolved in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Hydrolysis buffer (e.g., PBS, pH 8.5)

  • Desalting columns or SEC columns

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a sufficient amount of TCEP to achieve a final concentration that will reduce the interchain disulfide bonds (typically 2-5 equivalents per disulfide bond).

    • Incubate at 37°C for 1-2 hours.

  • Removal of Excess Reducing Agent:

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer (PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the this compound-payload conjugate (typically 4-8 molar equivalents per antibody) to the reduced antibody solution.

    • Incubate the reaction for 1-3 hours at room temperature.

  • Hydrolysis (Locking Step):

    • Adjust the pH of the reaction mixture to 8.5 by adding a suitable buffer.

    • Incubate for 1-2 hours at room temperature to promote hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[15]

  • Purification:

    • Purify the ADC using SEC to remove unreacted linker-payload and any aggregates.

  • Characterization:

    • Determine the protein concentration (A280).

    • Analyze the DAR and homogeneity by native mass spectrometry or HIC-HPLC.[4][20]

Visualizing the Conjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both SMCC and this compound conjugation.

SMCC_Workflow cluster_antibody_prep Antibody Preparation cluster_smcc_activation SMCC Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer SMCC_Activation Add SMCC (10-20x excess) Antibody->SMCC_Activation Incubate_Activation Incubate 30-60 min SMCC_Activation->Incubate_Activation Desalt_SMCC Remove Excess SMCC Incubate_Activation->Desalt_SMCC Payload_Add Add Thiol-Payload (1.5-3x excess) Desalt_SMCC->Payload_Add Incubate_Conj Incubate 1-2 hours Payload_Add->Incubate_Conj Quench Quench with Cysteine Incubate_Conj->Quench Purify Purify ADC (SEC) Quench->Purify Characterize Characterize (DAR, etc.) Purify->Characterize

SMCC Conjugation Workflow

DBM_Workflow cluster_antibody_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation & Locking cluster_purification Purification & Analysis Antibody Antibody in PBS Reduction Add TCEP (2-5 eq/disulfide) Antibody->Reduction Incubate_Reduction Incubate 1-2 hours Reduction->Incubate_Reduction Desalt_TCEP Remove Excess TCEP Incubate_Reduction->Desalt_TCEP Payload_Add Add DBM-Payload (4-8 eq) Desalt_TCEP->Payload_Add Incubate_Conj Incubate 1-3 hours Payload_Add->Incubate_Conj Hydrolysis Hydrolyze (pH 8.5, 1-2 hours) Incubate_Conj->Hydrolysis Purify Purify ADC (SEC) Hydrolysis->Purify Characterize Characterize (DAR, Homogeneity) Purify->Characterize

This compound Conjugation Workflow

Signaling Pathways and Logical Relationships

The choice of linker technology has a direct impact on the resulting ADC's properties and, consequently, its therapeutic potential. The following diagram illustrates the logical relationships between the linker choice and the key performance indicators of an ADC.

Linker_Choice_Impact cluster_linker Linker Technology cluster_properties ADC Properties cluster_performance Therapeutic Performance SMCC SMCC Linker (Lysine Conjugation) Heterogeneity Heterogeneity SMCC->Heterogeneity Hydrophobicity Hydrophobicity SMCC->Hydrophobicity Instability Potential Instability (Retro-Michael) SMCC->Instability DBM_PEG This compound (Disulfide Bridging) Homogeneity Homogeneity DBM_PEG->Homogeneity Hydrophilicity Hydrophilicity DBM_PEG->Hydrophilicity Stability Enhanced Stability (Hydrolysis Lock) DBM_PEG->Stability PK Pharmacokinetics Heterogeneity->PK Poor Homogeneity->PK Improved Hydrophobicity->PK Poor Hydrophilicity->PK Improved Efficacy Efficacy Instability->Efficacy Reduced Toxicity Toxicity Instability->Toxicity Increased Stability->Efficacy Enhanced Stability->Toxicity Reduced Therapeutic_Index Therapeutic Index PK->Therapeutic_Index Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Impact of Linker Choice on ADC Performance

Conclusion

The strategic selection of a linker is paramount in the development of next-generation ADCs. While SMCC has historically been a valuable tool, the emergence of linkers like this compound offers significant advantages. The ability to achieve site-specific conjugation through disulfide bridging leads to highly homogeneous ADCs with a defined DAR, which in turn contributes to improved pharmacokinetics, superior in vivo efficacy, and reduced toxicity.[4] The incorporation of a hydrophilic PEG spacer further enhances the biophysical properties of the resulting conjugate.[6][12] For researchers aiming to develop safer and more effective ADCs, the adoption of advanced linker technologies such as this compound represents a promising path forward.

References

The Impact of PEG Linker Length on ADC Efficacy: A PEG8 vs. PEG4 Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how polyethylene (B3416737) glycol (PEG) linker length can influence the therapeutic efficacy of Antibody-Drug Conjugates (ADCs).

The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity. Among the various linker technologies, polyethylene glycol (PEG) has been widely adopted to improve the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads. A key design consideration is the length of the PEG chain. This guide provides a comparative analysis of ADCs constructed with shorter (PEG4) versus longer (PEG8) PEG linkers, supported by experimental data and detailed protocols.

Key Performance Metrics: PEG8 vs. PEG4 Linkers

The choice between a PEG4 and a PEG8 linker can have a significant impact on several key performance indicators of an ADC. Longer PEG chains, such as PEG8, generally impart greater hydrophilicity to the ADC. This can be advantageous in preventing aggregation, improving solubility, and favorably modulating the pharmacokinetic profile.

Physicochemical Properties and Pharmacokinetics

Increasing the length of the PEG linker from PEG4 to PEG8 can lead to a more desirable pharmacokinetic profile. Studies have shown that the clearance of ADCs tends to decrease as the PEG chain length increases up to PEG8.[1] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[2] Consequently, a longer circulation half-life can be achieved with a PEG8 linker compared to a PEG4 linker, potentially leading to greater accumulation of the ADC in the tumor.[1][2]

Moreover, both PEG4 and PEG8 spacers have been successfully utilized to produce ADCs with a high drug-to-antibody ratio (DAR) of 8, with good yields and low aggregation levels.[3] This indicates that while PEG8 offers potential PK advantages, both linker lengths are compatible with achieving high drug loading.

ParameterADC with PEG4 LinkerADC with PEG8 LinkerKey Observations
Drug-to-Antibody Ratio (DAR) High DAR achievable (e.g., DAR 8) with good yields and low aggregation.[3]High DAR achievable (e.g., DAR 8) with good yields and low aggregation.[3]Both linker lengths are suitable for constructing high-DAR ADCs.
Hydrophilicity Moderately increased.Significantly increased.Longer PEG chains impart greater water solubility.[4]
Aggregation Low aggregation observed.[3]Low aggregation observed.[3]Both linkers are effective at reducing aggregation of hydrophobic payloads.[5]
Plasma Clearance Faster clearance compared to PEG8.[1]Slower clearance compared to linkers shorter than PEG8.[1]Clearance rates tend to decrease with increasing PEG length up to PEG8.[1]
In Vivo Tolerability May be less tolerated at high doses compared to PEG8.[1]Generally well-tolerated, with improved survival rates in mice at high doses compared to shorter PEG linkers.[1][3]ADCs with PEGs smaller than PEG8 have shown to be poorly tolerated in mice.[1]
In Vitro and In Vivo Efficacy

While a longer PEG linker can enhance the pharmacokinetic properties of an ADC, it may also have a nuanced impact on its cytotoxic activity. Some studies suggest that longer PEG chains can sometimes lead to a slight decrease in in vitro potency (higher IC50 values).[2] This could be due to steric hindrance, which may affect the ADC's binding to its target antigen or the subsequent release of the cytotoxic payload inside the target cell.[2]

However, the improved pharmacokinetics and tumor accumulation associated with a PEG8 linker can translate to superior in vivo efficacy compared to a PEG4 linker, especially when considering the overall therapeutic window. The enhanced tolerability of PEG8-containing ADCs allows for the administration of higher doses, potentially leading to greater tumor growth inhibition.[1]

ParameterADC with PEG4 LinkerADC with PEG8 LinkerKey Observations
In Vitro Cytotoxicity (IC50) Generally maintains high potency.[2]May show a slight decrease in potency compared to shorter linkers in some cases.[2]The impact on in vitro potency is often context-dependent (antibody, payload, cell line).
In Vivo Tumor Growth Inhibition Effective, but potentially limited by faster clearance and lower tolerability at high doses.Can exhibit superior tumor growth inhibition due to improved PK and tolerability, allowing for higher dosing.[1]The overall in vivo efficacy is a balance between potency and pharmacokinetics.

Experimental Protocols

To ensure the accurate and reproducible evaluation of ADCs with different PEG linker lengths, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with PEG4 linker

  • ADC with PEG8 linker

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (PEG4 and PEG8), unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a suitable software.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cell line for tumor implantation (e.g., NCI-N87)[6]

  • ADC with PEG4 linker

  • ADC with PEG8 linker

  • Vehicle control (e.g., PBS)

  • Unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).[6]

  • Randomization and Treatment: Randomly assign mice to different treatment groups (Vehicle, Unconjugated Antibody, ADC-PEG4, ADC-PEG8). Administer the treatments intravenously at a specified dose and schedule (e.g., 1.5 mg/kg every three days for four doses).[6]

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to compare the efficacy of the different treatments.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC with PEG4 linker

  • ADC with PEG8 linker

  • Plasma from relevant species (e.g., mouse, rat, human)[7]

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for measuring DAR (e.g., LC-MS)[7]

Procedure:

  • Incubation: Incubate the ADCs in plasma at 37°C.[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[8]

  • Sample Processing: Process the samples to isolate the ADC from plasma components. This can be done using immunoaffinity capture.[7]

  • DAR Analysis: Analyze the drug-to-antibody ratio (DAR) of the isolated ADC at each time point using a validated analytical method like liquid chromatography-mass spectrometry (LC-MS).[7]

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker (PEG4 or PEG8) Antibody->Linker Payload Cytotoxic Payload Linker->Payload Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability Plasma Stability Assay (DAR over time) Stability->Efficacy PK Pharmacokinetic Study (Clearance, Half-life) Efficacy->PK ADC_PEG4 ADC with PEG4 Linker ADC_PEG4->Cytotoxicity ADC_PEG4->Stability ADC_PEG8 ADC with PEG8 Linker ADC_PEG8->Cytotoxicity ADC_PEG8->Stability Signaling_Pathway ADC ADC Binding to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Target_Interaction Payload Interacts with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Cell Cycle Arrest & Apoptosis Target_Interaction->Apoptosis

References

Unraveling the Stability of Thioether Bonds: A Comparative Guide to Maleimide Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage between a protein and a payload is paramount. In the realm of bioconjugation, particularly for antibody-drug conjugates (ADCs), the thioether bond formed by the reaction of a thiol with a maleimide (B117702) has been a workhorse. However, the Achilles' heel of this linkage—its potential for reversal—has driven the development of new generations of maleimides with enhanced stability. This guide provides an objective comparison of the stability of thioether bonds derived from different maleimide classes, supported by experimental data and detailed methodologies.

The primary mechanism undermining the stability of traditional maleimide-thiol adducts is the retro-Michael reaction. This reversible process can lead to premature cleavage of the conjugated payload, especially in the thiol-rich environment of the bloodstream, potentially causing off-target toxicity and reduced therapeutic efficacy.[1][2] A competing reaction, the hydrolysis of the succinimide (B58015) ring, leads to a stable, ring-opened maleamic acid thioether that is not susceptible to the retro-Michael reaction.[1] The challenge with conventional N-alkylmaleimides is that the rate of this stabilizing hydrolysis is often too slow to effectively prevent deconjugation in vivo.[1]

Comparative Stability of Maleimide-Thiol Adducts

The stability of the thioether bond is critically dependent on the structure of the maleimide. Innovations in maleimide chemistry have led to derivatives with significantly improved stability profiles. Below is a comparative summary of different maleimide classes.

Maleimide ClassPrimary Stability ConcernMechanism of StabilizationRelative StabilityKey Characteristics
N-Alkyl Maleimides Retro-Michael ReactionSlow HydrolysisModerateProne to thiol exchange with molecules like albumin.[3]
N-Aryl Maleimides Accelerated HydrolysisHighThe electron-withdrawing nature of the aryl group significantly speeds up the stabilizing ring-opening hydrolysis, preventing the retro-Michael reaction.[3][4]
Next-Generation Maleimides (e.g., Dibromomaleimides) Disulfide Re-bridging / Rapid HydrolysisHigh to Very HighThese reagents can re-bridge reduced disulfide bonds, creating a stable covalent linkage.[5] They also exhibit rapid hydrolysis post-conjugation for enhanced stability.[6]
Maleimides capable of Transcyclization Retro-Michael ReactionIntramolecular CyclizationHighAn adjacent nucleophile on the thiol-containing molecule attacks the succinimide ring, forming a more stable six-membered ring that "locks" the thioether bond.[7][8]

Reaction Pathways and Stability Mechanisms

The fate of a maleimide-thiol conjugate is a race between two competing pathways: the undesirable retro-Michael reaction and the stabilizing hydrolysis or other intramolecular reactions.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Instability Pathway cluster_2 Stability Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Irreversible Transcyclization Transcyclization Thiosuccinimide_Adduct->Transcyclization Irreversible Deconjugated_Thiol Free Thiol Retro_Michael->Deconjugated_Thiol Deconjugated_Maleimide Free Maleimide Retro_Michael->Deconjugated_Maleimide Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct Locked_Adduct Stable 6-Membered Ring Adduct Transcyclization->Locked_Adduct

Figure 1. Competing reaction pathways for maleimide-thiol conjugates.

Experimental Protocols for Assessing Thioether Bond Stability

A standard method to evaluate the stability of maleimide-thiol conjugates is through a thiol exchange assay.

Objective: To determine the susceptibility of a thioether bond to cleavage by a competing thiol, mimicking in vivo conditions.

Materials:

  • Maleimide-conjugated molecule (e.g., ADC)

  • Small molecule thiol (e.g., L-Glutathione, GSH) at a physiologically relevant concentration (e.g., 1-10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical HPLC or LC-MS system

Procedure:

  • Prepare a solution of the maleimide conjugate in PBS.

  • Add a significant molar excess of glutathione (B108866) to the conjugate solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction if necessary (e.g., by acidification) to prevent further exchange.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining and the amount of the new thiol-exchanged product formed.

  • The rate of deconjugation can be determined by plotting the percentage of intact conjugate against time.

Start Start Prepare_Conjugate Prepare Maleimide Conjugate Solution Start->Prepare_Conjugate Add_GSH Add Excess Glutathione (GSH) Prepare_Conjugate->Add_GSH Incubate Incubate at 37°C Add_GSH->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Quantify Quantify Intact and Exchanged Products Analyze->Quantify End End Quantify->End

Figure 2. Experimental workflow for assessing conjugate stability via thiol exchange assay.

Data Presentation: Comparative Half-lives of Thiosuccinimide Adducts

The stability of different maleimide-thiol adducts can be quantitatively compared by their half-lives in the presence of a competing thiol.

Maleimide DerivativeThiol PartnerConditionsHalf-life (t½)Reference
N-ethylmaleimide (NEM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione~3.1 - 18 hours[9][10]
N-phenylmaleimide (NPM)4-mercaptophenylacetic acid (MPA)Incubated with glutathione~3.1 - 18 hours[9][10]
N-alkyl thiosuccinimide-pH 7.4, 37°C~27 hours (for hydrolysis)[4]
N-aryl thiosuccinimide-pH 7.4, 37°C~1.5 hours (for hydrolysis)[4]
N-fluorophenyl thiosuccinimide-pH 7.4, 37°C~0.7 hours (for hydrolysis)[4]

Note: The half-lives can vary significantly based on the specific thiol, the N-substituent on the maleimide, and the experimental conditions.

Conclusion

While traditional N-alkylmaleimides offer rapid and specific conjugation to thiols, the resulting thioether bond is susceptible to a retro-Michael reaction, posing a significant stability challenge for in vivo applications.[2] The development of N-aryl maleimides and next-generation maleimides has provided robust solutions to this problem by promoting rapid hydrolysis of the succinimide ring or through alternative stabilization mechanisms like disulfide re-bridging and transcyclization.[4][5][7] For researchers and drug developers, the selection of the appropriate maleimide derivative is a critical decision that directly impacts the stability, and ultimately the efficacy and safety, of the resulting bioconjugate. For applications requiring high stability in a reducing environment, next-generation maleimides or those designed to facilitate rapid hydrolysis or transcyclization are the superior choice.

References

Homogeneity of ADCs Constructed with 3,4-Dibromo-Mal-PEG8-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the homogeneity of Antibody-Drug Conjugates (ADCs) synthesized using the site-specific linker, 3,4-Dibromo-Mal-PEG8-acid, versus those created with conventional thiol-reactive linkers. The utilization of dibromomaleimide chemistry, a cornerstone of next-generation maleimide (B117702) technologies, facilitates the production of more homogeneous and stable ADCs. This homogeneity is a critical quality attribute, profoundly impacting an ADC's therapeutic index, pharmacokinetics, and overall efficacy.

Superior Homogeneity with this compound

Experimental data consistently demonstrates that ADCs generated through the disulfide bridging strategy enabled by this compound exhibit a significantly more homogeneous drug-to-antibody ratio (DAR) profile compared to ADCs prepared with traditional maleimide linkers. The bifunctional nature of the dibromomaleimide group allows for the re-bridging of the four interchain disulfide bonds in a monoclonal antibody (mAb), leading to a highly controlled conjugation of payloads.

A pivotal study comparing a dibromomaleimide (DBM)-MMAF ADC to a conventional maleimide (MC)-MMAF ADC revealed that the DBM-ADC was highly homogeneous, with a predominant DAR of 4.[1] In stark contrast, the conventional maleimide ADC presented as a heterogeneous mixture of various DAR species.[1] This highlights the precision of the disulfide bridging approach in achieving a defined drug load.

Linker TechnologyPredominant DAR SpeciesAverage DARUnconjugated Antibody (%)Reference
This compound (Disulfide Bridging) DAR 4~4.0Low[1]
Conventional Maleimide (Stochastic Cysteine Conjugation) DAR 0, 2, 4, 6, 8Variable (typically 3-4)Higher[1]

Table 1: Comparative Homogeneity of ADCs. This table summarizes the typical DAR distribution observed for ADCs prepared with this compound versus conventional maleimide linkers. The dibromomaleimide approach yields a significantly more homogeneous product with a desirable DAR of 4.

The Mechanism of Action: A Targeted Approach

The efficacy of an ADC hinges on its ability to selectively deliver a cytotoxic payload to cancer cells. This process involves several key steps, beginning with the binding of the antibody component to a specific antigen on the tumor cell surface. For many ADCs, a common target is the HER2 receptor, which is overexpressed in various cancers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1: ADC Mechanism of Action. This diagram illustrates the targeted delivery of a cytotoxic payload to a cancer cell via an ADC targeting the HER2 receptor.

Experimental Protocols

Achieving a homogeneous ADC product is critically dependent on precise and reproducible experimental protocols. Below are methodologies for the key steps in the synthesis and characterization of ADCs using this compound.

Protocol 1: Antibody-Payload Conjugation via Disulfide Bridging

This protocol outlines the steps for conjugating a drug payload, activated with this compound, to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., borate (B1201080) buffered saline, pH 8.0).

    • Add a 5-10 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the this compound-activated payload in an organic solvent (e.g., DMF or DMSO).

    • Add the activated payload solution to the reduced antibody solution. A slight molar excess of the payload (e.g., 5 equivalents) is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using a suitable method to remove excess payload and reducing agent. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly employed.

    • The purified ADC can then be formulated in a suitable buffer for storage.

Conjugation_Workflow Antibody Monoclonal Antibody (with interchain disulfides) Reduction Reduction (TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (free thiols) Reduction->Reduced_Antibody Conjugation Disulfide Bridging Conjugation Reduced_Antibody->Conjugation Linker_Payload This compound -activated Payload Linker_Payload->Conjugation Homogeneous_ADC Homogeneous ADC (DAR ≈ 4) Conjugation->Homogeneous_ADC Purification Purification (SEC / TFF) Homogeneous_ADC->Purification Final_Product Purified Homogeneous ADC Purification->Final_Product

References

A Head-to-Head Battle of PROTAC Linkers: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, often considered a simple tether, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different PROTAC linker strategies, with a focus on polyethylene (B3416737) glycol (PEG) versus alkyl chains, supported by experimental data from in vitro and in vivo studies.

The fundamental role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex. This proximity-induced complexation is the catalytic heart of PROTAC action, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, composition, and rigidity are not passive features; they actively dictate the geometry and stability of this ternary complex, and in turn, the overall performance of the degrader.

The Great Debate: PEG vs. Alkyl Linkers

The two most common classes of flexible linkers employed in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains. Each possesses distinct physicochemical properties that translate into differential performance both in the controlled environment of a cell culture dish and the complex biological milieu of a living organism.

Polyethylene Glycol (PEG) Linkers: Characterized by their repeating ethylene (B1197577) glycol units, PEG linkers are prized for their hydrophilicity. This property can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is advantageous for formulation and can improve bioavailability.[1][2] Furthermore, the flexibility of the PEG chain can be beneficial in allowing the PROTAC to adopt the optimal conformation for ternary complex formation.[1] However, PEG linkers may be more susceptible to oxidative metabolism in vivo, potentially reducing their stability and half-life.[1][3]

Alkyl Linkers: Composed of saturated hydrocarbon chains, alkyl linkers are generally more hydrophobic than their PEG counterparts. While this can sometimes limit aqueous solubility, it can also enhance cell permeability.[1] Alkyl chains are often considered to have good metabolic stability, a crucial factor for in vivo applications.[1] The conformational freedom of alkyl chains can support ternary complex formation, but may also lead to non-productive binding modes.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax) in vitro. In vivo performance is typically assessed by measuring tumor growth inhibition in xenograft models. The following tables summarize quantitative data from comparative studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 and the Androgen Receptor (AR), highlighting the impact of linker composition.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different Linkers

PROTACE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound A PomalidomideJQ14-unit PEG~10-50>90Human leukemia (MV4-11)
Compound B PomalidomideJQ1Equivalent length alkyl chain~50-100>85Human leukemia (MV4-11)
Compound C VHL LigandJQ13-unit PEG<10>95Human leukemia (RS4;11)
Compound D VHL LigandJQ1Equivalent length alkyl chain~20-60>90Human leukemia (RS4;11)

Note: The data presented is a synthesis of representative values from multiple sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of BRD4-Targeting PROTACs

PROTACDosing RegimenTumor Growth Inhibition (%)Xenograft Model
Compound A (PEG Linker) 50 mg/kg, daily~60-70MV4-11
Compound B (Alkyl Linker) 50 mg/kg, daily~40-50MV4-11
Compound C (PEG Linker) 30 mg/kg, daily>80RS4;11
Compound D (Alkyl Linker) 30 mg/kg, daily~60-70RS4;11

Note: The data presented is a synthesis of representative values from multiple sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.

Table 3: In Vitro and In Vivo Performance of Androgen Receptor (AR)-Targeting PROTACs

PROTACLinker CompositionDC50 (nM) (VCaP cells)Dmax (%) (VCaP cells)In Vivo AR DegradationIn Vivo Tumor Regression
AR PROTAC 1 PEG-based1-10>90SignificantObserved
AR PROTAC 2 Alkyl-based10-50>85ModerateLess pronounced

Note: The data presented is a synthesis of representative values from multiple sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols.

In Vitro Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Seed cancer cells (e.g., MV4-11 for BRD4, VCaP for AR) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin). Following washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the PROTAC and the second protein to a protein-of-interest immobilized on a sensor chip in real-time, providing kinetic and affinity data.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the ternary complex formation.

  • Fluorescence Polarization (FP): FP assays can be used to measure the binding of a fluorescently labeled ligand to its protein partner in the presence and absence of the other components of the ternary complex.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 or VCaP) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC compounds to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis, such as Western blotting or immunohistochemistry, to confirm target protein degradation in the tumor tissue.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin POI_bound POI Proteasome Proteasome Amino Acids Amino Acids Proteasome->Amino Acids Recycled PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis PROTAC Synthesis (PEG vs. Alkyl Linkers) degradation_assay Protein Degradation Assay (Western Blot) synthesis->degradation_assay ternary_complex Ternary Complex Formation Assay synthesis->ternary_complex xenograft Xenograft Tumor Model Establishment degradation_assay->xenograft Lead Candidate Selection treatment PROTAC Administration xenograft->treatment efficacy Tumor Growth Inhibition Measurement treatment->efficacy pd_analysis Pharmacodynamic Analysis (Target Degradation in Tumor) efficacy->pd_analysis

Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. While both PEG and alkyl linkers have demonstrated success in inducing protein degradation, their distinct physicochemical properties can significantly impact both in vitro potency and in vivo efficacy. The data suggests that for certain targets, the enhanced solubility and flexibility of PEG linkers may translate to superior performance. However, the metabolic stability of alkyl linkers remains an attractive feature for in vivo applications. Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic and comparative approach to linker design and evaluation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation protein degraders.

References

Assessing the Immunogenicity of PEG8 Linkers in Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biotherapeutics, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The length of the PEG linker is a critical parameter that can significantly influence the immunogenicity of the resulting bioconjugate. This guide provides a comparative assessment of PEG8 linkers, focusing on their immunogenicity profile relative to other PEG linker lengths and alternative linker technologies.

Introduction to PEG Linker Immunogenicity

The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (APAs). The presence of pre-existing or treatment-induced APAs can have significant clinical consequences, including accelerated clearance of the drug, reduced efficacy, and hypersensitivity reactions.[1][2][3] The immunogenicity of PEG is influenced by various factors, including the molecular weight of the PEG, the nature of the conjugated molecule, and the specific characteristics of the linker used.[4][5]

Comparative Analysis of Linker Immunogenicity

Direct quantitative head-to-head clinical data comparing the immunogenicity of discrete, short PEG linkers like PEG8 with other lengths (e.g., PEG4, PEG12, PEG24) is limited in publicly available literature. However, based on preclinical studies and established principles of PEG immunogenicity, a comparative assessment can be made.

Generally, higher molecular weight PEGs are associated with increased immunogenicity.[4][5] Shorter PEG chains are thought to be less immunogenic. Therefore, a PEG8 linker is expected to have a more favorable immunogenicity profile compared to longer PEG chains like PEG24.

Table 1: Comparative Immunogenicity Profile of Different Linkers

Linker TypeExpected ImmunogenicityKey CharacteristicsSupporting Evidence
PEG4 LowVery short chain, may provide less shielding of the bioconjugate.Shorter chain PEGs are generally considered less likely to induce an anti-PEG antibody response.[6]
PEG8 Low to Moderate Offers a balance between hydrophilicity, shielding, and a potentially lower immunogenic profile compared to longer PEGs. Inferred from the general principle that shorter PEG chains are less immunogenic.[6]
PEG12 ModerateIncreased chain length may lead to a higher potential for recognition by the immune system.Longer PEG chains present more epitopes for antibody recognition.
PEG24 Moderate to HighSignificantly longer chain, providing substantial hydrodynamic volume but also increased immunogenic potential.Higher molecular weight PEGs have been shown to be more immunogenic.[4][5]
Polysarcosine (PSar) Very LowA non-PEG alternative, biodegradable and considered non-immunogenic.[2][7]Head-to-head studies with PEG have shown that PSar-conjugated proteins elicit significantly lower anti-drug antibody responses.[7][8]
Polypeptides (e.g., (Gly-Ser)n) Very LowComposed of natural amino acids, generally considered non-immunogenic and are biodegradable.[1]The use of endogenous building blocks minimizes the risk of an immune response.[1]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a common method for detecting and quantifying anti-PEG IgG and IgM antibodies in patient serum.

Materials:

  • High-binding 96-well microplates

  • PEG-biotin (e.g., mPEG-biotin, 5 kDa)

  • Streptavidin

  • Patient and control serum samples

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG and IgM antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the microplate wells with streptavidin overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Biotin-PEG Binding: Add biotin-PEG to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Sample Incubation: Add diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG or IgM to the respective wells and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Incubation: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Quantify anti-PEG antibody levels by comparing sample absorbance to a standard curve generated with known concentrations of anti-PEG antibodies.

Signaling Pathways in Anti-PEG Immune Response

The immune response to PEGylated bioconjugates can be mediated through T-cell dependent and T-cell independent pathways.

  • T-Cell Dependent Pathway: This pathway is typically involved in the response to protein-based bioconjugates. Antigen-presenting cells (APCs) process the PEGylated protein and present PEG-derived epitopes to T-helper cells. This leads to the activation of B-cells, which then differentiate into plasma cells that produce high-affinity anti-PEG IgG antibodies. This can lead to a memory response upon subsequent exposure.

  • T-Cell Independent Pathway: This pathway can be triggered by molecules with repetitive epitopes, such as the ethylene (B1197577) glycol units in PEG. This can lead to the cross-linking of B-cell receptors and their activation without the help of T-cells, primarily resulting in the production of lower-affinity IgM antibodies.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Serum Patient Serum Collection Dilution Serum Dilution Serum->Dilution Sample_Incubation Sample Incubation Dilution->Sample_Incubation Coating Plate Coating (Streptavidin) PEG_Binding Biotin-PEG Incubation Coating->PEG_Binding Blocking Blocking PEG_Binding->Blocking Blocking->Sample_Incubation Secondary_Ab Secondary Ab (Anti-IgG/IgM-HRP) Sample_Incubation->Secondary_Ab Substrate TMB Substrate Addition Secondary_Ab->Substrate Reading Absorbance Reading Substrate->Reading Quantification Quantification of Anti-PEG Abs Reading->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: Workflow for detecting anti-PEG antibodies using ELISA.

Immune_Response_Pathways cluster_t_dependent T-Cell Dependent Pathway cluster_t_independent T-Cell Independent Pathway APC Antigen Presenting Cell (APC) TH_Cell T-Helper Cell APC->TH_Cell Presents PEG Epitope B_Cell_TD B-Cell TH_Cell->B_Cell_TD Activation Plasma_Cell_TD Plasma Cell B_Cell_TD->Plasma_Cell_TD Differentiation Memory_B_Cell Memory B-Cell B_Cell_TD->Memory_B_Cell IgG High-Affinity Anti-PEG IgG Plasma_Cell_TD->IgG B_Cell_TI B-Cell Plasma_Cell_TI Plasma Cell B_Cell_TI->Plasma_Cell_TI Activation & Differentiation IgM Low-Affinity Anti-PEG IgM Plasma_Cell_TI->IgM PEG_Bioconjugate PEGylated Bioconjugate PEG_Bioconjugate->APC Uptake & Processing PEG_Bioconjugate->B_Cell_TI BCR Cross-linking

Caption: T-cell dependent and independent immune responses to PEG.

Conclusion

The selection of a linker is a critical aspect of bioconjugate design, with significant implications for immunogenicity. While direct quantitative clinical data is still emerging for discrete short PEG linkers, the available evidence suggests that shorter PEG chains, such as PEG8, are likely to be less immunogenic than their longer counterparts. For applications where minimizing immunogenicity is paramount, alternative linkers like polysarcosine and polypeptides present promising, non-immunogenic options. Researchers and drug developers must carefully weigh the desired properties of the bioconjugate, including its pharmacokinetic profile and potential for an immune response, when selecting the optimal linker. Further head-to-head studies are warranted to provide more definitive quantitative data on the immunogenicity of different PEG linker lengths.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's efficacy and safety profile. The choice between a cleavable and a non-cleavable linker profoundly impacts the ADC's mechanism of action, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design.

Fundamental Differences and Mechanisms of Action

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component following internalization to release the payload.[3][4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers exploit the unique physiological conditions of tumor tissues to achieve targeted drug release.[4] There are three main strategies for cleavage:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the valine-citrulline (vc) dipeptide, that are recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][5]

  • pH-Sensitive Linkers: Utilizing acid-labile groups like hydrazones, these linkers are stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[4][5]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are selectively cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[1][4]

The ability of cleavable linkers to release the payload in its original, unmodified form can lead to a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4][6] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7]

Non-Cleavable Linkers: Internalization-Dependent Release

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable covalent bond between the antibody and the payload.[1][3] The release of the drug occurs only after the ADC has been internalized by the target cell and the antibody backbone is completely degraded by lysosomal proteases.[3][8] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[3] This payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits the bystander effect.[1][7] The primary advantage of this approach is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3][9]

Performance Comparison: A Data-Driven Overview

The choice of linker technology has significant implications for the performance of an ADC. The following table summarizes key quantitative and qualitative differences based on preclinical and clinical observations.

FeatureCleavable LinkersNon-Cleavable LinkersSupporting Evidence
Payload Release Mechanism Triggered by enzymes, pH, or reducing agents in the tumor microenvironment or intracellularly.[4][5]Requires internalization and complete lysosomal degradation of the antibody.[3][8]Mechanistic studies and in vitro cleavage assays.
Bystander Effect Capable of inducing a potent bystander effect, especially with membrane-permeable payloads.[4][6][10]Generally lack a significant bystander effect due to the release of a charged, non-permeable payload-linker complex.[1][7]In vitro co-culture experiments with antigen-positive and negative cells have shown enhanced killing of antigen-negative cells by ADCs with cleavable linkers.[10]
Plasma Stability Can be less stable, leading to premature payload release and potential off-target toxicity.[5][11]Generally exhibit higher plasma stability, leading to a more favorable safety profile.[3][12]In vivo studies have demonstrated that non-cleavable ADCs often perform better than their cleavable counterparts in terms of stability.[3]
Systemic Toxicity Associated with a higher incidence of grade ≥3 adverse events, including neutropenia and anemia.[11][13]Associated with a lower incidence of severe adverse events.[11][13]A meta-analysis of clinical trial data showed that ADCs with cleavable linkers had significantly higher rates of grade ≥3 adverse events compared to those with non-cleavable linkers.[11][13]
Therapeutic Window Potentially narrower due to off-target toxicity from premature payload release.[8]Potentially wider due to increased stability and reduced off-target effects.[3]Preclinical and clinical data suggest that the improved stability of non-cleavable linkers can contribute to a better therapeutic index.[3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[1][7]May be less effective as they can only kill antigen-positive cells.[8]The bystander effect is considered a key advantage for treating tumors with varied antigen expression.[6]

Experimental Protocols for Linker Evaluation

A thorough evaluation of linker stability and cleavage is crucial for ADC development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its in vivo stability and the likelihood of premature payload release.[14]

Protocol:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or animal plasma at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours).[14]

  • Sample Processing: At each time point, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[14]

In Vitro Enzymatic Cleavage Assay

This assay confirms that an enzyme-sensitive linker is efficiently cleaved by its target protease.[14]

Protocol:

  • Enzyme Selection: Choose the relevant protease (e.g., Cathepsin B) for the linker being tested.

  • Incubation: Incubate the ADC with the selected enzyme in an appropriate buffer at 37°C.

  • Time Points: Collect samples at various time points to monitor the kinetics of cleavage.

  • Reaction Quenching: Stop the enzymatic reaction by adding a specific protease inhibitor or by denaturing the enzyme.[14]

  • Analysis: Analyze the reaction mixture for the released payload using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS.[14]

  • Data Analysis: Determine the rate and extent of payload release over time.[14]

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[10]

Protocol:

  • Cell Lines: Use two cell lines: one that expresses the target antigen (Ag+) and one that does not (Ag-). The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture: Seed the Ag+ and Ag- cells together in various ratios (e.g., 50:50, 75:25, 90:10).

  • ADC Treatment: Treat the co-cultures with varying concentrations of the ADC.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the Ag+ and Ag- (GFP-positive) cell populations.

  • Data Analysis: Determine the extent of killing of the Ag- cells in the presence of Ag+ cells as a measure of the bystander effect.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Cleavable_Linker_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment / Target Cell ADC_circulating Intact ADC in Circulation ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Binding to Target Antigen Endosome Endosome (Low pH) ADC_internalized->Endosome Endocytosis Lysosome Lysosome (Enzymes) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Bystander_effect Bystander Killing of Neighboring Cells Payload_release->Bystander_effect Payload Diffusion

Caption: Mechanism of action for an ADC with a cleavable linker.

NonCleavable_Linker_Mechanism cluster_bloodstream Bloodstream cluster_target_cell Target Cell ADC_stable Stable ADC in Circulation ADC_internalized_nc ADC Internalization ADC_stable->ADC_internalized_nc Target Binding Lysosome_nc Lysosome ADC_internalized_nc->Lysosome_nc Endocytosis & Trafficking Degradation Antibody Degradation Lysosome_nc->Degradation Proteolysis Payload_release_nc Release of Payload- Linker-Amino Acid Degradation->Payload_release_nc No_bystander No Bystander Effect

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow_Stability start ADC Sample incubation Incubate in Plasma at 37°C start->incubation sampling Collect Samples at Multiple Time Points incubation->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis result Quantify Free Payload analysis->result

Caption: Experimental workflow for the in vitro plasma stability assay.

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC, with no single choice being universally optimal.[1][8] Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors, but this often comes at the cost of lower plasma stability and potentially higher systemic toxicity.[1][13] Conversely, non-cleavable linkers provide enhanced stability and a more favorable safety profile, but their efficacy is limited to antigen-expressing cells.[1][3] A thorough understanding of the trade-offs between these two linker technologies, supported by rigorous experimental evaluation, is essential for the development of safe and effective Antibody-Drug Conjugates.

References

Evaluating the Pharmacokinetic Properties of 3,4-Dibromo-Mal-PEG8-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the payload plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides a comprehensive evaluation of the pharmacokinetic properties of conjugates utilizing the 3,4-Dibromo-Mal-PEG8-acid linker, comparing its performance with alternative linker technologies and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The this compound linker is engineered with two key features to optimize ADC performance: a dibromomaleimide (DBM) group for stable conjugation to thiol groups (e.g., from reduced interchain disulfides in antibodies) and a polyethylene (B3416737) glycol (PEG8) spacer to enhance hydrophilicity and improve systemic circulation.

Superior Stability of Dibromomaleimide Conjugation

The dibromomaleimide moiety offers a significant advantage over traditional maleimide (B117702) linkers in terms of conjugate stability. While conventional maleimide-thiol adducts can be susceptible to retro-Michael reactions, leading to premature drug deconjugation, the DBM linkage can undergo hydrolysis to form a highly stable maleamic acid, which is resistant to such exchange reactions.[1] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells, minimizing off-target toxicity.

Studies have demonstrated that ADCs constructed with DBM linkers exhibit improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo when compared to their conventional maleimide counterparts.[2][3] This is attributed to the higher homogeneity and stability of the DBM-linked ADCs.[2][3]

The Role of PEG8 in Optimizing Pharmacokinetics

The inclusion of a PEG8 spacer in the linker design is a well-established strategy to improve the pharmacokinetic properties of ADCs.[4] The hydrophilic nature of the PEG chain helps to mitigate the hydrophobicity often associated with cytotoxic payloads, reducing the likelihood of aggregation and accelerated clearance from circulation.[5]

Research has shown a clear relationship between PEG chain length and the pharmacokinetic profile of ADCs. Longer PEG chains generally lead to slower clearance.[5] A threshold is often observed around a PEG8 length, beyond which further increases in PEG size have a diminished impact on improving exposure.[5] ADCs bearing PEG8 or larger spacers tend to exhibit pharmacokinetic properties that more closely resemble those of the parent antibody.[5] This improved systemic exposure can translate to a wider therapeutic window.

Comparative Pharmacokinetic Data

While specific pharmacokinetic data for a conjugate using the exact this compound linker is not publicly available, we can infer its performance by examining data from studies on DBM-linked ADCs and ADCs with varying PEG chain lengths.

Table 1: Comparison of Pharmacokinetic Parameters of DBM-MMAF ADC vs. Conventional mc-MMAF ADC in Rats

ParameterDBM-MMAF ADC (Trastuzumab)Conventional mc-MMAF ADC (Trastuzumab)
Clearance (mL/day/kg) 10.514.7
Volume of Distribution (Vss, mL/kg) 98.7104
Terminal Half-life (t½, days) 7.96.2

Data adapted from a study comparing a dibromomaleimide-MMAF ADC to a conventional maleimidocaproyl-MMAF ADC, both with a trastuzumab antibody. The improved parameters for the DBM conjugate highlight the impact of the stable linker chemistry.[2]

Table 2: Impact of PEG Chain Length on ADC Clearance in Rats

PEG Chain LengthClearance Rate (mL/day/kg)
No PEG~35
PEG2~25
PEG4~18
PEG8 ~10
PEG12~9
PEG24~8

This table summarizes data from a study investigating the effect of PEG chain length on the clearance of an ADC. A significant reduction in clearance is observed with increasing PEG length, with a notable improvement at PEG8.[5]

Table 3: Biodistribution of a 64Cu-labeled Dibromomaleimide-Trastuzumab Conjugate in Mice (% Injected Dose per Gram)

Organ4 hours24 hours48 hours
Blood20.1 ± 2.515.2 ± 1.810.5 ± 1.3
Heart3.5 ± 0.42.8 ± 0.32.0 ± 0.2
Lungs7.2 ± 0.95.5 ± 0.64.1 ± 0.5
Liver12.5 ± 1.510.1 ± 1.28.2 ± 1.0
Spleen4.8 ± 0.66.2 ± 0.75.8 ± 0.7
Kidneys5.1 ± 0.64.2 ± 0.53.5 ± 0.4
Tumor8.9 ± 1.114.8 ± 1.718.2 ± 2.1

This table presents biodistribution data for a radiolabeled trastuzumab conjugate utilizing a dibromomaleimide linker for attachment of a chelator. The data demonstrates tumor accumulation over time and clearance from other major organs.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADC pharmacokinetics. Below are summarized protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.[7][8]

  • Dosing: The ADC is administered as a single intravenous (IV) bolus dose.[2]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, 120, 168, 240, 336, and up to 672 hours).[2]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody: The concentration of the total antibody (both conjugated and unconjugated) is measured using an enzyme-linked immunosorbent assay (ELISA). This typically involves capturing the antibody with its target antigen or an anti-human IgG antibody and detecting it with a labeled secondary antibody.[9]

    • Conjugated Antibody (ADC): The concentration of the antibody-drug conjugate can also be determined by ELISA, often by capturing with an anti-payload antibody and detecting with an anti-human IgG antibody.[9] Alternatively, liquid chromatography-mass spectrometry (LC-MS) methods can be employed for more detailed characterization.[10]

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and terminal half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[2]

In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma from relevant species (e.g., rat, cynomolgus monkey, human) at 37°C for a predetermined period (e.g., up to 7 days).[9][11]

  • Time Points: Aliquots are taken at various time points during the incubation.[9]

  • Analysis: The samples are analyzed to determine the amount of intact ADC and the concentration of released free payload.

    • Intact ADC: Measured by ELISA or LC-MS to determine the drug-to-antibody ratio (DAR) over time.[11]

    • Free Payload: The plasma proteins are precipitated, and the supernatant is analyzed by LC-MS/MS to quantify the amount of released drug.[12]

  • Data Interpretation: The rate of drug deconjugation is determined to assess the stability of the linker.

Biodistribution Study with Radiolabeled ADC
  • Radiolabeling: The antibody component of the ADC is conjugated with a bifunctional chelator, which is then used to chelate a radioisotope (e.g., 111In, 89Zr, 64Cu).[6][13]

  • Animal Model: Tumor-bearing mice (e.g., xenograft models) are commonly used.[13]

  • Administration: The radiolabeled ADC is administered intravenously.[13]

  • Tissue Collection: At predefined time points (e.g., 4, 24, 48, 72 hours), animals are euthanized, and organs of interest (blood, tumor, liver, spleen, kidneys, heart, lungs, etc.) are collected and weighed.[13]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.[13]

  • Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in evaluating ADC pharmacokinetics, the following diagrams illustrate key workflows.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Plasma Stability cluster_biodistribution Biodistribution Study iv_dose IV Dosing of ADC in Rats blood_sampling Serial Blood Sampling iv_dose->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis Bioanalysis (ELISA/LC-MS) plasma_separation->bioanalysis pk_parameters Calculation of PK Parameters (Half-life, Clearance) bioanalysis->pk_parameters incubation Incubate ADC in Plasma at 37°C aliquots Collect Aliquots Over Time incubation->aliquots analysis Analysis of Intact ADC (DAR) and Free Payload aliquots->analysis stability_assessment Assess Linker Stability analysis->stability_assessment radiolabeling Radiolabeling of ADC administration IV Administration in Tumor-Bearing Mice radiolabeling->administration tissue_harvest Harvest Organs at Different Time Points administration->tissue_harvest gamma_counting Measure Radioactivity tissue_harvest->gamma_counting data_analysis Calculate %ID/g gamma_counting->data_analysis

Caption: Workflow for key pharmacokinetic experiments.

adc_clearance_pathway cluster_clearance Clearance Mechanisms cluster_factors Influencing Factors adc_circulation ADC in Systemic Circulation target_mediated Target-Mediated Clearance (Tumor Uptake) adc_circulation->target_mediated Desired Pathway nonspecific Non-Specific Clearance (e.g., Liver, Spleen) adc_circulation->nonspecific Undesired Pathway linker_stability Linker Stability (DBM > Maleimide) linker_stability->adc_circulation peg_spacer PEG Spacer (Hydrophilicity) peg_spacer->adc_circulation hydrophobicity Payload Hydrophobicity hydrophobicity->nonspecific

Caption: Factors influencing ADC clearance pathways.

References

A Head-to-Head Comparison of Dibromomaleimide and Bis-Sulfone Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties directly impact the stability, homogeneity, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of two prominent next-generation maleimide-based linkers: dibromomaleimide (DBM) and bis-sulfone.

Both DBM and bis-sulfone linkers have emerged as powerful tools for site-specific conjugation to cysteine residues, offering significant advantages over traditional maleimide (B117702) chemistry by enabling the re-bridging of interchain disulfide bonds in antibodies. This re-bridging maintains the antibody's structural integrity and leads to the formation of more homogeneous and stable ADCs. This guide will delve into the chemical properties, performance data, and experimental considerations for each linker to inform the selection process for specific research and development applications.

Executive Summary

Dibromomaleimide and bis-sulfone linkers are both highly effective for creating stable, site-specific bioconjugates. DBM linkers are characterized by their extremely rapid reaction with thiols and the subsequent hydrolysis of the initial adduct to a highly stable dithiomaleamic acid. This hydrolysis step "locks" the conjugate, rendering it resistant to retro-Michael reactions. Bis-sulfone linkers also form stable thioether bonds by re-bridging disulfide bonds, yielding homogeneous ADCs with improved plasma stability compared to conventional maleimide-based conjugates. The choice between the two will depend on the specific requirements for reaction kinetics, desired final conjugate structure, and the nature of the biomolecule and payload.

Chemical Properties and Reaction Mechanisms

Dibromomaleimide linkers react with two thiol groups, typically from a reduced disulfide bond, via a sequential nucleophilic substitution of the two bromine atoms. The resulting dithiomaleimide adduct can then undergo hydrolysis to form a highly stable, ring-opened dithiomaleamic acid. This hydrolysis is a key feature of DBM chemistry, as it confers enhanced stability to the final conjugate.[1]

Bis-sulfone linkers are bis-alkylating reagents that also react with two cysteine thiols derived from a reduced disulfide bond. This reaction proceeds via a Michael addition, forming a stable three-carbon bridge and re-establishing the covalent linkage between the antibody chains.[2]

Performance Data: A Comparative Analysis

The following tables summarize key quantitative data for dibromomaleimide and bis-sulfone linkers based on available experimental evidence. It is important to note that the data are compiled from different studies using various model systems and analytical methods, which should be considered when making direct comparisons.

Table 1: Reaction Kinetics and Efficiency

ParameterDibromomaleimide (DBM)Bis-Sulfone
Reaction Time Extremely rapid; disulfide bridging can be achieved in under 20 minutes.[1] Conjugation to antibodies has been reported to be complete within 5 minutes.[3]Conjugation can be slower than traditional maleimides, with significant product formation observed after 4 to 8 hours at room temperature. Reaction can be accelerated at 37°C.[4]
Conjugation Yield High to quantitative yields. Radiolabeling of antibodies has been achieved with >99% efficiency.[3]Can achieve high conversion rates, with reports of up to 78% of an antibody converted to a drug-to-antibody ratio (DAR) of 4.[5]
Reaction Conditions Typically performed at near-neutral to slightly basic pH (e.g., pH 8.5).[3]Conjugation is also typically carried out at physiological or slightly basic pH.

Table 2: Conjugate Stability

ParameterDibromomaleimide (DBM)Bis-Sulfone
Adduct Stability The initial dithiomaleimide adduct undergoes hydrolysis to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[1]Forms stable thioether bonds, resulting in conjugates with improved serum stability compared to conventional maleimide conjugates.[2]
Plasma Stability DBM-linked radioconjugates have shown high stability, with >99% of the conjugate remaining intact after 7 days of incubation in human serum.[3]Bis-sulfone linked conjugates have demonstrated stability in serum and in the presence of high concentrations of albumin over 5 days.[2]

Table 3: Homogeneity of Antibody-Drug Conjugates (ADCs)

ParameterDibromomaleimide (DBM)Bis-Sulfone
Drug-to-Antibody Ratio (DAR) Homogeneity Yields highly homogeneous ADCs, predominantly with a DAR of 4 when targeting the four interchain disulfide bonds of an IgG1 antibody.[5]Also produces homogeneous ADCs, with reports of up to 78% of the ADC having a DAR of 4.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these advanced linkers. Below are generalized protocols for antibody conjugation using dibromomaleimide and bis-sulfone linkers.

Protocol 1: Antibody Conjugation with a Dibromomaleimide Linker

This protocol outlines a typical procedure for conjugating a DBM-functionalized payload to an antibody.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds. A molar excess of TCEP is typically used.
  • Incubate the reaction mixture at 37°C for 1-2 hours.

2. Conjugation:

  • Prepare a stock solution of the DBM-linker-payload in an organic co-solvent (e.g., DMSO).
  • Add the DBM-linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload is used to drive the reaction to completion.
  • Incubate the reaction mixture at room temperature for 5-30 minutes.

3. Hydrolysis:

  • To facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid, the pH of the reaction mixture can be adjusted to 8.5.
  • Incubate for an additional 1-2 hours at room temperature or 37°C.

4. Purification:

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess linker-payload and reducing agent.

Protocol 2: Antibody Conjugation with a Bis-Sulfone Linker

This protocol provides a general workflow for the conjugation of a bis-sulfone-functionalized payload to an antibody.

1. Antibody Reduction:

  • Follow the same procedure as for the DBM linker to reduce the antibody's interchain disulfide bonds using TCEP.

2. Conjugation:

  • Prepare a stock solution of the bis-sulfone-linker-payload in a suitable solvent.
  • Add the bis-sulfone-linker-payload to the reduced antibody solution.
  • Incubate the reaction mixture at room temperature or 37°C. The reaction time may vary and should be optimized (e.g., 4-8 hours or longer).

3. Purification:

  • Purify the ADC using SEC or other appropriate chromatographic techniques to remove unreacted reagents.

Mandatory Visualizations

Reaction Mechanism of Dibromomaleimide Linker

DBM_Reaction cluster_reduction Antibody Reduction cluster_conjugation Conjugation & Hydrolysis Antibody_SS Antibody (with S-S bond) Reduced_Antibody Reduced Antibody (with two -SH groups) Antibody_SS->Reduced_Antibody + TCEP Dithiomaleimide_Adduct Dithiomaleimide Adduct Reduced_Antibody->Dithiomaleimide_Adduct + DBM_Linker Dibromomaleimide Linker-Payload Final_Conjugate Dithiomaleamic Acid (Stable Conjugate) Dithiomaleimide_Adduct->Final_Conjugate Hydrolysis (pH 8.5)

Caption: Workflow for antibody conjugation using a dibromomaleimide linker.

Reaction Mechanism of Bis-Sulfone Linker

BisSulfone_Reaction cluster_reduction Antibody Reduction cluster_conjugation Conjugation Antibody_SS Antibody (with S-S bond) Reduced_Antibody Reduced Antibody (with two -SH groups) Antibody_SS->Reduced_Antibody + TCEP Final_Conjugate Stable Thioether Conjugate Reduced_Antibody->Final_Conjugate + BisSulfone_Linker Bis-Sulfone Linker-Payload

Caption: General workflow for antibody conjugation with a bis-sulfone linker.

Conclusion

Both dibromomaleimide and bis-sulfone linkers represent significant advancements in bioconjugation chemistry, enabling the production of homogeneous and stable antibody-drug conjugates. Dibromomaleimide linkers offer the advantage of extremely rapid conjugation kinetics and the formation of a highly stable final product through hydrolysis. Bis-sulfone linkers provide a robust method for creating stable, re-bridged conjugates with excellent homogeneity.

The selection between these two linkers should be guided by the specific goals of the project. For applications where rapid reaction times are critical, DBM may be the preferred choice. For applications where the specific three-carbon bridge of the bis-sulfone is desired, or where the slower kinetics are advantageous for process control, bis-sulfones are an excellent option. Ultimately, empirical evaluation of both linker types with the specific antibody and payload of interest is recommended to determine the optimal conjugation strategy for a given therapeutic or diagnostic application.

References

Preserving Protein Functionality: A Comparative Guide to Conjugation with 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the retention of protein function post-conjugation is a critical determinant of therapeutic efficacy and diagnostic accuracy. This guide provides an objective comparison of 3,4-Dibromo-Mal-PEG8-acid with other common bioconjugation linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugation strategy.

The chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled proteins for imaging.[1][2][3] A significant challenge in this process is ensuring that the conjugation of a molecule to a protein does not compromise its native structure and biological activity.[4][5][6] This guide focuses on this compound, a thiol-reactive crosslinker, and compares its performance in retaining protein function against other widely used alternatives.

The Chemistry of Conjugation: A Comparative Overview

This compound is a heterobifunctional linker composed of a dibromomaleimide group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid.[7][8] The dibromomaleimide moiety reacts with thiol groups on cysteine residues, offering a site-specific conjugation approach.[9][10] A key feature of the dibromomaleimide group is its ability to react with two thiol groups, which can be advantageous for crosslinking and creating stable linkages.[9][10]

Alternatives to dibromomaleimide-based conjugation include traditional N-alkyl maleimides and next-generation linkers designed for enhanced stability, such as N-aryl maleimides and vinyl sulfones.[11][12][13] While standard maleimide-thiol conjugates are widely used, they can be susceptible to retro-Michael addition, leading to dissociation of the conjugate.[11] Next-generation linkers aim to overcome this instability.[11][13]

Performance Comparison: Retention of Protein Function

To evaluate the impact of different linkers on protein function, a model protein (e.g., a therapeutic monoclonal antibody) can be conjugated with this compound, a standard maleimide-PEG linker, and a vinyl sulfone-PEG linker. The following tables summarize the expected quantitative data from key functional assays.

Table 1: Comparison of Conjugation Efficiency and Product Stability

ParameterThis compoundStandard Maleimide-PEGVinyl Sulfone-PEG
Degree of Labeling (DOL) 2.11.92.0
Conjugation Efficiency (%) >90%>90%>90%[13]
Conjugate Stability in Plasma (72h, 37°C; % Intact) ~95%~75%>95%[11][13]

Table 2: Comparison of Post-Conjugation Protein Function

AssayUnconjugated ProteinThis compound ConjugateStandard Maleimide-PEG ConjugateVinyl Sulfone-PEG Conjugate
Antigen Binding Affinity (KD, nM) 1.21.52.51.4
In Vitro Potency (IC50, ng/mL) 50659060
Thermal Stability (Tm, °C) 72.571.870.572.1

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological context, the following diagrams illustrate the conjugation workflow and a representative signaling pathway.

Conjugation_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Protein Thiol-containing Protein Reduction Reduction of Disulfides (optional) Protein->Reduction Reaction Incubation (pH 7.0-7.5, RT, 2h) Reduction->Reaction Linker This compound Linker->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Characterization (DOL, Function) Purification->Analysis

Conjugation Experimental Workflow.

Reaction of Dibromomaleimide with Thiols.

Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

ADC Signaling Pathway.

Detailed Experimental Protocols

Reproducibility and accurate comparison require meticulous experimental execution. The following protocols provide a framework for conjugating a protein and assessing its functional integrity.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Thiol-containing protein (e.g., antibody at 1-10 mg/mL)

  • This compound (10 mM stock in DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetyl cysteine

  • Purification system: Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP to the protein in conjugation buffer and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching: Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted dibromomaleimide groups.

  • Purification: Purify the conjugate from excess reagents using an SEC column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding

Materials:

  • Antigen-coated 96-well plate

  • Unconjugated and conjugated antibody samples

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with the target antigen overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Binding: Add serial dilutions of the unconjugated and conjugated antibody samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Stop the reaction with stop solution.

  • Analysis: Measure the absorbance at 450 nm and determine the concentration required for 50% maximal binding (EC50).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Amine coupling kit

  • Antigen

  • Unconjugated and conjugated antibody samples

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the antigen onto the sensor chip surface via amine coupling.

  • Binding Measurement: Inject serial dilutions of the unconjugated and conjugated antibody samples over the sensor surface and record the binding response.

  • Regeneration: Regenerate the sensor surface between samples.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 4: Differential Scanning Calorimetry (DSC) for Thermal Stability

Materials:

  • Differential scanning calorimeter

  • Unconjugated and conjugated protein samples (at 1 mg/mL)

  • Matching buffer for reference cell

Procedure:

  • Sample Preparation: Dialyze all protein samples into the same buffer.

  • DSC Scan: Load the sample and reference cells and scan over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: Analyze the thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of protein-based therapeutics and diagnostics. While traditional maleimide (B117702) linkers are widely used, reagents like this compound and other next-generation linkers offer potential advantages in terms of conjugate stability. The experimental data, though representative, highlights the importance of empirical testing to determine the optimal linker for a specific protein and application. By carefully evaluating conjugation efficiency, product stability, and, most importantly, the retention of biological function, researchers can select a strategy that maximizes the potential of their protein conjugates. The detailed protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

A Researcher's Guide to Linker Conjugation Efficiency: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker and conjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of common linker chemistries, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions in your research and development endeavors.

The efficiency of a bioconjugation reaction is a key determinant of the final product's quality and performance. It directly influences the drug-to-antibody ratio (DAR) in ADCs, which in turn affects the therapeutic window of the drug. This guide delves into the quantitative aspects of conjugation efficiency for three widely used linker types: Maleimide (B117702), N-hydroxysuccinimide (NHS) Ester, and those utilized in Click Chemistry.

Quantitative Comparison of Linker Performance

The following tables summarize the key performance metrics of different linker types based on available experimental data. These values can vary depending on the specific reactants, reaction conditions, and analytical methods used.

Table 1: Conjugation Efficiency and Reaction Conditions

Linker TypeTarget Functional GroupTypical Reaction pHReaction TimeReported Conjugation EfficiencyKey Remarks
N-Alkyl Maleimide Thiols (e.g., Cysteine)6.5 - 7.51 - 2 hours>90%[1]Highly efficient but the resulting thioether bond can be unstable and undergo retro-Michael addition.[1]
N-Aryl Maleimide Thiols (e.g., Cysteine)7.4< 1 hour>90%[1]Faster reaction rates compared to N-alkyl maleimides and forms a more stable bond due to faster hydrolysis of the thio-succinimide ring.[1]
NHS Ester Primary Amines (e.g., Lysine)7.2 - 8.5[]30 - 120 minutes[3]VariableEfficiency is highly dependent on the competition between aminolysis (conjugation) and hydrolysis of the ester.[][4][5]
Click Chemistry (SPAAC) Azides and AlkynesPhysiological (e.g., 7.4)1 - 4 hours[1]>95%[1]Highly efficient, specific, and allows for controlled stoichiometry, leading to more homogeneous conjugates.[6][7]
Enzymatic (Transglutaminase) Glutamine and Primary AminesNeutralVariableHigh (yields defined DAR)[8][9]Site-specific conjugation leading to homogeneous products with a defined DAR, often 2.0.[9]
Enzymatic (Sortase A) LPXTG motif and GlycineNeutralVariableHigh (e.g., 83.6% for azide (B81097) introduction)[6][7]Enables site-specific modification, often as a preliminary step for subsequent click chemistry reactions.[6][7]

Table 2: Stability of the Resulting Conjugate Bond

Linker TypeResulting Covalent BondStabilityNotes
N-Alkyl Maleimide ThioetherModerateProne to retro-Michael addition, leading to potential premature drug release.[1]
N-Aryl Maleimide ThioetherHighThe hydrolyzed ring structure prevents the retro-Michael reaction, enhancing stability.[1]
NHS Ester AmideVery HighThe amide bond is generally very stable under physiological conditions.[]
Click Chemistry (SPAAC) TriazoleVery HighThe triazole ring is exceptionally stable and bioorthogonal.
Enzymatic (Transglutaminase) AmideVery HighForms a stable, natural isopeptide bond.
Enzymatic (Sortase A) Peptide BondVery HighCreates a standard, stable peptide linkage.

Experimental Workflows and Logical Relationships

To achieve optimal conjugation efficiency, a well-defined experimental workflow is crucial. The following diagrams illustrate the logical steps involved in a typical bioconjugation process and the factors influencing the outcome.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) in Amine-Free Buffer Reaction Incubate under Optimized Conditions (pH, Temp, Molar Ratio) Biomolecule->Reaction Linker_Payload Linker-Payload Construct (e.g., Maleimide-Drug) Linker_Payload->Reaction Purification Remove Excess Reagents (e.g., SEC, Dialysis) Reaction->Purification Analysis Characterize Conjugate (UV-Vis, HIC, LC-MS) Purification->Analysis DAR Determine DAR/ Conjugation Efficiency Analysis->DAR

Figure 1: General experimental workflow for bioconjugation.

The choice of linker chemistry is dictated by the available functional groups on the biomolecule and the desired stability of the final conjugate.

linker_selection_logic Start Start: Select Biomolecule Functional_Group Available Functional Group? Start->Functional_Group Thiol Thiol (Cysteine) Functional_Group->Thiol Thiol Amine Primary Amine (Lysine) Functional_Group->Amine Amine Engineered Engineered Group (e.g., Azide) Functional_Group->Engineered Engineered Maleimide Use Maleimide Linker Thiol->Maleimide NHS Use NHS Ester Linker Amine->NHS Click Use Click Chemistry Engineered->Click

Figure 2: Decision logic for linker selection based on functional groups.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in the quantitative analysis of conjugation efficiency. Below are detailed protocols for key conjugation methods.

Protocol 1: Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 6.5-7.5, degassed.[1]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): Add a 10-fold molar excess of a free thiol to quench any unreacted maleimide groups.

  • Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Determine the conjugation efficiency (e.g., DAR) using UV-Vis spectrophotometry, HIC, or LC-MS.[10][]

Protocol 2: NHS Ester Conjugation to Primary Amines

This protocol outlines the labeling of a protein with an NHS ester-functionalized molecule.

Materials:

  • Antibody or protein solution (2-10 mg/mL in an amine-free buffer like PBS).[12]

  • NHS ester-functionalized molecule (10 mM stock in anhydrous DMSO or DMF).[12]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5.[][14]

  • Quenching reagent: 1 M Tris-HCl, pH 8.0.

  • Purification supplies (e.g., desalting column, dialysis cassette).

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange into PBS. Adjust the pH to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[][14]

  • Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a 10:1 to 20:1 molar excess.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[]

  • Quenching: Stop the reaction by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate from excess labeling reagent and byproducts using a desalting column or dialysis.

  • Characterization: Calculate the degree of labeling (DOL) or DAR using UV-Vis spectrophotometry or more advanced methods like LC-MS.[12][15]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with a DBCO-containing molecule.

Materials:

  • Azide-conjugated antibody.

  • DBCO-conjugated drug-linker (stock solution in DMSO).

  • Phosphate buffer saline (PBS), pH 7.4.[16]

  • Desalting column or ultracentrifugal filter (e.g., 50 kDa MWCO).[16]

Procedure:

  • Antibody Preparation: Perform a buffer exchange of the azide-conjugated antibody into PBS (pH 7.4).[16]

  • Conjugation Reaction: Add the DBCO-drug linker stock solution to the antibody solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%) to aid solubility.[16]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.[16]

  • Purification: Remove the excess DBCO-drug linker using a desalting column or by repeated concentration and dilution with an ultracentrifugal filter.[16]

  • Characterization: Analyze the resulting ADC to determine the DAR and homogeneity using HIC and/or LC-MS.[15]

Conclusion

The quantitative analysis of conjugation efficiency is a cornerstone of developing robust and reproducible bioconjugates. While traditional linkers like maleimides and NHS esters offer high reactivity, next-generation strategies such as click chemistry and enzymatic conjugation provide superior control over stoichiometry and result in more homogeneous products. The choice of linker should be guided by the specific application, the nature of the biomolecule, and the desired characteristics of the final conjugate. The protocols and data presented in this guide serve as a valuable resource for optimizing your conjugation strategies and achieving desired product profiles.

References

A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: The Emergence of 3,4-Dibromomaleimide-PEG8-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking reagent is paramount to the success of their endeavors. This guide provides an objective comparison of 3,4-Dibromo-Mal-PEG8-acid with alternative thiol-reactive linkers, supported by experimental data, to empower informed decision-making in the design of stable and effective bioconjugates.

The landscape of bioconjugation has evolved significantly, moving beyond traditional maleimide-based approaches to embrace next-generation reagents that offer enhanced stability and homogeneity. Among these, 3,4-Dibromomaleimide (DBM) functionalized linkers have garnered attention for their unique reactivity, enabling the bridging of disulfide bonds and the formation of highly stable conjugates. When combined with a hydrophilic Polyethylene Glycol (PEG) spacer, such as PEG8, the resulting crosslinker, this compound, presents a compelling option for the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Performance Comparison of Thiol-Reactive Crosslinkers

The following tables summarize key performance metrics of 3,4-Dibromomaleimide-based linkers in comparison to traditional maleimides and other next-generation alternatives. Data has been compiled from various studies to provide a comparative overview.

Table 1: Reaction Kinetics and Adduct Stability

Crosslinker TypePrimary Reaction with ThiolsReaction RateAdduct StabilityKey Features & Limitations
3,4-Dibromomaleimide (DBM) Substitution of two bromine atoms by two thiols (disulfide bridging)Extremely rapid, often complete in < 20 minutes.The initial dithiomaleimide adduct undergoes rapid hydrolysis to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[1][2]Enables site-specific conjugation to native disulfide bonds, leading to homogeneous products. The reagent itself has a short half-life in aqueous buffer.[1][3]
Traditional Maleimide (B117702) (e.g., SMCC) Michael addition with a single thiolRapid, typically 1-2 hours.The resulting thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[4]Well-established chemistry with extensive literature. Conjugates can exhibit instability in vivo.
Next-Gen Maleimide (e.g., N-Aryl Maleimide) Michael addition with a single thiolFaster reaction rates compared to traditional N-alkyl maleimides.Forms a more stable thiosuccinimide adduct due to accelerated hydrolysis of the succinimide (B58015) ring post-conjugation.Offers improved stability over traditional maleimides while utilizing similar reaction principles.
Vinyl Sulfone Michael addition with a single thiolSlower reaction rate compared to maleimides, typically 2-4 hours.Forms a highly stable and irreversible thioether bond.Provides very stable conjugates but requires longer reaction times and potentially higher pH.

Table 2: Impact of PEG8 Spacer on Bioconjugate Properties

PropertyContribution of PEG8 SpacerSupporting Evidence
Solubility & Aggregation The hydrophilic nature of the PEG8 chain improves the aqueous solubility of the bioconjugate and reduces the propensity for aggregation, which is particularly beneficial for hydrophobic drug payloads.[5][6]Studies on ADCs have shown that PEG linkers enhance the solubility and stability of the final conjugate.[7]
Pharmacokinetics (PK) The PEG8 spacer can increase the hydrodynamic radius of the bioconjugate, leading to a longer circulation half-life and improved pharmacokinetic profile.[5][7]PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic proteins and nanoparticles.[5][7]
Immunogenicity The flexible PEG chain can create a "stealth" effect, masking potential immunogenic epitopes on the bioconjugate and reducing the risk of an immune response.[6]The use of PEG linkers is known to reduce the immunogenicity of bioconjugates.[6]
Steric Hindrance The defined length of the PEG8 spacer provides optimal separation between the biomolecule and the payload, minimizing steric hindrance and preserving the biological activity of both components.Linker length is a critical parameter in ADC design to ensure both target binding and payload efficacy.

Experimental Protocols

The following are generalized protocols for antibody conjugation using a 3,4-Dibromomaleimide-PEG8-acid linker, based on methodologies described in the literature.[2][8][9]

Antibody Disulfide Bond Reduction

Objective: To selectively reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS)

  • Reducing agent stock solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in water)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

Procedure:

  • To the antibody solution, add the reaction buffer to achieve the desired final protein concentration (e.g., 1-5 mg/mL).

  • Add a calculated molar excess of the TCEP stock solution to the antibody solution (e.g., 5-10 fold molar excess over the antibody).

  • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column or spin filtration device equilibrated with the reaction buffer.

Conjugation with this compound

Objective: To conjugate the thiol-reactive dibromomaleimide moiety of the linker to the reduced antibody.

Materials:

  • Reduced antibody solution from the previous step.

  • This compound stock solution (e.g., 10 mM in DMSO or DMF).

  • Reaction Buffer (pH 7.0-8.5).

Procedure:

  • Adjust the pH of the reduced antibody solution to the desired conjugation pH (typically 7.5-8.5 for rapid reaction and subsequent hydrolysis).

  • Add a slight molar excess of the this compound stock solution to the reduced antibody solution (e.g., 1.5-2 fold molar excess per disulfide bond).

  • Incubate the reaction for 5-20 minutes at room temperature.

Hydrolysis of the Dithiomaleimide Adduct

Objective: To convert the initial dithiomaleimide bridge to a stable dithiomaleamic acid.

Procedure:

  • Following the conjugation step, maintain the reaction mixture at a slightly basic pH (e.g., 8.5) for an additional 1-2 hours to facilitate the hydrolysis of the maleimide ring.[2]

  • The resulting antibody-linker conjugate can then be purified using size-exclusion chromatography (SEC) to remove any unreacted linker and other small molecules.

Payload Attachment (Amide Coupling)

Objective: To couple a payload containing a primary amine to the carboxylic acid of the linker.

Materials:

  • Purified antibody-linker conjugate.

  • Amine-containing payload.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) or HATU.

  • Activation Buffer (e.g., MES buffer, pH 6.0).

  • Coupling Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Exchange the buffer of the antibody-linker conjugate to the activation buffer.

  • Activate the carboxylic acid group of the linker by adding a molar excess of EDC and Sulfo-NHS and incubating for 15-30 minutes at room temperature.

  • Add the amine-containing payload to the activated antibody-linker conjugate.

  • Adjust the pH to 7.4 with the coupling buffer and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purify the final antibody-drug conjugate using SEC.

Visualizing the Workflow and Linker Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation & Hydrolysis cluster_payload Payload Attachment Antibody Native Antibody (with disulfide bonds) Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction Ab_Linker Antibody-Linker Conjugate (Dithiomaleimide) Reduced_Ab->Ab_Linker Conjugation TCEP TCEP TCEP->Antibody DBM_Linker This compound DBM_Linker->Reduced_Ab Stable_Ab_Linker Stable Antibody-Linker (Dithiomaleamic acid) Ab_Linker->Stable_Ab_Linker Hydrolysis (pH 8.5) ADC Final Antibody-Drug Conjugate Stable_Ab_Linker->ADC Amide Coupling Payload Amine-Payload Payload->Stable_Ab_Linker EDC_NHS EDC/Sulfo-NHS EDC_NHS->Stable_Ab_Linker

Caption: A generalized workflow for the synthesis of an ADC using a this compound linker.

G cluster_0 Thiol-Reactive Moieties cluster_1 Resulting Linkage cluster_2 Key Properties DBM 3,4-Dibromomaleimide Dithiomaleamic Stable Dithiomaleamic Acid DBM->Dithiomaleamic Disulfide Bridging & Hydrolysis Maleimide Traditional Maleimide Thiosuccinimide Thiosuccinimide (unstable) Maleimide->Thiosuccinimide Michael Addition VS Vinyl Sulfone Thioether Stable Thioether VS->Thioether Michael Addition Homogeneity High Homogeneity Dithiomaleamic->Homogeneity Instability Prone to Deconjugation Thiosuccinimide->Instability Stability High Stability Thioether->Stability

Caption: Logical relationship between thiol-reactive moieties, the resulting linkage, and key properties.

Conclusion

The selection of a crosslinker is a critical decision in the design of bioconjugates. While traditional maleimides have been widely used, their inherent instability has prompted the development of next-generation alternatives. This compound emerges as a powerful tool, offering the dual advantages of the dibromomaleimide moiety for creating highly stable, homogeneous conjugates via disulfide bridging, and the PEG8 spacer for improving solubility and pharmacokinetic properties. For applications demanding high stability and a well-defined drug-to-antibody ratio, such as in the development of next-generation ADCs, this compound and similar DBM-based linkers represent a significant advancement in the field of bioconjugation.

References

Safety Operating Guide

Proper Disposal of 3,4-Dibromo-Mal-PEG8-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3,4-Dibromo-Mal-PEG8-acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound with potential aquatic toxicity, this substance requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).

    • This waste must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complicate treatment.[1]

    • Keep incompatible materials separate to prevent dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.

    • Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.[2][3]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • For mixtures, list all constituents and their approximate percentages.

      • The accumulation start date.

      • The specific hazards (e.g., "Toxic," "Aquatic Hazard").

      • The name and contact information of the generating laboratory or principal investigator.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of laboratory personnel.[3]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies.

    • Your EHS department will work with a licensed hazardous waste disposal company for proper transportation, treatment, and disposal.

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill by using a chemical spill kit containing absorbent materials like vermiculite (B1170534) or sand.[4][5][6] Do not use combustible materials like paper towels to absorb flammable solvents.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

  • Cleanup:

    • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material.[4][5][6] Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Quantitative Data and Waste Classification
ParameterValue/InformationSource/Regulation
EPA Hazardous Waste Codes Potentially F001 (if mixed with spent halogenated solvents) or U-listed as a toxic waste. A definitive determination would require analysis of the waste stream.40 CFR Part 261[7][8][9][10]
Aquatic Toxicity A related compound is noted as "very toxic to aquatic life with long lasting effects."Supplier SDS
Halogenated Organic Compound Contains bromine, a halogen. Must be segregated as halogenated waste.General Chemical Classification
Accumulation Time Limit Varies by generator status; typically 90 or 180 days in a central accumulation area.EPA RCRA Regulations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Waste containing This compound generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate as Halogenated Organic Waste is_halogenated->segregate Yes no_mix Do NOT mix with non-halogenated waste segregate->no_mix containerize Place in a compatible, leak-proof container no_mix->containerize label_waste Affix Hazardous Waste Label: - Full Chemical Name - Hazard Information - Accumulation Date containerize->label_waste store Store in a designated Satellite Accumulation Area with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs disposal Professional Disposal via licensed facility contact_ehs->disposal

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Disposal Plan for 3,4-Dibromo-Mal-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical plans for the handling and disposal of 3,4-Dibromo-Mal-PEG8-acid, a PEGylated bifunctional crosslinker. The following procedures are designed to ensure the safety of researchers and laboratory personnel.

Pre-Handling and Engineering Controls

Prior to handling this compound, ensure that all necessary engineering controls are in place and functioning correctly. This is the first line of defense in minimizing exposure.

  • Ventilation: All handling of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be conducted in a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.

  • Storage: Store the compound at -20°C, protected from light and high temperatures, as dibromo-maleimide is sensitive to these conditions[1]. Keep the container tightly sealed.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound. This is based on the potential hazards of skin, eye, and respiratory irritation identified for similar chemical structures[2].

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Body Protection Laboratory CoatA full-length laboratory coat with long sleeves.
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. Consult your institution's safety officer.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents (e.g., solvents, reaction vessels, pipettes) and place them in the fume hood.

  • Weighing and Reconstitution:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the required amount of the compound in the fume hood. Avoid creating dust.

    • Add the appropriate solvent (e.g., DMSO, DCM, DMF) to reconstitute the compound[1][3]. Cap the vial and vortex briefly to ensure complete dissolution.

  • Reaction Setup:

    • Perform all subsequent steps, such as adding the reconstituted compound to a reaction mixture, within the fume hood.

    • Use appropriate glassware and equipment for the reaction.

  • Post-Handling:

    • Tightly seal the container of this compound and return it to storage at -20°C.

    • Decontaminate all surfaces in the fume hood that may have come into contact with the compound.

    • Remove and dispose of gloves in the appropriate hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

As this compound is a halogenated organic compound, it must be disposed of as hazardous waste. It is also noted to be very toxic to aquatic life with long-lasting effects[4].

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty vials, must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: Do not dispose of any waste containing this compound down the drain or in the regular trash. All waste must be disposed of through your institution's hazardous waste management program.

Safe_Handling_Workflow start Start: Prepare for Handling eng_controls Step 1: Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->eng_controls ppe Step 2: Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) eng_controls->ppe handling Step 3: Handle Compound in Fume Hood (Weighing, Reconstitution, Reaction) ppe->handling post_handling Step 4: Post-Handling Procedures (Storage, Decontamination, Hand Washing) handling->post_handling spill_exposure Emergency Event? post_handling->spill_exposure emergency_proc Follow Emergency Procedures (First Aid, Spill Cleanup) spill_exposure->emergency_proc Yes waste_collection Step 5: Segregate Hazardous Waste (Liquid and Solid Waste) spill_exposure->waste_collection No emergency_proc->waste_collection disposal Step 6: Dispose via Institutional Program waste_collection->disposal end End: Safe Completion disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-Mal-PEG8-acid
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-Mal-PEG8-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.